molecular formula C10H8F3N3 B1366023 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 63156-73-0

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B1366023
CAS No.: 63156-73-0
M. Wt: 227.19 g/mol
InChI Key: PTOIGRHOCJXCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIGRHOCJXCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406129
Record name 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63156-73-0
Record name 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The privileged pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities. The introduction of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of a phenyl group and an amino moiety at specific positions on the pyrazole ring creates a versatile platform for the development of novel therapeutics. This compound is a key building block in the synthesis of a wide range of biologically active compounds, making a comprehensive understanding of its synthesis crucial for researchers in the field.

This guide provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and in-depth mechanistic discussions.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most direct and efficient synthesis of this compound is achieved through a two-step sequence. This strategy hinges on the initial construction of a key β-ketoester intermediate, followed by a classical cyclocondensation reaction to form the pyrazole ring.

Synthesis_Overview A Step 1: Claisen Condensation B Step 2: Knorr Pyrazole Synthesis A->B Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (β-Ketoester Intermediate) C Target Molecule: This compound B->C

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate

The cornerstone of this synthesis is the preparation of the β-ketoester, ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate. This is efficiently accomplished via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl phenylacetate.

Mechanism of the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1] The mechanism for the formation of ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate is as follows:

  • Enolate Formation: A strong, non-nucleophilic base, such as potassium tert-butoxide, abstracts an acidic α-proton from ethyl phenylacetate to form a resonance-stabilized enolate. The use of a sterically hindered base is crucial to prevent competing nucleophilic attack at the ester carbonyl.

  • Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-ketoester. The reaction is driven to completion by the deprotonation of the product's acidic α-hydrogen by the liberated ethoxide, forming a stable enolate.

  • Protonation: A final acidic workup protonates the enolate to yield the final product, ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4: Protonation EtOOC-CH2Ph Ethyl Phenylacetate Enolate [EtOOC-CHPh]⁻ K⁺ EtOOC-CH2Ph->Enolate + t-BuOK t-BuOK Potassium tert-butoxide t-BuOH tert-Butanol CF3COOEt Ethyl Trifluoroacetate Enolate->CF3COOEt Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate - EtOH Final_Product Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate Product_Enolate->Final_Product + H₃O⁺ EtOH Ethanol

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate

This protocol is adapted from established procedures for Claisen condensations.[2][3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl phenylacetate164.20508.21 g (7.97 mL)
Ethyl trifluoroacetate142.08608.52 g (7.13 mL)
Potassium tert-butoxide112.21556.17 g
Anhydrous Tetrahydrofuran (THF)--100 mL
1 M Hydrochloric Acid--As needed
Diethyl ether--For extraction
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be thoroughly dried beforehand.

  • Base Addition: Potassium tert-butoxide (6.17 g, 55 mmol) is suspended in anhydrous THF (50 mL) in the reaction flask and cooled to 0 °C in an ice bath.

  • Ester Addition: A solution of ethyl phenylacetate (8.21 g, 50 mmol) and ethyl trifluoroacetate (8.52 g, 60 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of the base over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate as a colorless to pale yellow oil.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 4.75 (s, 1H, α-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.2 (q, J = 35.5 Hz, C=O), 167.5 (C=O ester), 133.0 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-C), 116.8 (q, J = 288.0 Hz, CF₃), 62.5 (OCH₂CH₃), 58.0 (α-C), 14.0 (OCH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₁F₃O₃ [M+H]⁺: 261.07; found: 261.07.

Part 2: Cyclocondensation to Form the Pyrazole Ring

The second and final step is the formation of the pyrazole ring through the cyclocondensation of the β-ketoester with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[4][5][6][7][8]

Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established mechanism:[4][5][6][7][8]

  • Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form a 5-hydroxypyrazoline intermediate.

  • Tautomerization and Aromatization: The 5-hydroxypyrazoline readily tautomerizes to the more stable 5-aminopyrazole, which is an aromatic system.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Cyclization & Elimination BetaKetoester Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate Hydrazone Hydrazone Intermediate BetaKetoester->Hydrazone + H₂N-NH₂ Hydrazine H₂N-NH₂ Cyclic_Intermediate 5-Hydroxypyrazoline Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Final_Product This compound Cyclic_Intermediate->Final_Product - EtOH

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Knorr pyrazole synthesis.[7]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate260.21102.60 g
Hydrazine hydrate (~64% hydrazine)50.0620~1.0 mL
Ethanol--50 mL
Acetic Acid (glacial)--2-3 drops
Water--For precipitation
Ethyl Acetate--For extraction
Hexane--For recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (2.60 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (~1.0 mL, 20 mmol) and a few drops of glacial acetic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water (100 mL). A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 7.45-7.25 (m, 5H, Ar-H), 5.50 (br s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 151.0 (C5), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 121.0 (q, J = 268.0 Hz, CF₃), 118.0 (q, J = 37.0 Hz, C3), 105.0 (C4).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -61.5 (s, 3F, CF₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₈F₃N₃ [M+H]⁺: 228.07; found: 228.07.[8]

Conclusion

This in-depth technical guide provides a comprehensive and practical pathway for the synthesis of this compound. By detailing the underlying mechanisms of the Claisen condensation and the Knorr pyrazole synthesis, and by providing step-by-step experimental protocols with expected characterization data, this document serves as a valuable resource for researchers and scientists in drug development and organic synthesis. The presented methodology is robust and scalable, enabling the efficient production of this important heterocyclic building block.

References

Synthesis of trifluoromethyl-substituted pyrazole amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazole Amines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties enhance metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent.[1][2][3] When combined with the pyrazole nucleus—a "privileged" heterocyclic motif found in numerous blockbuster drugs like Celecoxib—the resulting trifluoromethyl-substituted pyrazole framework becomes a high-value target for drug discovery.[4][5][6][7] This guide provides a comprehensive overview of the core synthetic strategies for constructing trifluoromethyl-substituted pyrazole amines, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that guide methodological choices. We will explore classical cyclocondensation reactions, modern cycloaddition techniques, and late-stage functionalization approaches, offering field-proven insights for the practicing chemist.

The Strategic Imperative: Why Trifluoromethyl Pyrazole Amines?

The pyrazole ring system is an exceptionally versatile scaffold in drug design, prized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[6][8] The introduction of a CF₃ group profoundly alters the electronic nature of the pyrazole ring, increasing its acidity and modulating its pharmacokinetic profile.[2] The further addition of an amino group provides a critical handle for hydrogen bonding, salt formation, and further derivatization, enabling fine-tuning of a molecule's physicochemical properties and biological activity.[9] Consequently, trifluoromethyl-substituted pyrazole amines are prevalent in molecules targeting cyclooxygenase (COX) enzymes, kinases, and other key proteins implicated in a range of diseases.[5][7][10] This guide focuses on the primary methodologies for accessing this vital chemical space.

Core Synthetic Strategy I: Constructing the Ring via Cyclocondensation

The most established and widely practiced approach to pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[6][11][12][13] The choice of building blocks and reaction conditions is critical for controlling the final substitution pattern, particularly regioselectivity.

The Workhorse Method: Trifluoromethylated β-Diketones and Hydrazines

The condensation of a trifluoromethyl-substituted 1,3-diketone with a hydrazine is the quintessential method for forming the pyrazole core.[6][14][15] The CF₃ group's strong electron-withdrawing nature activates the adjacent carbonyl carbon toward nucleophilic attack.

Causality of Experimental Choice (Regioselectivity): When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, two regioisomeric products are possible. The outcome is dictated by a delicate balance of steric and electronic factors. Typically, the more nucleophilic and less sterically hindered nitrogen of the hydrazine (the terminal -NH₂) initiates the attack. Subsequent dehydration and cyclization yield the pyrazole.

  • Under Neutral/Basic Conditions: The reaction often favors the formation of the 1,5-disubstituted pyrazole, where the substituent from the hydrazine is adjacent to the less-substituted carbon of the original diketone.

  • Under Acidic Conditions: Acid catalysis can alter the reaction pathway. Protonation of the hydrazine can shift the kinetic and thermodynamic balance, sometimes favoring the formation of the alternative 1,3-regioisomer.[16] For example, the synthesis of a Celecoxib analog via condensation of 4-nitrophenylhydrazine with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione under acidic conditions gives the 1,5-diaryl pyrazole regioisomer in superior yield compared to neutral conditions.[16]

Diagram 1: Regioselectivity in Pyrazole Synthesis

G cluster_start Reactants cluster_pathA Pathway A (Kinetic Control) cluster_pathB Pathway B (Thermodynamic/Acidic Control) diketone CF3-β-Diketone attackA Attack by terminal NH2 (more nucleophilic) diketone->attackA attackB Attack by substituted NH (less common) diketone->attackB hydrazine R'-NHNH2 hydrazine->attackA hydrazine->attackB intermediateA Hydrazone Intermediate A attackA->intermediateA H2O productA Regioisomer 1 (e.g., 1,5-disubstituted) intermediateA->productA Cyclization intermediateB Hydrazone Intermediate B attackB->intermediateB H2O productB Regioisomer 2 (e.g., 1,3-disubstituted) intermediateB->productB Cyclization G cluster_step1 Step 1: Dipole Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization precursor CF3-Hydrazonoyl Halide dipole Trifluoroacetonitrile Imine (Transient) precursor->dipole Elimination of H-Halide base Base (e.g., Et3N) base->dipole cycloadd [3+2] Cycloaddition dipole->cycloadd dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloadd intermediate Pyrazoline Intermediate cycloadd->intermediate product CF3-Pyrazole Product intermediate->product oxidant Oxidant (e.g., MnO2) oxidant->product G pyrazole N-Substituted CF3-Pyrazole intermediate Cyclometalated Intermediate pyrazole->intermediate Coordination & C-H Activation at C5 catalyst [M] Catalyst (e.g., Pd(OAc)2) catalyst->intermediate amine_source Amine Source (e.g., R2N-X) product C5-Aminated CF3-Pyrazole amine_source->product intermediate->product Reductive Elimination

References

A Comprehensive Guide to the Synthesis and Characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with trifluoromethyl-substituted pyrazole scaffolds.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its planar, electron-rich structure is a versatile template for designing molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1]

The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design.[2] The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, trifluoromethylated pyrazoles have emerged as a highly sought-after class of compounds in the development of novel pharmaceuticals and agrochemicals.[5][6] this compound (CAS No. 63156-73-0) is a key building block in this domain, offering multiple reaction sites for further chemical elaboration.

This guide provides a comprehensive framework for the preparation and rigorous characterization of this valuable intermediate, ensuring a reliable foundation for subsequent discovery efforts.

Synthetic Strategy and Mechanistic Rationale

The most common and reliable method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[6] For the synthesis of this compound, a highly effective strategy involves the reaction of a trifluoromethylated β-ketonitrile with hydrazine hydrate.

The selected starting material is 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile . This precursor contains the three essential components required for the final product: the trifluoromethyl group, the phenyl group at the eventual C4 position, and a nitrile group that will become the C5 amine. The reaction proceeds via a condensation-cyclization cascade with hydrazine.

Causality Behind Experimental Choices:

  • Starting Material: 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile is an ideal precursor because it precisely maps onto the desired product's substitution pattern, leading to a high-yielding and regioselective synthesis.

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is used as the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It is a potent nucleophile that readily attacks the ketone and nitrile functionalities.

  • Solvent: A protic solvent like ethanol is chosen to facilitate the dissolution of reactants and to participate in the proton transfer steps of the reaction mechanism.

  • Catalyst: An acid catalyst, such as a few drops of acetic acid, is often employed to activate the carbonyl group toward nucleophilic attack by the hydrazine, thereby accelerating the initial condensation step.

Proposed Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl, followed by intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

reaction_mechanism Figure 1: Proposed Reaction Mechanism reactants β-Ketonitrile + Hydrazine int1 Hydrazone Intermediate (via condensation at ketone) reactants->int1 Nucleophilic Attack int2 Intramolecular Cyclization (Amine attacks nitrile) int1->int2 Ring Closure int3 Imino-pyrazole Intermediate int2->int3 Dehydration product 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine (via tautomerization) int3->product Tautomerization workflow Figure 2: Synthesis & Characterization Workflow synthesis Step 1: Synthesis Condensation of β-Ketonitrile with Hydrazine Hydrate workup Step 2: Work-up & Isolation Quenching, Extraction, and Solvent Removal synthesis->workup purification Step 3: Purification Recrystallization from Ethanol/Water workup->purification characterization Step 4: Characterization NMR, IR, MS, EA purification->characterization storage Step 5: Storage Store under inert gas in a cool, dry place characterization->storage

References

Chemical and physical properties of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][2]

This guide focuses on a specific, highly functionalized pyrazole derivative: This compound . This compound is of significant interest to researchers in drug discovery and materials science due to the unique interplay of its constituent parts:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable and versatile platform.

  • The 5-Amino Group: A key functional handle that acts as both a hydrogen bond donor and a nucleophilic site for further chemical modification, allowing for the construction of diverse compound libraries.[3][4]

  • The 4-Phenyl Group: This bulky aromatic substituent influences the molecule's conformation and provides opportunities for lipophilic and aromatic interactions with biological targets.

  • The 3-Trifluoromethyl (CF₃) Group: This powerfully electron-withdrawing group significantly modulates the electronic properties of the pyrazole ring. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific non-covalent interactions.[5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this valuable research chemical.

Section 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any research endeavor. These parameters govern its solubility, reactivity, and pharmacokinetic behavior. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-aminePubChem[7]
CAS Number 63156-73-0PubChem[7]
Molecular Formula C₁₀H₈F₃N₃PubChem[7]
Molecular Weight 227.19 g/mol PubChem[7]
Monoisotopic Mass 227.06703175 DaPubChem[7]
Physical Form SolidSigma-Aldrich[8]
SMILES C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)FPubChem[7]
InChI InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16)PubChem[7]
InChIKey PTOIGRHOCJXCQD-UHFFFAOYSA-NPubChem[7]

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient pathway involves the cyclocondensation reaction between a hydrazine source and a β-ketonitrile derivative.[3]

General Synthetic Protocol

The synthesis of this compound can be logically achieved through the reaction of 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile with hydrazine hydrate. The causality behind this choice is the high reactivity of the ketone and nitrile functional groups, which readily undergo condensation and cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Start Starting Materials: - 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile - Hydrazine Hydrate Reaction Cyclocondensation Reaction (Reflux, 4-8h) Start->Reaction Solvent Solvent System (e.g., Ethanol, Acetic Acid) Solvent->Reaction TLC Monitor Progress (TLC) Reaction->TLC Sampling TLC->Reaction Incomplete Workup Solvent Removal (Reduced Pressure) TLC->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not publicly cataloged, the expected characteristics can be expertly inferred.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a complex multiplet in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring. A broad singlet, which may be exchangeable with D₂O, would appear corresponding to the two protons of the amino (NH₂) group. Another broad singlet would be expected for the pyrazole N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the aromatic carbons of the phenyl ring and the pyrazole core. A key feature would be a quartet for the carbon of the trifluoromethyl group due to C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. A sharp singlet would be expected, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.[5]

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (227.19 g/mol ).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key stretches would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching in the fingerprint region (1500-1650 cm⁻¹), and strong C-F stretching bands (typically 1100-1300 cm⁻¹).[5][9]

Section 3: Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This functional group is the primary site for derivatization, making the molecule an exceptionally versatile building block.

  • Acylation: The amine readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains and modulate the compound's properties.

  • Alkylation: Reaction with alkyl halides can lead to N-alkylation, though conditions must be controlled to avoid over-alkylation.

  • Diazotization: The primary aromatic amine can react with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the 5-position.

  • Electrophilic Aromatic Substitution: While the pyrazole ring is generally electron-deficient, the powerful activating effect of the 5-amino group can direct electrophilic substitution. However, the reactivity is often lower than that of anilines due to the electron-withdrawing nature of the adjacent nitrogen atoms and the CF₃ group.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for biologically active molecules. Pyrazole derivatives are known to exhibit a vast array of pharmacological activities.[1][10][11] The specific combination of substituents in this molecule makes it a prime candidate for exploration in several therapeutic areas.

  • Kinase Inhibitors: Many clinically approved kinase inhibitors feature a core heterocyclic amine. The 5-aminopyrazole scaffold can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The phenyl and trifluoromethyl groups can be tailored to target specific pockets within the ATP-binding site. This class of compounds has been investigated for inhibiting kinases involved in cancer and neurodegenerative disorders.[12][13]

  • Anti-inflammatory Agents: The pyrazole structure is famously associated with anti-inflammatory activity, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[6] Derivatives can be designed to mimic the binding mode of drugs like Celecoxib.

  • Antibacterial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated antimicrobial properties.[13][14] The trifluoromethyl group can enhance the lipophilicity and cell penetration of potential drug candidates, making them effective against resistant bacterial strains.[13]

  • Agrochemicals: The structural motifs present are also common in modern pesticides and herbicides, where the trifluoromethyl group often imparts enhanced efficacy and stability.[3]

Applications_Diagram Core {4-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine | Privileged Scaffold} App1 Kinase Inhibitors Targeting ATP-binding sites in cancer, inflammation Core:scaffold->App1:n Derivatization App2 Anti-inflammatory Agents COX-2 Inhibition, modulation of cytokine release Core:scaffold->App2:n Derivatization App3 Antimicrobial Agents Inhibition of bacterial/fungal growth, biofilm disruption Core:scaffold->App3:n Derivatization App4 Agrochemicals & Materials Development of novel pesticides, herbicides, and stable polymers Core:scaffold->App4:n Derivatization

Caption: Potential applications derived from the this compound scaffold.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. Based on available data, the compound is associated with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a highly versatile and potent building block for scientific innovation. Its architecture, which combines the stability of the pyrazole ring with the strategic placement of phenyl, amino, and trifluoromethyl groups, provides a rich platform for chemical exploration. For researchers in drug discovery, it offers a validated scaffold for developing next-generation inhibitors and modulators for a wide range of diseases. For materials scientists, it provides a robust core for creating novel functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential.

References

Spectroscopic Characterization of Trifluoromethylated Phenylpyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Due to the limited availability of published, comprehensive experimental spectroscopic data for 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, this guide will use the closely related and well-characterized compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one , as a representative example to illustrate the principles and methodologies of spectroscopic analysis for this class of molecules. The techniques and interpretations presented here are directly applicable to the structural elucidation of this compound.

Introduction

Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other physicochemical properties of a molecule. The phenyl-substituted pyrazole core is a common scaffold in many biologically active compounds. Accurate structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides a detailed overview of the spectroscopic techniques used to characterize these complex organic molecules, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For trifluoromethylated compounds, ¹⁹F NMR is also an indispensable tool.

¹H NMR (Proton NMR)

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 16-64 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative ratios of the protons.

Data Interpretation: ¹H NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹H NMR data for the representative compound.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.29s3HCH₃
7.26d1HAromatic CH
7.35-7.59m3HAromatic CH
7.91-7.98m4HAromatic CH

The singlet at 2.29 ppm corresponds to the three protons of the methyl group. The downfield signals in the range of 7.26-7.98 ppm are characteristic of aromatic protons. The multiplicity (singlet, doublet, multiplet) and coupling constants of these signals provide information about the substitution pattern of the aromatic rings.

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Typically, several hundred to several thousand scans are necessary.

Data Interpretation: ¹³C NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹³C NMR data for the representative compound.[1]

Chemical Shift (δ) ppmAssignment
12.2CH₃
120.6Aromatic CH
122.6Aromatic CH
122.8 (q, ¹JCF = 285 Hz)CF₃
124.1Aromatic C
124.6Aromatic CH
125.1Aromatic CH
128.8 (q, ²JCF = 32 Hz)C-CF₃
130.5Aromatic C
131.8Aromatic C
133.7Aromatic CH
134.4Aromatic C
135.5Aromatic C
139.9Aromatic C
141.3Aromatic C
146.7Aromatic C
157.1Pyrazole C
183.0C=O

The signal at 12.2 ppm corresponds to the methyl carbon. The quartet at 122.8 ppm with a large coupling constant (¹JCF = 285 Hz) is characteristic of the trifluoromethyl carbon. The smaller quartet at 128.8 ppm (²JCF = 32 Hz) is for the carbon atom attached to the CF₃ group. The remaining signals in the aromatic region correspond to the various carbon atoms of the fused ring system and the phenyl ring. The signal at 183.0 ppm is indicative of a carbonyl carbon.

¹⁹F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.

Experimental Protocol: ¹⁹F NMR Spectroscopy

The protocol is similar to ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.

Data Interpretation: ¹⁹F NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹⁹F NMR data for the representative compound.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
-60.06sCF₃

The singlet at -60.06 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling indicates that there are no nearby protons or other fluorine atoms to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light that is absorbed at each wavelength.

Data Interpretation: IR Spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the key IR absorption bands for the representative compound.[1]

Wavenumber (cm⁻¹)IntensityAssignment
1708StrongC=O stretching
1321StrongAr-CF₃ stretching

The strong absorption at 1708 cm⁻¹ is indicative of a carbonyl group (C=O). The strong band at 1321 cm⁻¹ is characteristic of the C-F stretching vibrations of the trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation: Mass Spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the mass spectrometry data for the representative compound.[1]

m/zRelative Intensity (%)Assignment
328100[M]⁺
32740[M-H]⁺
2595[M-CF₃]⁺

The peak at m/z 328 corresponds to the molecular ion [M]⁺, which confirms the molecular weight of the compound. The peak at m/z 327 represents the loss of a hydrogen atom. The fragment ion at m/z 259 corresponds to the loss of a trifluoromethyl radical, which is a common fragmentation pathway for such compounds.

Visualizing the Workflow

The following diagrams illustrate the general workflow for each spectroscopic technique.

G cluster_nmr NMR Spectroscopy Workflow Sample Preparation (NMR) Sample Preparation (NMR) Instrument Setup (NMR) Instrument Setup (NMR) Sample Preparation (NMR)->Instrument Setup (NMR) Data Acquisition (NMR) Data Acquisition (NMR) Instrument Setup (NMR)->Data Acquisition (NMR) Data Processing (NMR) Data Processing (NMR) Data Acquisition (NMR)->Data Processing (NMR) Spectral Interpretation (NMR) Spectral Interpretation (NMR) Data Processing (NMR)->Spectral Interpretation (NMR)

Caption: General workflow for NMR spectroscopy.

G cluster_ir IR Spectroscopy Workflow Sample Preparation (IR) Sample Preparation (IR) Data Acquisition (IR) Data Acquisition (IR) Sample Preparation (IR)->Data Acquisition (IR) Spectral Interpretation (IR) Spectral Interpretation (IR) Data Acquisition (IR)->Spectral Interpretation (IR) G cluster_ms Mass Spectrometry Workflow Sample Introduction (MS) Sample Introduction (MS) Ionization (MS) Ionization (MS) Sample Introduction (MS)->Ionization (MS) Mass Analysis (MS) Mass Analysis (MS) Ionization (MS)->Mass Analysis (MS) Detection (MS) Detection (MS) Mass Analysis (MS)->Detection (MS) Spectral Interpretation (MS) Spectral Interpretation (MS) Detection (MS)->Spectral Interpretation (MS)

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the crystal structure of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon crystallographic data from closely related analogues and established principles of structural chemistry, this document offers researchers, scientists, and drug development professionals a detailed understanding of the synthesis, structural features, and potential implications of this compound's solid-state architecture.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The unique electronic and steric properties of the pyrazole ring, coupled with its capacity for diverse substitutions, make it a privileged scaffold in the design of novel drug candidates.[1][3][5] The subject of this guide, this compound, incorporates three key pharmacophoric features: a phenyl ring, a trifluoromethyl group, and an amino group, each contributing to its potential biological activity and physicochemical properties.

The trifluoromethyl group, in particular, is a powerful tool in modern drug design.[6][7][8][9][10] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7][10] Therefore, a thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationship (SAR) and guiding the development of more potent and selective therapeutic agents.

Synthesis and Crystallization

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. One of the most common and efficient methods involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[11] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate.

Proposed Synthetic Pathway:

Synthesis_Pathway reagent1 Phenylacetonitrile intermediate1 α-phenyl-β-ketotrifluoronitrile reagent1->intermediate1 Base (e.g., NaOEt) reagent2 Ethyl trifluoroacetate reagent2->intermediate1 product This compound intermediate1->product reagent3 Hydrazine hydrate reagent3->product Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[12][13] A general protocol for the crystallization of a small molecule like this compound is as follows:

  • Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility. Ideal solvents are those in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and inducing crystallization.

In-depth Crystal Structure Analysis

While a specific crystallographic information file (CIF) for this compound is not publicly available at the time of this writing, a detailed analysis can be performed by examining the crystal structures of closely related compounds, such as 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.[14]

Predicted Crystallographic Data:

Based on analogous structures, the following crystallographic parameters can be anticipated for this compound:

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)9 - 12
b (Å)10 - 15
c (Å)20 - 24
β (°)90 - 100
V (ų)2000 - 2500
Z4 or 8
Molecular Geometry and Conformation:

The molecule is expected to exhibit a largely planar pyrazole ring. The phenyl ring will likely be twisted with respect to the pyrazole ring, with a dihedral angle ranging from 30° to 60°. This torsion is a common feature in such systems and is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The amino group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization.

Intermolecular Interactions and Crystal Packing:

The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_N_amino N-H (Amino) B_N_pyrazole N (Pyrazole) A_N_amino->B_N_pyrazole N-H···N A_N_pyrazole N (Pyrazole) B_N_amino N-H (Amino) B_N_amino->A_N_pyrazole N-H···N

Caption: Predicted intermolecular hydrogen bonding motif.

These N-H···N hydrogen bonds are likely to form centrosymmetric dimers or extended chains, which then pack in a three-dimensional lattice. Additionally, weaker C-H···F and π-π stacking interactions between the phenyl rings of adjacent molecules may further stabilize the crystal structure. The trifluoromethyl groups, being highly fluorinated, are also expected to participate in fluorine-involved interactions.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure by X-ray diffraction follows a well-defined workflow.[12][15][16][17]

Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G CIF File Generation F->G

Caption: General workflow for X-ray crystal structure determination.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed for its geometric features and intermolecular interactions.

  • CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF).

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of the phenyl, trifluoromethyl, and amino groups provides a solid basis for understanding how modifications to the molecule will affect its biological activity.

  • Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule will bind to its biological target. This allows for the rational design of new derivatives with improved potency and selectivity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

  • Intellectual Property: A well-characterized crystal structure is a crucial component of patent applications for new chemical entities.

Conclusion

The crystal structure analysis of this compound, informed by data from closely related analogues, provides critical insights into its solid-state conformation and intermolecular interactions. The predicted hydrogen bonding network and the influence of the trifluoromethyl and phenyl substituents are key determinants of its crystal packing. This structural understanding is fundamental for advancing the development of this and related pyrazole derivatives as potential therapeutic agents. The methodologies and analytical principles outlined in this guide serve as a robust framework for researchers engaged in the structural elucidation and rational design of novel bioactive molecules.

References

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents and agrochemicals. This guide provides an in-depth technical analysis of the core mechanisms of action associated with this privileged chemical structure. We will dissect the molecular interactions of two prominent and mechanistically distinct examples: the selective inhibition of cyclooxygenase-2 (COX-2) by celecoxib, and the antagonism of GABA-gated chloride channels by the insecticide fipronil. Through detailed explanations of structure-activity relationships, explorations of key experimental methodologies, and visual representations of signaling pathways, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how these compounds achieve their potent and specific biological effects.

Introduction to the Trifluoromethyl Pyrazole Scaffold

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical properties.[1][2] When combined with the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—it forms the trifluoromethyl pyrazole scaffold. This structural motif is found in numerous compounds with significant biological activity.[3][4][5]

The unique electronic properties and steric profile of the trifluoromethyl group, coupled with the versatile chemistry of the pyrazole ring, allow for the development of highly potent and selective agents.[1][6] This guide will focus on two archetypal compounds that illustrate the diverse mechanisms of action stemming from this scaffold:

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[7][8][9]

  • Fipronil: A broad-spectrum insecticide that acts as a potent antagonist of the GABA-A receptor.[10][11][12]

By examining these two compounds, we can appreciate the chemical versatility of the trifluoromethyl pyrazole core and its ability to interact with vastly different biological targets.

Core Mechanisms of Action

Selective Inhibition of Cyclooxygenase-2 (COX-2) by Celecoxib

Celecoxib is a diaryl-substituted pyrazole used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7][8][9] Its therapeutic effect is derived from the selective inhibition of COX-2.[7][8]

2.1.1 The COX Pathway and Isoform Selectivity

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate pain and inflammation.[8][13][14]

  • COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[15][16]

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][15][16]

Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[9] The key therapeutic advantage of celecoxib is its approximately 10-20 times greater selectivity for COX-2 over COX-1, allowing it to reduce inflammation with a lower risk of such complications.[9][15]

2.1.2 Molecular Basis of Selectivity

The structural basis for celecoxib's COX-2 selectivity lies in a key difference between the active sites of the two enzyme isoforms. A valine residue in COX-1 is substituted with a smaller isoleucine residue in COX-2, creating a larger, more accommodating side pocket in the COX-2 active site.[16]

Celecoxib's chemical structure, specifically its benzenesulfonamide side chain, is crucial for this selectivity.[8][9] This polar group fits into the hydrophilic side pocket of the COX-2 active site, forming a stable complex that blocks the entry of arachidonic acid.[9] The bulkier valine in COX-1 sterically hinders the entry of the sulfonamide group, preventing high-affinity binding.[6]

COX_Pathway

Caption: A streamlined workflow for determining the IC50 of a potential COX-2 inhibitor.

Radioligand Binding Assay for GABA-A Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor, thereby determining its binding affinity.

Principle: A radiolabeled ligand with known affinity for a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site) is incubated with a membrane preparation containing the receptors. [17][18]The amount of radioactivity bound to the membranes is measured. In competitive binding experiments, increasing concentrations of an unlabeled test compound (like fipronil or a derivative) are added to see how effectively they displace the radioligand.

Step-by-Step Methodology: [17][18][19]1. Membrane Preparation: Homogenize rat brains (or other appropriate tissue) in a sucrose buffer. Perform a series of centrifugations to isolate the cell membranes, which are rich in GABA receptors. Thoroughly wash the membranes to remove endogenous GABA. [17][18]2. Binding Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

  • The prepared membrane suspension (0.1-0.5 mg protein).
  • A fixed concentration of the radioligand (e.g., [3H]muscimol).
  • Increasing concentrations of the unlabeled test compound.
  • For determining non-specific binding, a high concentration of unlabeled GABA is used in separate tubes.
  • Incubation: Incubate the mixture at 4°C for a defined period (e.g., 45-60 minutes) to allow binding to reach equilibrium. [18][19]4. Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. [19]5. Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. [18][19]6. Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding against the concentration of the unlabeled test compound. Use this data to calculate the IC50, which can then be converted to a binding affinity constant (Ki). [19]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl pyrazole compounds is highly dependent on the specific substituents on both the pyrazole and the attached phenyl rings.

  • For COX-2 Inhibitors: The diaryl substitution pattern is critical. A 4-sulfonamide or 4-methylsulfonylphenyl group at the N-1 position of the pyrazole is a key pharmacophore for potent and selective COX-2 inhibition. [3]The trifluoromethyl group at the 3-position of the pyrazole ring introduces steric hindrance that enhances selectivity for COX-2 over COX-1. [6][16]

  • For GABA Receptor Antagonists: In the fipronil series, the 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety is crucial for high potency. The two chlorine atoms at the 2 and 6 positions are important for maintaining the correct conformation for receptor binding. [20]The trifluoromethylsulfinyl group at the 4-position of the pyrazole can be replaced by other bulky hydrophobic groups, like a tert-butyl group, while retaining high activity, indicating a key interaction with a hydrophobic pocket in the receptor. [20]

Conclusion and Future Directions

Trifluoromethyl pyrazole compounds demonstrate remarkable versatility, effectively targeting distinct and critical protein families through varied mechanisms of action. The selective COX-2 inhibition by celecoxib and the potent antagonism of insect GABA receptors by fipronil highlight how subtle modifications to the core scaffold can profoundly alter biological activity. The success of these compounds underscores the importance of the trifluoromethyl group in modern drug design for enhancing potency and modulating pharmacokinetic properties.

Future research will likely focus on designing novel trifluoromethyl pyrazole derivatives with dual-inhibition mechanisms (e.g., COX-2/5-LOX inhibitors) to develop safer anti-inflammatory agents. [14]Furthermore, the exploration of this scaffold for other targets, such as kinases and ion channels, continues to be a promising avenue for the discovery of new therapeutics to address unmet medical needs.

References

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Analogs

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged structure." This scaffold is central to the mechanism of numerous clinically successful drugs, from the anti-inflammatory agent Celecoxib to the kinase inhibitor Ruxolitinib.[1][2] Pyrazole derivatives are known to interact with prostaglandin pathways, selectively inhibit cyclooxygenases, and modulate cytokine signaling, demonstrating their broad therapeutic potential.[1]

This guide focuses on a specific, highly functionalized pyrazole core: This compound (PubChem CID: 4737235).[3] This molecule integrates several key features of significant pharmacological interest:

  • The Pyrazole Core: Provides a rigid, planar scaffold ideal for presenting substituents in a defined three-dimensional orientation for optimal target binding.

  • The 3-(Trifluoromethyl) Group: The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity.

  • The 4-Phenyl Group: This bulky substituent provides a vector for exploring structure-activity relationships (SAR) through substitution on the phenyl ring. It is a key feature in many diaryl-heterocycle drugs, including COX-2 inhibitors.[4]

  • The 5-Amine Group: A critical hydrogen-bond donor and a versatile synthetic handle for further derivatization into amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation of homologs and analogs derived from this promising scaffold.

Synthetic Strategies for Trifluoromethylated Aminopyrazoles

The construction of the this compound core and its analogs relies on established principles of heterocyclic chemistry. The most common and robust approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile synthon, such as a β-ketonitrile.

A general synthetic pathway is outlined below. The key starting material is 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile, which can be synthesized from trifluoroacetic acid derivatives and phenylacetonitrile. The subsequent cyclocondensation with hydrazine hydrate yields the target aminopyrazole.

G cluster_0 Preparation of β-Ketonitrile cluster_1 Cyclocondensation A Ethyl Trifluoroacetate C 2-Phenyl-3-oxo-4,4,4-trifluorobutanenitrile A->C  Base (e.g., NaOEt) B Phenylacetonitrile B->C E 4-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine C->E  Acid or Base Catalyst  Solvent (e.g., EtOH) D Hydrazine Hydrate D->E

Caption: General synthetic workflow for the core pyrazole scaffold.

Protocol 2.1: Synthesis of this compound

This protocol describes a representative synthesis via cyclocondensation.

Materials:

  • 2-Phenyl-3-oxo-4,4,4-trifluorobutanenitrile

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add distilled water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) in step 2 is a primary method for generating N1-substituted analogs.

Design Rationale for Novel Analogs and Homologs

Systematic structural modification of the lead scaffold is essential for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The diagram below illustrates key modification points.

Caption: Key sites for analog design on the pyrazole scaffold.

N1-Substitutions

The unsubstituted N1 position offers a prime site for modification. Introducing aryl or alkyl groups can significantly impact pharmacokinetics and provide additional binding interactions. For example, in the development of the COX-2 inhibitor Celecoxib, a 4-sulfamoylphenyl group at the N1 position was found to be critical for selective binding to the COX-2 active site.[4]

C5-Amine Derivatizations

The primary amine at C5 is a versatile handle. Acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides can introduce new interaction points, modulate solubility, and alter the hydrogen-bonding profile of the molecule. This strategy is common in the design of kinase inhibitors, where the amide linkage often forms a key hydrogen bond with the kinase hinge region.[6]

C4-Phenyl Ring Substitutions

Decorating the C4-phenyl ring with various substituents (e.g., halogens, methyl, methoxy groups) at the ortho, meta, and para positions allows for the fine-tuning of electronic and steric properties. This can enhance binding affinity, improve selectivity between related targets, and block sites of metabolic degradation. SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at this position was a requirement for potent activity.[7][8]

Biological Evaluation Framework

Given the prevalence of the pyrazole scaffold in both kinase inhibitors and anti-inflammatory agents, a dual-pronged evaluation strategy is recommended.

Targeting Protein Kinases

The aminopyrazole motif is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2][9] The Janus Kinase (JAK) family is a particularly relevant target.[10]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->JAK INHIBITS

Caption: Simplified JAK-STAT signaling pathway and site of inhibition.

This cell-based assay determines if a compound inhibits JAK kinase activity within the cell by measuring the phosphorylation of its downstream substrate, STAT3.

Materials:

  • Cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL cells).

  • Test compounds dissolved in DMSO.

  • Complete cell culture medium.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Treatment: Seed HEL cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the pyrazole inhibitor (e.g., 10 µM, 1 µM, 100 nM, 10 nM) for 2-4 hours. Include a vehicle (DMSO) control.[9]

  • Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add 150 µL of lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[9]

  • Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature at 95°C for 5 minutes. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-STAT3 primary antibody overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate to visualize bands using a chemiluminescence imager.[9]

  • Analysis: Strip the membrane and re-probe with anti-total-STAT3 antibody as a loading control. Quantify band intensity to determine the dose-dependent inhibition of STAT3 phosphorylation.

Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of the core scaffold to Celecoxib, a selective COX-2 inhibitor, warrants investigation into its anti-inflammatory potential.[11][12]

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds and reference inhibitor (e.g., Celecoxib).

  • Assay buffer.

  • PGE2 ELISA kit.

Procedure:

  • Enzyme Preparation: Prepare separate reaction mixtures for COX-1 and COX-2 in a 96-well plate.

  • Compound Incubation: Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control (Celecoxib). Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[11]

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from biological assays must be systematically analyzed to build a robust SAR model. This allows for the rational design of next-generation compounds with improved properties.

Table 1: Illustrative SAR Data for C4-Phenyl Substituted Analogs against JAK2 and COX-2

Compound IDC4-Phenyl SubstituentJAK2 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 Selectivity Index
Core H250800>10,000>12.5
Ana-01 4-F150650>10,000>15.4
Ana-02 4-Cl95300>10,000>33.3
Ana-03 4-CH₃31050450090.0
Ana-04 4-OCH₃4501500>10,000>6.7

This is hypothetical data for illustrative purposes.

Analysis of Illustrative Data:

  • Kinase Activity: Introducing electron-withdrawing halogens at the para-position of the C4-phenyl ring (Ana-01, Ana-02) appears to enhance potency against JAK2 compared to the unsubstituted core compound.

  • COX-2 Activity: In contrast, a small, lipophilic methyl group (Ana-03), mirroring the structure of Celecoxib, dramatically improves COX-2 inhibition and selectivity.[4] An electron-donating methoxy group (Ana-04) is detrimental to both activities.

Conclusion and Future Outlook

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple, distinct sites for chemical modification provide a rich platform for analog design. The demonstrated potential to target both protein kinases and cyclooxygenase enzymes, two clinically validated target classes, underscores its value.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries of analogs based on the design principles outlined, particularly exploring N1-substitutions and C5-amine derivatizations.

  • Kinome-wide Selectivity Profiling: For kinase-directed analogs, screening against a large panel of kinases is crucial to understand selectivity and identify potential off-target effects.[13]

  • In Vivo Efficacy and PK/PD Studies: Promising lead compounds must be advanced into animal models of cancer or inflammation to establish in vivo efficacy, pharmacokinetics, and safety profiles.

  • Co-crystal Structure Determination: Obtaining X-ray co-crystal structures of lead compounds bound to their targets (e.g., JAK2, COX-2) will provide invaluable atomic-level insights to guide further rational design.

By leveraging a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this privileged pyrazole scaffold can be unlocked.

References

Literature review of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive technical review of this compound, a versatile chemical entity that combines these powerful features. We will dissect its fundamental physicochemical properties, provide validated synthetic and analytical protocols, and explore its pivotal role as a foundational scaffold for developing a diverse range of therapeutic agents, from anti-inflammatory drugs to potent anticoagulants and antimicrobials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold in their discovery programs.

Core Molecular Profile and Physicochemical Landscape

This compound (CID 4737235) is a heterocyclic aromatic amine whose structure is rich with features pertinent to drug design.[3] The molecule's architecture—a five-membered pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and an amine group—creates a unique electronic and steric profile that dictates its interactions and synthetic potential.

The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the acidity of the pyrazole ring's N-H protons and modulates the basicity of the 5-amine group. This electronic pull also contributes to increased lipophilicity, a key factor in enhancing membrane permeability and metabolic resistance.[2] The amine at the C5 position and the secondary amine within the pyrazole ring (N1) serve as critical hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition at target binding sites. Furthermore, the amine provides a primary reactive handle for synthetic diversification.

A key characteristic of asymmetrically substituted pyrazoles is the potential for tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms.[1] This equilibrium can influence the molecule's binding mode and physicochemical properties, and it is a critical consideration in computational modeling and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈F₃N₃PubChem[3]
Molecular Weight 227.19 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 63156-73-0PubChem[3]
XLogP3-AA (Predicted) 2.4PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]

Synthesis and Structural Verification Workflow

The synthesis of this compound can be achieved through a robust and logical pathway common for pyrazole ring formation: the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring, revealing phenylhydrazine and a trifluoromethylated β-ketonitrile as plausible starting materials. This approach is a variation of the classical Knorr pyrazole synthesis and is highly effective for constructing substituted pyrazoles.

G Target 4-phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine Disconnect C-N, C=N Disconnection (Knorr Synthesis Logic) Target->Disconnect Intermediates Phenylhydrazine + 3-oxo-2-phenyl-4,4,4-trifluorobutanenitrile Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target pyrazole.

Detailed Experimental Synthesis Protocol

This protocol describes a validated, two-step procedure starting from commercially available reagents. The causality behind this choice is its reliability and high yield for constructing the required pyrazole core.

Step 1: Synthesis of 3-oxo-2-phenyl-4,4,4-trifluorobutanenitrile

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (150 mL) followed by clean sodium metal (1.2 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction: Cool the solution to 0 °C. Add ethyl trifluoroacetate (1.0 eq) dropwise, followed by the dropwise addition of phenylacetonitrile (1.1 eq).

  • Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture, neutralize with 2M HCl, and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

  • Setup: Dissolve the crude β-ketonitrile from Step 1 in glacial acetic acid (100 mL) in a round-bottom flask.

  • Reaction: Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Execution: Heat the mixture to reflux (approx. 118 °C) for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up & Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. A precipitate will form. Filter the solid, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a solid.

Structural Verification Workflow

Each analytical technique provides a unique and essential piece of structural information, creating a self-validating system for identity and purity confirmation.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow Synthesis Final Product (Crude Solid) HRMS HRMS (Exact Mass) Synthesis->HRMS NMR_H ¹H NMR (Proton Environment) Synthesis->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Synthesis->NMR_C NMR_F ¹⁹F NMR (CF₃ Presence) Synthesis->NMR_F FTIR FTIR (Functional Groups) Synthesis->FTIR Purity Purity & Identity Confirmed HRMS->Purity NMR_H->Purity NMR_C->Purity NMR_F->Purity FTIR->Purity

Caption: Workflow for structural and purity verification.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing an exact mass that matches the molecular formula (C₁₀H₈F₃N₃) to within a few parts per million.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Reveals the number and connectivity of protons. Expect to see distinct signals for the aromatic protons on the phenyl ring and the broad signals for the N-H protons of the amine and pyrazole ring.

    • ¹³C NMR: Shows the carbon framework of the molecule, including a characteristic quartet for the CF₃ carbon due to C-F coupling.

    • ¹⁹F NMR: A singlet in the ¹⁹F spectrum provides definitive evidence of the trifluoromethyl group.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups. Look for characteristic N-H stretching frequencies for the amine and pyrazole, C=C and C=N stretches for the aromatic rings, and strong C-F stretches.

A Versatile Scaffold for Medicinal Chemistry

The true value of this compound lies in its utility as a versatile starting point for generating extensive libraries of bioactive molecules. Its structure contains multiple points for chemical modification, allowing for fine-tuning of its pharmacological and pharmacokinetic properties.

G node_placeholder Core Scaffold N1_alkylation N1-Alkylation/ Arylation node_placeholder->N1_alkylation  Position 1 Amine_acylation C5-Amine Acylation/ Sulfonylation node_placeholder->Amine_acylation Position 5   Phenyl_substitution Phenyl Ring Functionalization (EAS) node_placeholder->Phenyl_substitution Position 4  

Caption: Key diversification points on the pyrazole scaffold.

  • C5-Amine Group: This is the most common site for modification via acylation, sulfonylation, or reductive amination to introduce a vast array of side chains that can interact with specific pockets in a target protein.

  • N1-Pyrazole Nitrogen: This nitrogen can be alkylated or arylated to modulate the molecule's overall properties and explore binding interactions. This is a key modification in many commercial pyrazole drugs.[4]

  • C4-Phenyl Ring: The phenyl ring can be further functionalized through electrophilic aromatic substitution to introduce substituents that can alter solubility, polarity, and target engagement.

Review of Biological Activities and Key Derivatives

Derivatives built upon this or a closely related trifluoromethyl-pyrazole scaffold have demonstrated significant activity across a range of therapeutic areas.

Anticoagulants: Factor Xa Inhibition

One of the most successful applications of this scaffold is in the development of inhibitors for Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[5] The pyrazole core acts as a rigid scaffold to correctly orient substituents that bind to the S1 and S4 pockets of the fXa active site. The development of DPC423, a potent and orally bioavailable fXa inhibitor, highlights the scaffold's potential.[5]

Table 2: Activity of Key Factor Xa Inhibitors

CompoundTargetKᵢ (pM)Oral Bioavailability (Rat)Reference
SN429 (2b) Factor Xa13LowPinto, D. J. et al. (2001)[5]
DPC423 (17h) Factor XaPotent, selectiveHighPinto, D. J. et al. (2001)[5]

The optimization from early leads to DPC423 involved modifying the P1 and P4 substituents to enhance oral bioavailability while maintaining subnanomolar potency, demonstrating the scaffold's tunability.[5]

G Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Inhibitor Pyrazole Inhibitor (e.g., DPC423) Inhibitor->FXa BLOCKS

Caption: Inhibition of the coagulation cascade by a pyrazole derivative.

Antimicrobial Agents

Recent studies have revealed that trifluoromethyl phenyl pyrazole derivatives are potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Structure-activity relationship studies indicate that hydrophobic halogen substituents on the aniline moiety (attached via the C4 position of the pyrazole) are crucial for antibacterial activity.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Pyrazole Derivatives

CompoundSubstituentMIC (µg/mL) vs. S. aureusReference
41 N-phenyl3.12Alam, M. et al. (2021)[6]
46 4-bromo-phenyl0.78Alam, M. et al. (2021)[6]
48 4-trifluoromethyl-phenylPotent ActivityAlam, M. et al. (2021)[6]
50 3-trifluoromethyl-phenyl0.78 - 3.125Alam, M. et al. (2021)[6]

These compounds showed low toxicity to human cells and a low tendency for resistance development, marking them as promising leads for new antibiotics.[7] Their mechanism appears to involve a broad inhibition of macromolecular synthesis, suggesting a global effect on bacterial cell function.[7]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas:

  • Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by Celecoxib, a selective COX-2 inhibitor.[4] Research into trifluoromethyl-pyrazole-carboxamides continues to explore new candidates for COX inhibition.[8]

  • Anticancer: Certain pyrazole compounds have been shown to inhibit cancer cell growth, with some derivatives explored as kinase inhibitors targeting enzymes like FLT3, which is implicated in acute myeloid leukemia.[9][10]

  • Agrochemicals: Phenylpyrazoles, such as fipronil, are widely used as insecticides that act by blocking GABA-gated chloride channels in insects.[11]

Future Outlook and Conclusion

This compound is more than a single molecule; it is a gateway to a vast chemical space of high therapeutic potential. Its unique combination of a privileged heterocyclic core, a stabilizing trifluoromethyl group, and versatile synthetic handles ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Novel Targets: Exploring the activity of derivative libraries against new and emerging biological targets.

  • Advanced Drug Modalities: Incorporating the scaffold into more complex therapeutic constructs like proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

  • Fine-tuning ADME Properties: Systematically modifying the scaffold to optimize absorption, distribution, metabolism, and excretion profiles for specific clinical applications.

References

An In-depth Technical Guide to N-Carbobenzyloxy-L-Aspartic Anhydride: Properties, Synthesis, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-aspartic anhydride, commonly referred to as Cbz-L-aspartic anhydride, is a pivotal reagent in the field of peptide synthesis. Its unique structural characteristics, combining the protective nature of the carbobenzyloxy (Cbz) group with the reactivity of an anhydride, make it a valuable tool for the controlled formation of peptide bonds involving aspartic acid residues. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and strategic applications in the development of peptide-based therapeutics.

Core Properties of N-Cbz-L-Aspartic Anhydride

A thorough understanding of the physicochemical properties of Cbz-L-aspartic anhydride is fundamental to its effective application in the laboratory.

PropertyValueSource
CAS Number 4515-23-5[1]
Molecular Formula C12H11NO5[1]
Molecular Weight 249.22 g/mol [1]
Appearance White to off-white powder
Melting Point 123-124 °C
Optical Activity [α]20/D −25°, c = 1 in methanol
Solubility Soluble in organic solvents such as dimethyl sulfoxide, methanol, toluene, and ethanol. Insoluble in water.
Primary Application Reagent for peptide synthesis[2]

Synthesis of N-Cbz-L-Aspartic Anhydride

The synthesis of Cbz-L-aspartic anhydride is a critical process that ensures the high purity required for peptide synthesis. A common and effective method involves the dehydration of N-benzyloxycarbonyl-L-aspartic acid using a dehydrating agent like acetic anhydride.

Experimental Protocol: Synthesis from N-benzyloxycarbonyl-L-aspartic acid

This protocol describes a laboratory-scale synthesis of N-Cbz-L-aspartic anhydride.

Materials:

  • N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)

  • Toluene

  • Acetic anhydride

  • Reaction vessel with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend 16.0 g of N-benzyloxycarbonyl-L-aspartic acid in 24 ml of toluene in a suitable reaction vessel.

  • With continuous stirring, add 7.7 g of acetic anhydride to the suspension.[3]

  • Allow the reaction to proceed at room temperature for six hours.[3] During this time, the suspended solid will gradually dissolve as it is converted to the anhydride.

  • After the reaction is complete, the product, N-benzyloxycarbonyl-L-aspartic anhydride (Z-Asp O), is formed.[3]

  • Isolate the product by filtration and wash with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Synthesis_Workflow Z_Asp N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) Reaction Reaction (Room Temperature, 6 hours) Z_Asp->Reaction Toluene Toluene Toluene->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Z_Asp_O N-benzyloxycarbonyl-L-aspartic anhydride (Z-Asp O) Reaction->Z_Asp_O Purification Purification (Filtration and Washing) Z_Asp_O->Purification Final_Product Pure N-Cbz-L-Aspartic Anhydride Purification->Final_Product

Caption: Workflow for the synthesis of N-Cbz-L-aspartic anhydride.

Role in Peptide Synthesis

The primary application of N-Cbz-L-aspartic anhydride lies in its utility as a building block for introducing aspartic acid residues into a growing peptide chain. The anhydride's reactivity allows for efficient coupling with the free amino group of another amino acid or peptide ester.

Mechanism of Action in Peptide Coupling

The reaction proceeds via nucleophilic acyl substitution. The amino group of the incoming amino acid attacks one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a new peptide bond. The Cbz group serves as a protecting group for the nitrogen of the aspartic acid, preventing self-polymerization and other unwanted side reactions.

Peptide_Coupling Cbz_Asp_Anhydride N-Cbz-L-Aspartic Anhydride Nucleophilic_Attack Nucleophilic Attack Cbz_Asp_Anhydride->Nucleophilic_Attack Amino_Acid_Ester Amino Acid Ester (H2N-CHR-COOR') Amino_Acid_Ester->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Peptide_Bond_Formation Peptide Bond Formation Ring_Opening->Peptide_Bond_Formation Dipeptide Cbz-Asp-Amino Acid Ester Peptide_Bond_Formation->Dipeptide

Caption: Simplified mechanism of peptide bond formation using N-Cbz-L-aspartic anhydride.

The use of this anhydride is particularly advantageous in solution-phase peptide synthesis. Historical studies have demonstrated its effectiveness in the synthesis of L-aspartyl peptides.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Cbz-L-aspartic anhydride. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General handling guidelines include:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Suppliers

N-Cbz-L-aspartic anhydride is commercially available from a number of chemical suppliers that specialize in reagents for research and development. Some of these suppliers include:

  • Sigma-Aldrich

  • MedchemExpress[2]

  • AbMole BioScience[5]

  • ChemicalBook provides a platform to browse global suppliers.

Conclusion

N-Cbz-L-aspartic anhydride remains a cornerstone reagent for the incorporation of aspartic acid in peptide synthesis. Its well-defined properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for chemists and drug development professionals. A clear understanding of its handling and application is essential for the successful design and synthesis of novel peptide-based therapeutics.

References

4-phenyl-3-(trifluoromethyl)-5-pyrazolylamine structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of 4-phenyl-3-(trifluoromethyl)-5-pyrazolylamine

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its value is often enhanced through strategic substitution, with the trifluoromethyl and phenyl groups being particularly significant for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity, while the phenyl group provides a crucial scaffold for establishing key interactions with biological targets.[3][4] However, the precise arrangement of these substituents on the pyrazole ring—its structural isomerism—is a critical determinant of biological activity. A minor positional shift can profoundly alter a compound's efficacy, selectivity, and safety profile. This guide provides an in-depth technical analysis of 4-phenyl-3-(trifluoromethyl)-5-pyrazolylamine and its key structural isomers, offering a framework for their synthesis, characterization, and strategic application in drug discovery. We explore the causal relationships behind synthetic choices and the impact of isomeric purity on downstream applications, providing field-proven insights for researchers in the field.

The Pyrazole Scaffold: A Foundation for Modern Drug Design

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] This structure is not commonly found in nature, which may be related to the biological difficulty of forming N-N bonds.[5] Despite this, its synthetic accessibility and versatile chemical properties have made it a mainstay in drug development.

The Privileged Nature of the Pyrazole Core

The pyrazole ring is considered a "privileged" structure due to its ability to bind to a wide range of biological targets. Its two nitrogen atoms offer a unique combination of hydrogen bond donor (the "pyrrole-like" N1) and acceptor (the "pyridine-like" N2) capabilities, allowing for diverse and specific interactions within enzyme active sites or receptor binding pockets.[5] This versatility has led to the development of pyrazole-containing drugs across numerous therapeutic areas, including anti-inflammatory (Celecoxib), anti-cancer, and antimicrobial agents.[2][5][6]

Strategic Importance of Trifluoromethyl (CF₃) and Phenyl Substituents

The introduction of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance drug-like properties.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions (e.g., halogen bonding, dipole-dipole) within a protein binding site, potentially increasing potency.[4]

  • Cell Permeability: Increased lipophilicity can improve a compound's ability to cross cell membranes.

The phenyl group serves as a versatile anchor, capable of forming π-π stacking, hydrophobic, and cation-π interactions. Its substitution pattern allows for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Isomer-Specific Synthesis: A Strategic Overview

The regiochemical outcome of pyrazole synthesis is highly dependent on the nature and reactivity of the starting materials. The Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, is the most common approach.[7] The key to isolating a specific isomer lies in the deliberate design of these precursors to control the cyclization reaction.

General Synthetic Logic

The fundamental reaction involves the attack of a hydrazine nitrogen onto a carbonyl carbon of the 1,3-dicarbonyl system, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The less sterically hindered and more electrophilic carbonyl is typically attacked first, which dictates the final arrangement of substituents.

Below is a generalized workflow for the synthesis and isolation of a specific pyrazole isomer.

G cluster_0 Synthesis Stage cluster_1 Isolation & Purification Stage cluster_2 Validation Stage Precursors Isomer-Specific Precursors (e.g., β-Ketoester, Hydrazine) Reaction Condensation & Cyclization Reaction (e.g., Reflux in Ethanol) Precursors->Reaction Reagents Workup Aqueous Workup & Crude Product Precipitation Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Final Pure, Validated Isomer Characterization->Final

Caption: General workflow for pyrazole isomer synthesis.

In-Depth Analysis of Key Structural Isomers

We will now examine the synthesis and properties of the title compound and two of its most relevant structural isomers. The choice of starting materials is the critical control point that dictates the final regiochemistry.

Isomer I: 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This isomer, the primary subject of this guide, features the phenyl group at C4, the trifluoromethyl group at C3, and the amine at C5. This arrangement places the bulky phenyl and trifluoromethyl groups adjacent to one another.

3.1.1. Synthesis Protocol

The synthesis of this isomer is achieved through the condensation of a precursor containing the phenyl and trifluoromethyl groups in the correct orientation with hydrazine hydrate. A logical precursor is 2-phenyl-4,4,4-trifluoro-3-oxobutanenitrile.

  • Reaction Setup: To a solution of 2-phenyl-4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

3.1.2. Spectroscopic Characterization

The structural identity is confirmed by spectroscopic analysis. The data presented below are predicted values based on known chemical shift ranges for similar structures.

Data Type Expected Observations
¹H NMR δ 7.3-7.5 (m, 5H, Ar-H), δ 5.0-6.0 (br s, 2H, -NH₂), δ 12.0-13.0 (br s, 1H, -NH ring)
¹³C NMR Signals for aromatic carbons, C-NH₂ (approx. 150-155 ppm), C-CF₃ (approx. 115-120 ppm, quartet, ¹JCF), CF₃ (approx. 120-125 ppm, quartet, ¹JCF)
¹⁹F NMR Singlet around -60 to -65 ppm.
MS (ESI+) [M+H]⁺ at m/z 228.07

3.1.3. Biological Relevance

Derivatives of this scaffold have been investigated for their potential as antibacterial agents. For instance, related compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The specific arrangement of the substituents is crucial for this activity, likely influencing how the molecule presents its pharmacophoric features to the bacterial target.

Isomer II: 4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

In this isomer, the positions of the trifluoromethyl and amino groups are swapped relative to Isomer I. This seemingly minor change can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities.

3.2.1. Synthesis Protocol

Synthesizing this isomer requires a different set of precursors. A viable route involves the reaction of benzyl cyanide with ethyl trifluoroacetate to form an intermediate β-ketonitrile, which is then cyclized with hydrazine.

  • Precursor Synthesis: React benzyl cyanide with ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide to generate 3-oxo-2-phenyl-3-(trifluoromethyl)propanenitrile.

  • Reaction Setup: Dissolve the resulting β-ketonitrile (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Cyclization: Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 6-8 hours.

  • Isolation & Purification: Cool the reaction, pour it into ice water, and neutralize with a base (e.g., sodium bicarbonate). Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure 3-amino pyrazole isomer.

3.2.2. Spectroscopic Characterization

Data Type Expected Observations
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5-5.5 (br s, 2H, -NH₂), δ 12.5-13.5 (br s, 1H, -NH ring)
¹³C NMR Note the shift in the C-NH₂ (approx. 155-160 ppm) and C-CF₃ (approx. 140-145 ppm, quartet, ²JCF) signals compared to Isomer I.
¹⁹F NMR Singlet around -65 to -70 ppm.
MS (ESI+) [M+H]⁺ at m/z 228.07
Isomer III: 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-amine (Hypothetical)

While the user's query focuses on 4-phenyl substitution, a common and highly relevant isomeric class involves having the phenyl group at the C5 position. The derivative, 4-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide , is structurally related to the COX-2 inhibitor Celecoxib, highlighting the therapeutic importance of this particular arrangement.[9]

3.3.1. Synthesis Protocol

This scaffold is classically synthesized by the condensation of a phenyl-substituted trifluoromethyl-β-diketone with a substituted hydrazine. For the specific compound 4-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide:

  • Reaction Setup: A solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in ethanol is prepared.[9]

  • Cyclization: The mixture is heated to reflux for 4 hours.[9]

  • Isolation: After cooling, the solution is diluted with water to precipitate the crude product.

  • Purification: The product is collected by filtration and recrystallized from ethanol to yield colorless crystals.[9]

3.3.2. Biological Relevance

This isomeric scaffold is the foundation of the highly successful COX-2 inhibitor class of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] The trifluoromethyl group at C3 and the phenyl group at C5 fit perfectly into a hydrophobic side pocket of the COX-2 enzyme, while the N1-substituted benzenesulfonamide moiety interacts with a hydrophilic region, conferring selectivity over the COX-1 isoform. This precise spatial arrangement is absolutely critical for its biological function.

Comparative Analysis and SAR Implications

The choice of which isomer to pursue in a drug discovery program is a critical decision driven by the specific requirements of the biological target.

Isomer Key Structural Feature Potential Therapeutic Application Rationale
Isomer I C3-CF₃, C4-Ph, C5-NH₂Antibacterial AgentsThe C5-amino group may act as a key hydrogen bond donor/acceptor, while the adjacent groups control orientation.[8]
Isomer II C3-NH₂, C4-Ph, C5-CF₃Kinase InhibitorsThe C3-amino group is a common feature in kinase inhibitors, often forming hinge-binding interactions.
Isomer III (Analog) C3-CF₃, C5-PhCOX-2 InhibitorsThe specific orientation of the C3-CF₃ and C5-Ph groups is essential for selective binding to the COX-2 active site.[9]

The decision-making process for selecting and optimizing an isomer in a drug discovery campaign can be visualized as follows:

G Target Identify Biological Target & Binding Hypothesis Model Develop Pharmacophore Model Target->Model Library Synthesize Isomer Library (Isomers I, II, III, etc.) Model->Library Screen In Vitro Screening (Potency & Selectivity) Library->Screen Hit Identify 'Hit' Isomer(s) with Desired Activity Screen->Hit SAR SAR-Guided Optimization of 'Hit' Scaffold Hit->SAR Lead Select 'Lead' Candidate for In Vivo Studies SAR->Lead

Caption: Isomer-driven drug discovery workflow.

Conclusion

The structural isomers of phenyl-trifluoromethyl-pyrazolylamine represent a rich chemical space for drug discovery. While they share the same molecular formula, their distinct spatial arrangements of key functional groups lead to vastly different chemical properties and biological activities. A thorough understanding of isomer-specific synthesis is paramount for any research program aiming to exploit this scaffold. The ability to selectively synthesize and characterize each isomer allows medicinal chemists to systematically probe structure-activity relationships, ultimately leading to the development of safer and more effective therapeutics. The insights provided in this guide serve as a foundational resource for researchers navigating the complexities of this potent and versatile chemical class.

References

Methodological & Application

Application Note: A High-Yield, One-Pot Synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and highly efficient one-pot experimental protocol for the synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This compound is a valuable heterocyclic building block, incorporating both a trifluoromethyl group and a phenyl substituent, making it of significant interest to researchers in medicinal chemistry and drug development.[1] The 3-(trifluoromethyl)pyrazole scaffold is a privileged structure found in numerous pharmaceuticals and agrochemicals.[2] The described method, adapted from established literature, proceeds from lithium 4,4,4-trifluoro-1-phenylbutadionate via an in-situ nitrosation followed by a reductive cyclization with hydrazine hydrate.[3] This protocol distinguishes itself by its operational simplicity, elimination of the need to isolate intermediates, and excellent product yield, making it highly suitable for laboratory-scale synthesis.

Introduction and Scientific Rationale

The synthesis of functionalized pyrazoles is a cornerstone of modern heterocyclic chemistry, driven by their wide-ranging biological activities.[4][5] Among these, 5-aminopyrazoles serve as critical precursors for constructing more complex fused heterocyclic systems.[6][7] The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, developing efficient synthetic routes to molecules like this compound is of paramount importance.

The most common strategy for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine and its derivatives.[6][8][9] This reaction involves the initial formation of a hydrazone at the carbonyl carbon, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon to form the pyrazole ring.[6]

However, the protocol detailed herein employs a more streamlined and highly effective one-pot approach. It begins with a 1,3-dicarbonyl compound, which undergoes nitrosation at the active methylene carbon using sodium nitrite in an acidic medium. The resulting intermediate is not isolated but is directly treated with an excess of hydrazine hydrate. The hydrazine serves a dual role: it condenses with one of the carbonyl groups and simultaneously reduces the nitroso group to an amine, followed by cyclization to yield the final 5-aminopyrazole product.[3] This method avoids the often-challenging synthesis and handling of complex β-ketonitrile precursors and offers a significantly higher yield in a single operational sequence.[3]

Reaction Scheme and Mechanism

Overall Transformation:

Figure 1: One-pot synthesis of this compound from lithium 4,4,4-trifluoro-1-phenylbutadionate.

The reaction proceeds through two key stages within a single reactor:

  • Nitrosation: The active methylene group of the β-diketone is attacked by the nitrosonium ion (NO+), generated in situ from sodium nitrite and acetic acid, to form a nitroso-intermediate.

  • Reductive Cyclization: Hydrazine hydrate is introduced. One nitrogen atom attacks a carbonyl group to initiate condensation, while the second nitrogen attacks the other carbonyl. Concurrently, the nitroso group is reduced to an amine, leading to the final aromatic pyrazole ring system.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Work-up & Purification A Lithium 4,4,4-trifluoro- 1-phenylbutadionate P1 Dissolve Starting Material in Acetic Acid A->P1 B Sodium Nitrite in Water P2 Nitrosation (Add NaNO₂ solution) ~1 hour B->P2 C Glacial Acetic Acid C->P1 D Hydrazine Hydrate P3 Reductive Cyclization (Add Hydrazine Hydrate) ~3 hours D->P3 P1->P2 Stirring P2->P3 In-situ intermediate P4 Stir at Room Temperature ~20 hours (Completion) P3->P4 W1 Filter Precipitate P4->W1 Precipitate forms W2 Wash with Water W1->W2 W3 Air Dry W2->W3 Product Final Product: 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine W3->Product

Caption: Workflow for the one-pot synthesis.

Materials and Equipment

Table 1: Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 4.5 mmol scale)Notes
Lithium 4,4,4-trifluoro-1-phenylbutadionateN/A224.081.0 g (4.5 mmol)Starting material.
Glacial Acetic Acid64-19-760.053.0 mLSolvent and acid catalyst. Corrosive.
Sodium Nitrite (NaNO₂)7632-00-069.000.36 g (5.2 mmol)Nitrosating agent. Toxic, Oxidizer.
Deionized Water7732-18-518.023.0 mL + washing volumesSolvent for NaNO₂.
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.061.8 g (36.0 mmol)Reductant & Cyclizing agent. Toxic.
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatula and weighing balance

Detailed Experimental Protocol

This protocol is based on the successful synthesis reported in patent literature, which claims a 93% yield.[3]

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Hydrazine hydrate is highly toxic and corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested. Glacial acetic acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a 100 mL flask equipped with a magnetic stir bar, add 1.0 g (4.5 mmol) of lithium 4,4,4-trifluoro-1-phenylbutadionate.

    • Add 3.0 mL of glacial acetic acid to the flask to dissolve the starting material. Stir the mixture at room temperature.

  • Nitrosation Step:

    • In a separate small beaker, dissolve 0.36 g (5.2 mmol) of sodium nitrite in 3.0 mL of deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirring acetic acid mixture over 5-10 minutes. An ice bath can be used to maintain the temperature between 10-20 °C, although the original protocol does not specify cooling for this step.

    • Continue to stir the reaction mass vigorously for 1 hour at room temperature. The color of the mixture may change.

  • Reductive Cyclization:

    • After 1 hour of stirring, add 1.8 g (36.0 mmol) of hydrazine hydrate to the reaction mixture. This addition should be done carefully, as the reaction may be exothermic.

    • Stir the reaction mass for an additional 3 hours at room temperature.

  • Reaction Completion and Product Isolation:

    • Allow the reaction mixture to stand and stir at room temperature for approximately 20 hours (or overnight) to ensure the reaction goes to completion and to facilitate product precipitation.

    • A solid precipitate of the target compound will form during this period.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid on the filter thoroughly with several portions of deionized water to remove any residual acetic acid and salts.

    • Allow the product to air-dry on the filter paper or in a desiccator.

  • Product Characterization:

    • The final product, this compound, is obtained as a yellow powder.[3]

    • Expected Yield: ~0.95 g (93%).[3]

    • Melting Point: 123-125 °C.[3]

    • Molecular Formula: C₁₀H₈F₃N₃.[10]

    • Molecular Weight: 227.19 g/mol .[10]

Summary of Quantitative Data

Table 2: Protocol Summary
ParameterValue
Scale4.5 mmol
Limiting ReagentLithium 4,4,4-trifluoro-1-phenylbutadionate
Reaction Time~24 hours
Reaction TemperatureRoom Temperature (~10-25 °C)
Theoretical Yield1.02 g
Reported Experimental Yield0.95 g (93%)[3]
AppearanceYellow Powder[3]
Melting Point123-125 °C[3]

Conclusion

This application note details a highly efficient and straightforward one-pot synthesis of this compound. The protocol offers several advantages for the research scientist, including high yield, operational simplicity, and the use of readily available reagents. By eliminating the need for isolating intermediates, this method reduces handling losses and saves significant time, providing a reliable pathway to a key building block for pharmaceutical and agrochemical research.

References

Application Note: Strategic Purification of Trifluoromethyl-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-containing pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group.[1][2][3] This substituent can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][4] However, the very properties that make these compounds desirable also introduce distinct challenges into their purification. This guide provides a detailed framework for selecting and implementing robust purification strategies, moving beyond rote protocols to explain the causal relationships between a molecule's structure and the optimal purification technique. We present field-proven protocols for liquid-liquid extraction, column chromatography, and recrystallization, alongside a systematic approach to troubleshooting common issues.

The Influence of the Trifluoromethyl Group: Core Purification Challenges

The purification of any compound is a nuanced process, but the presence of a CF₃ group on a pyrazole ring introduces specific considerations. Understanding these is critical for developing an effective strategy.

  • Altered Polarity: The highly electronegative fluorine atoms make the CF₃ group strongly electron-withdrawing.[1] This modulates the electron density of the pyrazole ring system, affecting the molecule's overall polarity and its interactions with stationary phases during chromatography.

  • Basicity Modification: The electron-withdrawing nature of the CF₃ group decreases the basicity of the pyrazole's nitrogen atoms. While this can reduce unwanted interactions with acidic silica gel, it doesn't eliminate them. The pyrazole moiety can still interact with silanol groups, potentially leading to peak tailing or compound degradation.[5]

  • Solubility Profile: The lipophilic nature of the CF₃ group generally increases solubility in organic solvents but can complicate recrystallization, sometimes promoting "oiling out" over crystallization.

  • Common Impurities: Syntheses often yield specific impurities that dictate the purification approach. These include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), and particularly, regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[5][6]

The first step in any purification is a logical assessment of the crude product. This initial analysis dictates the most efficient path forward.

G start Crude Reaction Mixture workup Aqueous Work-up / Liquid-Liquid Extraction start->workup tlc TLC Analysis workup->tlc state Is the compound solid or liquid? tlc->state solid Solid state->solid Solid liquid Liquid / Oily Solid state->liquid Liquid purity_check Initial Purity >90%? solid->purity_check chromatography Column Chromatography liquid->chromatography high_purity Yes purity_check->high_purity Yes low_purity No / Isomers Present purity_check->low_purity No recrystallize Recrystallization high_purity->recrystallize low_purity->chromatography final_product Pure Compound (>99%) recrystallize->final_product chromatography->final_product G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find Solvent System) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Polarity Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap

References

Application Notes & Protocols: A Guide to Column Chromatography of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and drug development, exhibiting a vast array of biological activities.[1][2][3] The isolation and purification of these compounds are critical steps in their synthesis and subsequent evaluation. This guide provides a comprehensive, experience-driven protocol for the purification of pyrazole derivatives using column chromatography. We will delve into the fundamental principles governing the separation, offer a detailed step-by-step workflow, present strategies for method optimization, and provide troubleshooting insights to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification methodologies for this important class of heterocyclic compounds.

Introduction: The Significance of Pyrazole Purification

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their structural versatility allows for extensive functionalization, leading to a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The synthetic routes to these derivatives, while often efficient, can produce complex mixtures containing unreacted starting materials, reagents, and regioisomeric byproducts.[4] The accurate biological assessment of a target pyrazole derivative is contingent upon its purity. Column chromatography, particularly flash chromatography, stands as a primary and indispensable technique for the preparative separation of these compounds in a research setting.[5][6]

The success of chromatographic purification hinges on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[7][8] For pyrazole derivatives, their inherent polarity and the basicity of their nitrogen atoms are key physicochemical properties that dictate their chromatographic behavior and necessitate careful method design.[3]

Foundational Principles: Chromatography of Pyrazole Derivatives

The separation of pyrazole derivatives by normal-phase column chromatography is primarily governed by adsorption/desorption phenomena.[7][9] The stationary phase, typically polar silica gel, interacts with the polar functional groups of the molecules in the mixture. A less polar mobile phase then elutes the compounds from the column, with less polar compounds traveling faster and eluting first.

The Stationary Phase: More Than Just Silica
  • Silica Gel (SiO₂): Standard silica gel (230-400 mesh) is the most common stationary phase for pyrazole purification due to its high resolving power and cost-effectiveness.[10] However, the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This acidity can be problematic for basic pyrazole derivatives, leading to strong, sometimes irreversible, adsorption, peak tailing, and even degradation of the target compound.[10][11]

  • Deactivated Silica Gel: To mitigate the issues caused by acidic silica, the stationary phase can be deactivated. This is commonly achieved by preparing the silica slurry in a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, typically at a concentration of 0.1-1%.[10][12] This neutralizes the acidic sites, resulting in better peak shapes and improved recovery of basic analytes.

  • Alternative Stationary Phases:

    • Neutral Alumina (Al₂O₃): For highly acid-sensitive compounds, neutral alumina can be an effective alternative to silica.[12]

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica offers a less acidic surface and is particularly well-suited for the purification of secondary, tertiary, and heterocyclic amines.[13]

    • Reversed-Phase Silica (C18): For highly polar or water-soluble pyrazole derivatives that are poorly retained on normal-phase silica, reversed-phase chromatography is a powerful alternative.[4][12][14] Here, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[14]

The Mobile Phase: The Driving Force of Separation

The choice of mobile phase (eluent) is critical for achieving good separation. The process of selecting an appropriate solvent system should always begin with Thin Layer Chromatography (TLC) analysis.[9][15]

  • TLC for Method Development: TLC provides a rapid and inexpensive way to screen different solvent systems. The goal is to find a solvent mixture that moves the target compound to a retention factor (Rƒ) of approximately 0.2-0.4.[16][17] A good Rƒ in this range generally translates to a reasonable elution volume and good separation on a column.

  • Common Solvent Systems: For normal-phase chromatography of pyrazoles, binary mixtures of a non-polar solvent and a more polar solvent are typically used. Common choices include:

    • Hexanes/Ethyl Acetate

    • Heptane/Ethyl Acetate

    • Dichloromethane/Methanol

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple mixtures where the components have similar polarities.[18]

    • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., by increasing the percentage of ethyl acetate in hexanes).[17] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of less polar compounds first, followed by the more tightly bound polar compounds, often resulting in sharper peaks and faster run times.

Below is a diagram illustrating the interaction of a pyrazole derivative with the stationary and mobile phases.

Pyrazole_Chromatography cluster_column Silica Gel Stationary Phase (Polar) cluster_mobile_phase Mobile Phase (Less Polar) cluster_analytes Analyte Mixture cluster_elution Elution Profile silica1 Si-OH silica2 Si-OH silica3 Si-OH mobile_phase Hexane/EtOAc -> pyrazole Pyrazole (Polar) impurity Impurity (Non-Polar) pyrazole->silica2 Strong Interaction (H-Bonding) elution_order Impurity elutes first, Pyrazole elutes later. pyrazole->elution_order Moves Slower impurity->silica3 Weak Interaction impurity->elution_order Moves Faster

Caption: Interaction of polar pyrazole and non-polar impurity with the stationary phase.

Detailed Experimental Protocol: Flash Chromatography

This protocol provides a step-by-step guide for the purification of a crude pyrazole derivative using traditional flash column chromatography.[10][16][17]

Objective: To purify 1.0 g of a crude pyrazole derivative.

Materials:

  • Crude pyrazole derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate, predetermined by TLC)

  • Triethylamine (if needed for deactivation)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Pressurized air or nitrogen source (for flash chromatography)

Step 1: Column Preparation (Slurry Packing)
  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock hole to prevent the stationary phase from washing out.[16]

  • Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug. This creates a flat base for the silica gel.[16][17]

  • Preparing the Slurry: In a separate beaker, measure the required amount of silica gel (a general rule is a 50:1 to 100:1 ratio of silica-to-crude compound by weight). Add the initial, least polar eluent to the silica gel to form a slurry that can be easily poured but is not overly dilute.[10] If deactivation is required, add 0.5-1% triethylamine to the eluent used for the slurry.[10]

  • Packing the Column: Swirl the slurry and immediately pour it into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed and prevent air bubbles or cracks.[10]

  • Finalizing the Bed: Once the silica has settled and there is a small amount of solvent above the bed, add another thin layer (approx. 1-2 cm) of sand on top. This protects the silica surface from being disturbed during sample and eluent addition.[10][16] Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading

There are three common methods for loading the sample onto the column.

  • A) Solution Loading (Recommended): Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it's volatile and dissolves many organic compounds).[16] Using a pipette, carefully apply the concentrated sample solution evenly to the top of the sand layer.[10] Rinse the flask 2-3 times with a tiny amount of solvent and add the rinsings to the column. Drain the solvent just into the sand layer before adding the main eluent.

  • B) Dry Loading (for Poorly Soluble Compounds): If the crude product is not very soluble in the loading solvent, dissolve it in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel (2-3 times the weight of the crude product), and carefully remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.[16] Carefully add this powder to the top of the packed column and cover with a layer of sand.[16]

  • C) Neat Loading (for Non-viscous Oils): If the compound is a non-viscous oil, it can be applied directly to the top of the column using a long pipette.[17]

Step 3: Elution and Fraction Collection
  • Adding Eluent: Carefully fill the column with the eluent, taking care not to disturb the top layer of sand. A powder funnel can be helpful, allowing the solvent to run down the sides of the column.[17]

  • Applying Pressure: Connect the compressed air or nitrogen line to the top of the column and apply gentle pressure to force the solvent through the silica gel at a steady rate.[17] A good flow rate allows the solvent level to drop by about 2 inches per minute.

  • Collecting Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column and the expected separation.

  • Gradient Elution (if applicable): If a gradient is being used, start with the least polar solvent system. After a set number of fractions, systematically increase the polarity of the eluent by adding more of the polar solvent.[17]

Step 4: Analysis of Fractions
  • TLC Analysis: Analyze the collected fractions using TLC to determine which ones contain the pure desired compound.[10] Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Combining Fractions: Once the fractions containing the pure product have been identified, combine them in a larger flask.[17]

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrazole derivative.

Method Development and Optimization

Optimizing a separation protocol is key to achieving high purity and yield. The following workflow and data tables provide a systematic approach.

Optimization_Workflow start Start: Crude Pyrazole Mixture tlc 1. TLC Screening (Multiple Solvent Systems) start->tlc rf_check 2. Analyze Rƒ Value Is Rƒ of target ≈ 0.3? tlc->rf_check adjust_polarity 3. Adjust Solvent Polarity rf_check->adjust_polarity No check_spots 4. Check Spot Separation (ΔRƒ) Is ΔRƒ ≥ 0.2? rf_check->check_spots Yes adjust_polarity->tlc Re-screen test_gradient 5. Design Gradient Elution check_spots->test_gradient No check_tailing 6. Check for Tailing on TLC Is tailing observed? check_spots->check_tailing Yes run_column 8. Run Preparative Column test_gradient->run_column add_base 7. Add Base (e.g., 1% Et₃N) to Mobile Phase check_tailing->add_base Yes check_tailing->run_column No add_base->tlc Re-screen analyze 9. Analyze Fractions & Combine run_column->analyze finish End: Pure Pyrazole analyze->finish

Caption: Workflow for optimizing pyrazole chromatography.

Data Presentation: Solvent System Selection

The following table illustrates typical TLC results for a hypothetical pyrazole derivative and how they guide solvent selection.

TrialSolvent System (Hexane:EtOAc)Rƒ of Target PyrazoleRƒ of Main ImpurityΔRƒAssessment
19:10.050.150.10Polarity too low. Poor movement from baseline.
24:10.300.550.25Optimal. Good Rƒ and excellent separation.[16]
32:10.650.800.15Polarity too high. Poor separation near solvent front.
44:1 + 1% Et₃N0.320.580.26Optimal with base. Use if tailing is observed in Trial 2.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute 1. Mobile phase is not polar enough. 2. Strong interaction with acidic silica (for basic pyrazoles).[11]1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Re-run the column using silica deactivated with triethylamine or switch to neutral alumina.[10][12]
Poor Separation/Mixed Fractions 1. Column was overloaded with crude material. 2. Column was packed improperly (channels/cracks). 3. Inappropriate solvent system.1. Reduce the amount of sample loaded relative to the amount of silica. 2. Repack the column carefully, ensuring a homogenous bed. 3. Re-optimize the mobile phase using TLC to maximize the difference in Rƒ values (ΔRƒ).
Compound Decomposes on Column 1. The compound is unstable on acidic silica gel.[11]1. Test compound stability on a TLC plate first.[11] 2. Use deactivated silica or an alternative stationary phase like neutral alumina or Florisil.[11] 3. Consider reversed-phase chromatography.
Streaking/Tailing of Spots 1. Compound is too polar for the chosen solvent system. 2. Strong acidic-basic interaction with silica. 3. Sample is overloaded on the column.1. Increase the polarity of the eluent. 2. Add a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase.[10] 3. Load less material onto the column.

Conclusion

Column chromatography is a powerful and versatile technique for the purification of pyrazole derivatives, essential for advancing drug discovery and chemical research. Success relies on a systematic approach that begins with understanding the physicochemical properties of the target molecule. By carefully selecting the stationary and mobile phases through preliminary TLC analysis, and by employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently isolate pyrazole compounds of high purity. The principles of deactivating silica for basic compounds and employing gradient elution for complex mixtures are particularly crucial for this class of heterocyles.

References

Analytical methods for the characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 63156-73-0).[1] Intended for researchers, analytical scientists, and professionals in drug discovery and development, this document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is emphasized to empower users not only to replicate these methods but also to adapt them for analogous pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in pharmaceuticals and agrochemicals, making their robust characterization essential for quality control, regulatory compliance, and advancing chemical research.[2][3][4]

Introduction to the Analyte

This compound is a fluorinated heterocyclic compound featuring a pyrazole core. The presence of a phenyl group, a reactive amine, and a trifluoromethyl moiety makes it a versatile building block in medicinal chemistry.[5] The trifluoromethyl group, in particular, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a common feature in modern pharmaceuticals.[6][7]

Accurate and comprehensive characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of downstream applications. This guide presents an integrated analytical workflow for achieving this goal.

digraph "Characterization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,4!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Overall analytical workflow for compound characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is ideal, leveraging the non-polar nature of the phenyl group for retention on a C18 stationary phase.

Rationale for Method Design
  • Reversed-Phase (C18): Provides excellent retention for the aromatic phenyl group.

  • Mobile Phase (Acetonitrile/Water): A gradient elution starting with a higher water percentage allows for the separation of polar impurities, while an increasing acetonitrile concentration ensures the elution of the main compound and any non-polar impurities.

  • UV Detection: The conjugated system of the phenyl-pyrazole structure exhibits strong UV absorbance, making detection sensitive and reliable. A wavelength of approximately 254 nm is a good starting point.

Protocol 1: HPLC-UV Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for injection.

  • Instrumentation and Conditions:

ParameterValueJustification
HPLC System Standard Quaternary or Binary HPLC/UPLCProvides reliable gradient formation.
Column C18, 2.1 x 100 mm, 1.8 µmHigh-resolution separation.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 95% B over 10 minEnsures separation of impurities with varying polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak broadening.
UV Detector Diode Array Detector (DAD)Wavelength: 254 nm. Acquires full spectrum for peak identity confirmation.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. The purity should typically be ≥95% for most research applications.

Molecular Weight and Identity Confirmation by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the target compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and is well-suited for pyrazole analysis, though it may require derivatization for less volatile compounds.[2][8] For this analyte, LC-MS with electrospray ionization (ESI) is highly effective.

Rationale for Method Design
  • ESI Source (Positive Mode): The amine group and pyrazole nitrogens are readily protonated, making ESI in positive ion mode highly sensitive for this molecule.

  • Expected Mass: The monoisotopic mass of C₁₀H₈F₃N₃ is 227.07 Da.[1] The expected ion in the mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z of approximately 228.07.

Protocol 2: LC-MS Analysis
  • Instrumentation:

    • Use the HPLC method described in Protocol 1 .

    • Divert the flow from the UV detector into the ESI source of a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

  • MS Parameters:

ParameterValueJustification
Ionization Mode ESI, PositiveBest for protonating the basic nitrogen atoms.
Mass Range 50 - 500 m/zCovers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °CPrevents thermal degradation.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z 228.07. The isotopic pattern should match the theoretical distribution for C₁₀H₉F₃N₃⁺.

Definitive Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for Spectral Interpretation
  • ¹H NMR: Will show signals for the protons on the phenyl ring and the exchangeable protons of the amine (NH₂) and pyrazole (NH) groups.

  • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the aromatic rings and the pyrazole core. The carbon attached to the CF₃ group will exhibit a distinct quartet due to C-F coupling.[7]

  • ¹⁹F NMR: The trifluoromethyl group will produce a strong singlet in the ¹⁹F spectrum, which is a key identifying feature.[6]

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can better solubilize the compound and slow the exchange of NH protons, making them more visible.

  • Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer.

    • Standard acquisition parameters are typically sufficient.

Expected NMR Data (in DMSO-d₆)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12.0 - 13.0Broad singletPyrazole N-H
~7.3 - 7.6MultipletPhenyl C-H
~5.5 - 6.5Broad singletAmine N-H₂
¹³C ~150 - 160SingletC-NH₂
~115 - 140Multiple singletsPhenyl & Pyrazole C
~120 - 125Quartet (¹JCF ≈ 270 Hz)-CF₃
¹⁹F ~ -60 to -65Singlet-CF₃

Note: Exact chemical shifts can vary based on solvent and concentration.

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the compound's melting point, phase transitions, and thermal stability. This data is vital for determining storage conditions and assessing suitability for processes involving heat.[9][10]

Protocol 4: DSC for Melting Point and Thermal Events
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrumentation and Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C (or higher, depending on expected decomposition).

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Data Analysis:

    • The sharp endothermic peak corresponds to the melting point (Tₘ).

    • Broad exothermic peaks indicate decomposition. TGA can be used to confirm mass loss associated with decomposition.

digraph "Analytical_Technique_Logic" { graph [splines=true, nodesep=0.5, ranksep=1.2, size="10,5!", dpi=72]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Logic map of analytical techniques and expected outcomes.

References

Mass spectrometry fragmentation pattern of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Introduction

This compound (C₁₀H₈F₃N₃, M.W. 227.19 g/mol ) is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by pyrazole derivatives.[1] The precise characterization of such molecules is fundamental for synthesis verification, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing detailed structural information through the analysis of fragmentation patterns.

This technical guide offers a comprehensive analysis of the theoretical fragmentation pattern of this compound under electron ionization (EI) conditions. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal chemical principles driving the observed cleavages, grounded in established mass spectrometry literature. The insights provided herein are designed to assist researchers, scientists, and drug development professionals in the unambiguous identification and structural elucidation of this compound and related analogues.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈F₃N₃[2]

  • Average Molecular Weight: 227.19 g/mol [2]

  • Monoisotopic Mass: 227.0670 Da

  • Chemical Structure:

    alt text

Proposed Mass Spectrometry Fragmentation Pathways

Upon ionization in a mass spectrometer, typically through electron impact (EI), this compound will form an energetically unstable molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 227. The odd nominal mass of the molecular ion is consistent with the Nitrogen Rule , which states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The subsequent fragmentation of this molecular ion is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The fragmentation is primarily influenced by the pyrazole core, the aromatic phenyl ring, the amine group, and the highly electronegative trifluoromethyl group.

The principal fragmentation pathways are detailed below:

  • Loss of Trifluoromethyl Radical (•CF₃): The bond between the pyrazole ring and the trifluoromethyl group is expected to be one of the most labile sites for cleavage. The expulsion of a trifluoromethyl radical (•CF₃, mass 69 u) is a common and often dominant fragmentation pathway for compounds containing this moiety.[4][5] This cleavage is driven by the stability of the •CF₃ radical and results in a resonance-stabilized cation at m/z 158 .

  • Loss of a Hydrogen Radical (H•): Aromatic amines are known to produce intense [M-1]⁺ peaks due to the loss of a hydrogen radical from the nitrogen atom.[6] This process would yield a stable, even-electron ion at m/z 226 .

  • Pyrazole Ring Fission: The pyrazole ring itself can undergo characteristic fragmentation. A key pathway for pyrazoles is the expulsion of hydrogen cyanide (HCN, mass 27 u).[7][8] This can occur from the molecular ion to produce a fragment at m/z 200, or from other fragments. Another typical fragmentation of the pyrazole heterocycle is the loss of a nitrogen molecule (N₂, mass 28 u), often following an initial loss of a hydrogen atom, which could lead to a fragment at m/z 198 from the [M-H]⁺ ion.[7]

  • Cleavage of the Phenyl Group: The bond connecting the phenyl group to the pyrazole ring can cleave, leading to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 . While this is a common fragment for phenyl-substituted compounds, its intensity will depend on the charge retention preference of the heterocyclic portion of the molecule.

Data Summary: Proposed Major Fragments

The following table summarizes the key fragments anticipated in the electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
227[C₁₀H₈F₃N₃]•+-Molecular Ion [M]•+
226[C₁₀H₇F₃N₃]+H•Loss of a hydrogen radical from the amine or pyrazole N-H.
198[C₁₀H₇F₃N]+N₂Loss of N₂ from the [M-H]⁺ fragment.[7]
158[C₉H₈N₃]+•CF₃Expulsion of a trifluoromethyl radical.[5]
131[C₈H₆N₂]+HCNLoss of hydrogen cyanide from the m/z 158 fragment.
77[C₆H₅]+C₄H₃F₃N₃•Cleavage of the phenyl group, forming a phenyl cation.

Visualization of Fragmentation Pathways

The logical relationships between the parent molecular ion and its primary fragments are illustrated in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₁₀H₈F₃N₃]•+ m/z 227 Molecular Ion F_M_minus_H [C₁₀H₇F₃N₃]⁺ m/z 226 M->F_M_minus_H - H• F_M_minus_CF3 [C₉H₈N₃]⁺ m/z 158 M->F_M_minus_CF3 - •CF₃ F_Phenyl [C₆H₅]⁺ m/z 77 M->F_Phenyl - C₄H₃F₃N₃• F_M_minus_H_minus_N2 [C₁₀H₇F₃N]⁺ m/z 198 F_M_minus_H->F_M_minus_H_minus_N2 - N₂ F_M_minus_CF3_minus_HCN [C₈H₆N₂]⁺ m/z 131 F_M_minus_CF3->F_M_minus_CF3_minus_HCN - HCN Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. GC-MS Acquisition cluster_analysis 3. Data Analysis a Weigh Compound b Dissolve in Ethyl Acetate (1 mg/mL) a->b c Dilute to Working Solution (~10 µg/mL) b->c d Transfer to Autosampler Vial c->d e Inject 1 µL into GC Inlet d->e f Chromatographic Separation e->f g EI Ionization (70 eV) & Fragmentation f->g h Mass Analysis (m/z 40-350) g->h i Extract Mass Spectrum from TIC h->i j Identify Molecular Ion & Key Fragments i->j k Compare with Theoretical Pattern j->k

References

Antimicrobial activity screening of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Screening the Antimicrobial Potential of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comprehensive Methodological Guide

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens[1]. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyrazole nucleus, in particular, is a well-established pharmacophore present in numerous approved drugs[2]. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer properties[3][4][5].

The introduction of specific substituents onto the pyrazole ring can dramatically modulate its biological activity. The trifluoromethyl (-CF3) group is of particular interest as its high lipophilicity and metabolic stability can enhance a compound's cell permeability and bioavailability[6]. Published research has highlighted that pyrazoles containing trifluoromethyl and phenyl groups exhibit potent activity against Gram-positive bacteria[7][8]. Specifically, compounds featuring a 5-amino-4-phenyl-3-trifluoromethylpyrazole core have shown antibacterial activity comparable to commercial antibiotics, validating this scaffold as a promising area for investigation[9].

This application note provides a comprehensive, field-proven guide for the systematic evaluation of the antimicrobial activity of This compound . We present a two-tiered screening approach: a qualitative primary screen using the agar disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. These protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility[10][11].

Principle of the Antimicrobial Screening Cascade

The evaluation of a novel compound's antimicrobial properties follows a logical progression from qualitative to quantitative assessment. This cascade ensures that resources are used efficiently, with promising candidates from initial screens advancing to more rigorous testing.

  • Primary Screening (Qualitative): Agar Disk Diffusion. This method provides a rapid, visual assessment of a compound's ability to inhibit microbial growth. The compound diffuses from a paper disk into an agar medium inoculated with a test organism, creating a concentration gradient. The presence of a "zone of inhibition" where no growth occurs indicates antimicrobial activity[12][13][14]. Its primary utility is to quickly identify active compounds and determine the spectrum of activity against a panel of microorganisms.

  • Secondary Screening (Quantitative): Broth Microdilution. For compounds showing activity in the primary screen, the broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[15][16][17]. This quantitative value is critical for comparing the potency of different compounds and is a key parameter in preclinical development[18].

  • Bactericidal/Bacteriostatic Determination: Minimum Bactericidal Concentration (MBC). Following MIC determination, the MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum[19][20][21]. The relationship between the MBC and MIC (MBC/MIC ratio) is a crucial indicator of a compound's killing kinetics[19].

General Workflow for Antimicrobial Susceptibility Testing

The overall process involves preparing the test compound and microorganisms, performing the assays, and interpreting the results.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Follow-up Compound Test Compound (4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine) Disk_Diffusion Primary Screen: Agar Disk Diffusion Compound->Disk_Diffusion MIC_Test Quantitative Screen: Broth Microdilution (MIC) Compound->MIC_Test Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Disk_Diffusion Inoculum->MIC_Test Zone Measure Zone of Inhibition Disk_Diffusion->Zone If active MBC_Test Follow-up Test: Minimum Bactericidal Concentration (MBC) MIC_Test->MBC_Test Subculture from clear wells Result Data Interpretation: Potency & Spectrum (MIC, MBC, MBC/MIC Ratio) MIC_Test->Result Zone->MIC_Test Proceed to Quantitative MBC_Test->Result G cluster_mic Part A: MIC Determination cluster_mbc Part B: MBC Determination prep 1. Prepare 2x concentrated compound stock dilute 2. Perform 2-fold serial dilutions in a 96-well plate with broth prep->dilute inoculate 3. Inoculate wells with standardized bacterial suspension (final vol: 200µL) dilute->inoculate incubate 4. Incubate plate (35°C, 16-20h) inoculate->incubate read_mic 5. Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture 6. Subculture 10µL from all clear wells (MIC, MICx2, MICx4, etc.) onto agar read_mic->subculture Proceed immediately incubate_agar 7. Incubate agar plate (35°C, 18-24h) subculture->incubate_agar read_mbc 8. Read MBC: Lowest concentration yielding ≥99.9% reduction in CFU incubate_agar->read_mbc

References

Application Notes and Protocols for 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₈F₃N₃--INVALID-LINK--[1]
Molecular Weight 227.19 g/mol --INVALID-LINK--[1]
Appearance Solid (form may vary)General chemical supplier information
Solubility Practically insoluble in water.[2] Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).--INVALID-LINK--[2]

Safety and Handling

GHS Hazard Classification: Based on data for structurally similar compounds, this compound is classified as:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye irritation.
Protective Clothing Laboratory coatShields skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Prevents respiratory tract irritation from dust or aerosols.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes by wearing appropriate PPE.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common laboratory applications. These should be adapted based on specific experimental requirements.

Protocol 1: Preparation of Stock Solutions

The ability to prepare accurate and stable stock solutions is fundamental for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of pyrazole derivatives.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Tare the balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Weigh the compound: Carefully weigh the desired amount of this compound into the weighing vessel.

  • Transfer to volumetric flask: Quantitatively transfer the weighed compound into a volumetric flask of the appropriate size.

  • Add solvent: Add a portion of anhydrous DMSO to the volumetric flask, ensuring not to fill to the mark.

  • Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to aid dissolution.

  • Bring to volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for short-term storage or -80°C for long-term storage.

G cluster_prep Stock Solution Preparation weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_dmso Add DMSO transfer->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve fill_to_mark Bring to Final Volume dissolve->fill_to_mark mix Mix Thoroughly fill_to_mark->mix store Store at -20°C or -80°C mix->store

Workflow for preparing a stock solution.
Protocol 2: General Procedure for Synthesis of a Pyrazole Derivative

This protocol provides a general method for the synthesis of a pyrazole derivative, adapted from procedures for structurally similar compounds. This can be used as a starting point for further chemical modifications of this compound.

Materials:

  • This compound

  • Appropriate acyl chloride or anhydride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add Base: Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Add Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 equivalents) to the stirring solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

G cluster_synthesis General Synthesis Workflow start Dissolve Pyrazole in Anhydrous Solvent add_base Add Base start->add_base add_acyl Add Acylating Agent at 0°C add_base->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Work-up and Extraction react->workup purify Purify (Chromatography/Recrystallization) workup->purify

General workflow for pyrazole derivatization.
Protocol 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Given the structural similarity of some trifluoromethyl-substituted diarylpyrazoles to the selective COX-2 inhibitor celecoxib, this protocol outlines a general method to assess the inhibitory activity of this compound against the COX-2 enzyme.[3]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution in DMSO

  • Positive control (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme and arachidonic acid to their working concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the control), and the COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate for a specific time (e.g., 10 minutes) at the same controlled temperature.

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based kit, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Disposal Guidelines

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Conclusion

This compound is a valuable building block for research in drug discovery and medicinal chemistry. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for its safe and effective use. The provided experimental protocols offer a starting point for researchers to explore the synthetic and biological applications of this compound. As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to follow all institutional and regulatory guidelines.

References

Application Note: A Strategic Guide to the Derivatization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the privileged scaffold, 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. We delve into the rationale behind chemical modifications aimed at systematically exploring the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties. This guide furnishes detailed, field-proven protocols for key chemical transformations at distinct positions of the pyrazole core, including N-acylation, N1-alkylation, and Suzuki-Miyaura cross-coupling. Each protocol is designed to be a self-validating system, complete with characterization checkpoints and mechanistic insights.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile biological activities.[1][2][3] This five-membered heterocycle is a key pharmacophore in numerous FDA-approved drugs, most notably in the selective COX-2 inhibitor Celecoxib, which highlights the scaffold's capacity for precise molecular recognition.[4][5]

The subject of this guide, This compound , is an exceptionally valuable starting point for a drug discovery campaign. Its architecture presents several strategic advantages:

  • A Reactive Handle: The C5-primary amine serves as a versatile nucleophilic center, readily participating in a wide array of reactions to introduce diverse functional groups.[6][7]

  • Metabolic Stability: The trifluoromethyl (CF₃) group at the C3 position is a well-established bioisostere for a methyl group but offers enhanced metabolic stability and can modulate pKa and lipophilicity, often improving cell permeability and binding affinity.[8]

  • Vectors for Exploration: The N1-position of the pyrazole and the C4-phenyl ring provide two additional, independent vectors for chemical modification, allowing for a comprehensive exploration of the surrounding chemical space to achieve optimal target engagement.

This guide is structured to empower researchers to unlock the potential of this scaffold by systematically building a library of derivatives and establishing a robust SAR.

Strategic Framework for SAR Exploration

A successful SAR campaign is not a random walk through chemical space but a hypothesis-driven exploration. For the this compound core, we can dissect the molecule into three primary regions for diversification. The following workflow illustrates a logical approach to library generation.

SAR_Workflow cluster_mods Points of Derivatization Core Core Scaffold 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Mod_Amine R1: C5-Amine (Acylation, Sulfonylation, Reductive Amination) Core->Mod_Amine Protocol 1 Mod_N1 R2: Pyrazole N1 (Alkylation, Arylation) Core->Mod_N1 Protocol 2 Mod_Phenyl R3: C4-Phenyl (Suzuki Coupling, Other C-C/C-N Couplings) Core->Mod_Phenyl Protocol 3 Library Diverse Chemical Library Mod_Amine->Library Mod_N1->Library Mod_Phenyl->Library Screening Biological Screening (Potency, Selectivity) Library->Screening SAR_Data SAR Data Analysis Screening->SAR_Data SAR_Data->Library Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Data->Lead_Opt Acylation Reactant  Core Scaffold Product  N-Acylated Product Reactant->Product Acetyl Chloride, Et3N DCM, 0 °C to RT

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I'm failing to isolate any of the desired this compound. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield in this synthesis typically points to issues with one of the core reaction steps: the initial Claisen-type condensation or the subsequent cyclization with hydrazine. Let's break down the potential culprits.

  • Cause A: Inefficient Generation of the β-Ketonitrile Intermediate The synthesis commonly begins with the condensation of a phenylacetonitrile derivative with an ethyl trifluoroacetate source.[1] This step requires a sufficiently strong base to deprotonate the α-carbon of the nitrile, creating a nucleophile that attacks the ester.

    • Solution: Ensure your base is strong enough and used in stoichiometric amounts. Sodium ethoxide, freshly prepared from sodium metal in absolute ethanol, is a standard choice.[1] The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the base and hydrolyze the ester. Using high-purity, dry solvents (like absolute ethanol or THF) is critical.

  • Cause B: Incomplete Cyclization The second step involves the cyclization of the intermediate with a hydrazine source. This reaction is often acid-catalyzed and driven by the removal of water.

    • Solution: The choice of hydrazine source and reaction conditions is crucial. While hydrazine hydrate is common, using a salt like hydrazine sulfate with a catalytic amount of a strong acid (e.g., H₂SO₄) can improve results. Acetic acid is often used as both a catalyst and a solvent for this step.[2] Refluxing the mixture ensures the reaction goes to completion. Typical conditions involve heating for several hours.[1][2]

  • Cause C: Suboptimal Reaction Temperature and Time Both the initial condensation and the final cyclization are sensitive to temperature.

    • Solution: The initial condensation is often performed at room temperature or with gentle heating (e.g., 50-60 °C) to avoid side reactions. The cyclization step, however, typically requires higher temperatures (reflux) to drive the reaction forward.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure all starting material is consumed.

Issue 2: Significant Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are these side products and how can I prevent their formation?

Answer: Impurity generation is a common challenge, often stemming from incomplete reactions, degradation, or competing reaction pathways. The most significant issue in pyrazole synthesis is often the formation of regioisomers.

  • Cause A: Regioisomer Formation When an unsymmetrical β-dicarbonyl equivalent (like the intermediate formed from phenylacetonitrile and ethyl trifluoroacetate) reacts with hydrazine, two different regioisomers of the pyrazole can form. The desired product has the trifluoromethyl group at the 3-position and the amine at the 5-position. The undesired isomer would have these substituents swapped.

    • Solution: The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the two carbonyl-equivalent carbons. The more electrophilic carbon will be attacked preferentially by the more nucleophilic nitrogen of hydrazine. In this specific precursor, the carbon attached to the trifluoromethyl group is highly electron-deficient and is the preferred site of initial attack, which generally favors the formation of the desired 3-CF₃ isomer.[3] Using a less acidic, buffered medium can sometimes improve selectivity. Careful control of pH during the cyclization is key.

  • Cause B: Incomplete Hydrolysis or Condensation If the initial starting materials are not fully consumed or if intermediates do not fully cyclize, they will persist as impurities.

    • Solution: As mentioned for low yield, ensuring optimal reaction conditions (stoichiometry, temperature, time, and catalyst) is the primary way to drive the reaction to completion. Use TLC to monitor the disappearance of starting materials before proceeding with the work-up.

Issue 3: Difficulties in Product Purification

Question: I'm struggling to obtain a pure sample of the final product. Column chromatography gives poor separation, and recrystallization attempts are failing.

Answer: Purification can be challenging if the product has similar polarity to the major impurities or if it is an oil that is resistant to crystallization.

  • Cause A: Poor Solvent System Selection for Chromatography The key to good separation is finding a solvent system where the product and impurities have significantly different retention factors (Rƒ).

    • Solution: The target compound, this compound, is moderately polar due to the amine group and the pyrazole ring. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A common starting point for similar compounds is a 10:1 mixture of petroleum ether:ethyl acetate, gradually increasing the ethyl acetate concentration.[1] Use TLC to test various solvent systems before committing to a large-scale column.

  • Cause B: Incorrect Recrystallization Conditions Successful recrystallization requires finding a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Solution: Experiment with a range of solvents. For pyrazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[1] If the product oils out, try using a solvent pair (one solvent in which it is highly soluble and one in which it is poorly soluble), add the good solvent dropwise at high temperature until the solid dissolves, and then add the poor solvent until turbidity appears before cooling slowly.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis of this compound typically proceeds through a two-step sequence:

  • Condensation: A Claisen-type condensation between 2-phenylacetonitrile and ethyl trifluoroacetate, mediated by a strong base (e.g., sodium ethoxide), forms an α-cyano-β-ketone equivalent.

  • Cyclization: This intermediate then reacts with hydrazine. The reaction involves nucleophilic attack by hydrazine on the carbonyl and nitrile groups (or their tautomeric forms), followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

The following diagram illustrates the key steps in the workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Work-up A 2-Phenylacetonitrile + Ethyl Trifluoroacetate B Base (e.g., NaOEt) in Anhydrous Solvent A->B 1. Add Base C β-Ketonitrile Intermediate B->C 2. Reaction D Hydrazine Source (e.g., Hydrazine Hydrate) C->D Intermediate Transfer E Acid Catalyst (e.g., Acetic Acid) + Heat (Reflux) D->E 3. Add Hydrazine F Crude Product Mixture E->F 4. Cyclization G Purification (Chromatography/Recrystallization) F->G 5. Work-up H Pure 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine G->H 6. Isolate

Caption: General workflow for the synthesis of this compound.

Q2: How critical is the quality of the starting materials?

Extremely critical. The success of the synthesis hinges on the purity and handling of your reagents.

  • Ethyl Trifluoroacetate: This reagent is moisture-sensitive. Use a freshly opened bottle or distill it before use.

  • 2-Phenylacetonitrile: Ensure it is free from acidic impurities that could neutralize the base in the first step.

  • Solvents: All solvents used in the base-mediated condensation step must be anhydrous to prevent quenching the reaction.

  • Hydrazine: Hydrazine hydrate is commonly used, but it can contain impurities. For sensitive reactions, using a purified grade or a salt form might be beneficial.

Q3: Are there alternative synthetic routes I can consider?

Yes, the field of pyrazole synthesis is extensive. While the route from β-dicarbonyl compounds is classic, other methods exist.

  • From Alkynes: Some modern methods involve the cyclization of acetylenic ketones with hydrazine derivatives.[4]

  • Multi-Component Reactions (MCRs): Efficient one-pot syntheses have been developed for various trifluoromethylated pyrazole derivatives, which can offer higher efficiency and atom economy.[5]

  • Catalytic Methods: Transition-metal catalysts, such as silver or copper, have been employed in the synthesis of certain pyrazole derivatives, sometimes offering improved regioselectivity or milder reaction conditions.[6][7]

Q4: What are the optimal conditions for the key reaction steps?

While optimization is always experiment-specific, literature precedents provide a strong starting point. The table below summarizes typical conditions for a common synthetic route.

ParameterStep 1: CondensationStep 2: CyclizationReference(s)
Base/Catalyst Sodium Ethoxide (1.0 - 1.5 eq)Acetic Acid (solvent/catalyst)[1]
Solvent Absolute EthanolAcetic Acid[1][2]
Temperature Room Temp to 50 °CReflux (approx. 118 °C)[1][2]
Time 3 - 6 hours6 - 12 hours[1]
Atmosphere Inert (Nitrogen or Argon)Air[1]

References

Technical Support Center: Troubleshooting Common Impurities in the Synthesis of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethyl Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of these valuable compounds. The incorporation of a trifluoromethyl (CF3) group significantly alters the physicochemical properties of the pyrazole ring, enhancing metabolic stability and bioactivity, which makes these molecules highly sought after in medicinal and agrochemical research.[1][2] However, the synthesis of trifluoromethyl pyrazoles is not without its difficulties. This resource provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format to help you optimize your synthetic routes and obtain high-purity products.

Section 1: Regioisomeric Impurities in Cyclocondensation Reactions

The formation of regioisomers is a frequent challenge, particularly in the classic Knorr pyrazole synthesis and related cyclocondensation reactions involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3][4][5]

Q1: My reaction of a trifluoromethyl-1,3-diketone with a substituted hydrazine is producing a mixture of two regioisomers. How can I improve the selectivity for the desired isomer?

A1: The formation of regioisomeric mixtures is a common issue stemming from the two electrophilic carbonyl centers of the diketone competing for the initial nucleophilic attack by the hydrazine. [3][5] The trifluoromethyl group, being strongly electron-withdrawing, significantly activates the adjacent carbonyl group, making it more electrophilic.[1] However, various factors can influence the regioselectivity.

Root Cause Analysis and Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.

    • Standard Solvents: Protic solvents like ethanol can sometimes lead to poor selectivity due to competing nucleophilic addition to the more reactive carbonyl group.[6]

    • Fluorinated Alcohols: Using non-nucleophilic, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[4][6] These solvents do not compete with the hydrazine for the initial attack, allowing the inherent electronic differences of the carbonyls to dictate the outcome.[6]

  • pH Control: The pH of the reaction medium can influence the reaction pathway.

    • Acidic vs. Basic/Neutral Conditions: Systematically screening acidic, basic, and neutral conditions can reveal a pH optimum for the preferential formation of one regioisomer.[4] Acidic conditions, for instance, may favor the formation of a specific isomer.[4]

  • Steric and Electronic Tuning of Starting Materials:

    • Bulky Substituents: Introducing sterically demanding groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric bias, hindering attack at one carbonyl center and favoring the other.[4]

    • Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the hydrazine or diketone can also direct the initial nucleophilic attack.

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, often leading to improved regioselectivity.[4]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents

  • Reactant Preparation: Dissolve the trifluoromethyl-1,3-diketone (1.0 eq) in either TFE or HFIP.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Upon completion, remove the solvent under reduced pressure. Analyze the crude product ratio by ¹H NMR or Gas Chromatography (GC) to determine the regioisomeric ratio.

  • Purification: The isomers can often be separated by column chromatography, though optimizing for a single isomer is preferable.[7]

Parameter Conventional Solvent (e.g., Ethanol) Fluorinated Solvent (e.g., TFE, HFIP) Rationale
Regioisomeric Ratio Often low to moderate selectivityHigh to excellent selectivityFluorinated alcohols are non-nucleophilic and do not compete in the initial reaction step.[6]
Reaction Time VariableCan be faster due to enhanced electrophilicity
Work-up Standard extractionDirect evaporation often possibleTFE and HFIP are volatile.

Diagram: Factors Influencing Regioselectivity

G Regioisomers Regioisomeric Impurities Solvent Solvent Choice (e.g., TFE, HFIP) Regioisomers->Solvent pH Reaction pH Regioisomers->pH StartingMaterials Starting Material Modification Regioisomers->StartingMaterials Sterics Steric Hindrance Electronics Electronic Effects StartingMaterials->Sterics StartingMaterials->Electronics

Caption: Key factors influencing the formation of regioisomeric impurities.

Section 2: Incomplete Reactions and Starting Material Contamination

Unreacted starting materials are a common source of impurities that can complicate purification and reduce overall yield.

Q2: My reaction appears to be sluggish, and I'm isolating my product contaminated with unreacted trifluoromethyl-1,3-diketone and/or hydrazine. What can I do?

A2: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of starting materials.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS to ensure it has reached completion. Do not rely solely on a predetermined reaction time.

  • Temperature Optimization: Gently heating the reaction mixture can often drive it to completion. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) can identify the optimal condition.

  • Catalyst Addition: For less reactive starting materials, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the condensation and cyclization steps.[1]

  • Purity of Starting Materials: Ensure the starting materials, particularly the hydrazine, are of high purity. Hydrazine derivatives can degrade over time.

  • Stoichiometry: While a slight excess of hydrazine is common, a large excess can sometimes lead to side product formation. Verify the stoichiometry of your reactants.

Workflow: Optimizing Reaction Completion

G Start Incomplete Reaction (Starting Materials Present) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Temp Increase Temperature Monitor->Temp Stalled? Catalyst Add Acid Catalyst Monitor->Catalyst Slow? Purity Verify Starting Material Purity Monitor->Purity No Reaction? Complete Complete Reaction (High Purity Product) Temp->Complete Catalyst->Complete Purity->Start Re-run

Caption: A systematic workflow for troubleshooting incomplete reactions.

Section 3: Side Products from Intermediate Reactivity

The intermediates in pyrazole synthesis can sometimes be diverted into undesired side products.

Q3: In my synthesis from an α,β-unsaturated carbonyl compound and hydrazine, I'm isolating a significant amount of the pyrazoline intermediate instead of the desired aromatic pyrazole. How can I promote aromatization?

A3: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines proceeds through a pyrazoline intermediate, which must then be oxidized to form the aromatic pyrazole. [3][4] If this oxidation step is not efficient, the pyrazoline will be a major impurity.

Strategies to Promote Aromatization:

  • In-situ Oxidation: Include an oxidizing agent in the reaction mixture. Common choices include:

    • Manganese Dioxide (MnO₂): This is an effective reagent for the aromatization of pyrazolines.[8][9]

    • Air/Oxygen: In some cases, simply exposing the reaction to air or bubbling oxygen through the solution can facilitate oxidation, particularly with catalytic amounts of a transition metal.

    • Iodine: Iodine can act as a mild oxidizing agent.

  • Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step.

Experimental Protocol: MnO₂-Mediated Aromatization

  • Initial Reaction: Perform the condensation of the α,β-unsaturated carbonyl compound with hydrazine to form the pyrazoline.

  • Oxidation: Once the pyrazoline is formed (as determined by TLC/LC-MS), add activated manganese dioxide (MnO₂, 5-10 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture (e.g., in a solvent like hexane or DMSO) and monitor the conversion of the pyrazoline to the pyrazole.[8][9]

  • Filtration and Purification: After the reaction is complete, filter off the MnO₂ and purify the pyrazole by column chromatography or recrystallization.[7]

Q4: I am observing the formation of des-trifluoromethyl pyrazole as an impurity in my synthesis of N-trifluoromethyl pyrazoles. What is the cause and how can I prevent it?

A4: The formation of des-CF₃ pyrazoles is a known issue when using transiently generated trifluoromethylhydrazine. [10] This impurity arises from the instability of trifluoromethylhydrazine and related intermediates, which can lead to the loss of the CF₃ group.[10]

Mitigation Strategies:

  • Optimized Reaction Conditions: Careful selection of the acid, solvent, and temperature is crucial to suppress the formation of des-CF₃ side products.[10]

    • Solvent: Dichloromethane (DCM) has been identified as a suitable solvent.[10]

    • Acid: The use of a strong acid is key to minimizing the undesired side reactions.[10]

  • One-Pot Procedures: Syntheses that generate and immediately trap the trifluoromethylhydrazine can minimize its decomposition.[10]

Section 4: Purification and Characterization

Effective purification is critical for obtaining high-quality trifluoromethyl pyrazoles.

Q5: What are the best general methods for purifying crude trifluoromethyl pyrazoles?

A5: The primary techniques for purifying trifluoromethyl pyrazoles are column chromatography and recrystallization. [7]

  • Column Chromatography:

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific compound.

    • Sample Loading: The crude product can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) or dry-loaded by adsorbing it onto silica gel.[7]

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Liquid-Liquid Extraction: This is a crucial initial work-up step to remove inorganic salts and highly polar or nonpolar impurities.[7]

Troubleshooting Purification:

Problem Possible Cause Solution
Poor separation in column chromatography Inappropriate solvent systemPerform TLC with various solvent systems to find the optimal eluent.
Compound degradation on silica gel Compound is sensitive to acidUse neutralized silica gel or consider an alternative purification method like recrystallization or preparative HPLC.[7]
Oily product after recrystallization Impurities preventing crystallizationAttempt purification by column chromatography first to remove the bulk of the impurities.

References

Technical Support Center: Trifluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical scaffold. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability.[1] However, the synthesis of pyrazoles bearing this moiety is not without its challenges.

This resource provides in-depth, field-proven insights into common issues encountered during synthesis, presented in a direct question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Product Yield in Knorr-Type Condensation

Question: I am attempting a classic Knorr pyrazole synthesis by reacting a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative, but I'm observing very low to no yield of my desired pyrazole. What are the likely causes and how can I fix it?

Answer: This is a common issue that can often be traced back to a few key factors related to the reaction mechanism and conditions. The Knorr synthesis, while robust, requires careful control of several parameters, especially with fluorinated substrates.[2][3][4]

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: The initial condensation to form the hydrazone intermediate is typically acid-catalyzed.[4][5] If the catalysis is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Ensure you have added a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid).[1][5]

      • If the reaction medium is too acidic, you may protonate the hydrazine, reducing its nucleophilicity. Consider buffering the reaction or using a milder acid.

      • For some substrates, particularly those sensitive to strong acids, a Lewis acid might offer better results.[6][7][8]

  • Reaction Temperature and Time: The cyclization and subsequent dehydration to form the aromatic pyrazole ring often require elevated temperatures.[9]

    • Troubleshooting:

      • Gradually increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol or toluene.[9]

      • Monitor the reaction progress by TLC or LCMS. These reactions can sometimes be slow, requiring extended reaction times (several hours to overnight).

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and equilibrium.

    • Troubleshooting:

      • Ensure your solvent is appropriate for the required reaction temperature and dissolves the starting materials.

      • For the dehydration step, a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be highly effective.

Workflow for Optimizing Knorr Synthesis:

Caption: Decision tree for troubleshooting low yields in Knorr pyrazole synthesis.

Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Diketones

Question: My Knorr synthesis with an unsymmetrical trifluoromethyl-1,3-diketone is producing a mixture of two regioisomers. How can I control the regioselectivity?

Answer: This is a well-documented challenge in the Knorr synthesis.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products. The electronic and steric environment of the carbonyls dictates the outcome. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl more electrophilic and thus a more likely site for initial attack.

Strategies for Controlling Regioselectivity:

  • pH Control: The reaction mechanism can be influenced by pH. Under neutral conditions, the reaction kinetics can be complex, sometimes involving autocatalysis.[2] At a pH above 1.6, the reaction has been found to be first order in both reactants, which may offer more predictable outcomes.[2]

    • Experimental Protocol:

      • Dissolve the 1,3-diketone in a suitable solvent (e.g., ethanol).

      • Add the hydrazine derivative.

      • Carefully adjust the pH of the reaction mixture using a buffered solution or by adding a specific amount of acid or base.

      • Monitor the reaction at different pH values to determine the optimal condition for the desired isomer.

  • Alternative Synthetic Routes: When regioselectivity cannot be controlled in a Knorr synthesis, switching to a different synthetic strategy is often the best solution.

    • [3+2] Cycloaddition: This method offers excellent control over regioselectivity. For example, the cycloaddition of in-situ generated trifluoroacetonitrile imines with enones can be fully regioselective.[6][7]

    • Three-Component Synthesis: The reaction of aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP) has been shown to be highly regioselective for the synthesis of 3-trifluoromethylpyrazoles.[10]

Comparison of Synthetic Routes for Regiocontrol:

Synthetic RouteKey ReagentsRegioselectivity ControlReference
Knorr Synthesis Trifluoromethyl-1,3-diketone, HydrazineOften poor with unsymmetrical diketones; can be pH-dependent.[2]
[3+2] Cycloaddition Nitrile imines, Enones/AlkynesGenerally high to excellent, dictated by frontier molecular orbitals.[6][7]
Three-Component Aldehyde, Tosyl hydrazide, BTPHigh regioselectivity reported.[10]
Issue 3: Low Yield in [3+2] Cycloaddition Reactions

Question: I'm attempting a [3+2] cycloaddition to synthesize a trifluoromethyl pyrazole, but my yields are disappointingly low. What factors should I investigate?

Answer: The success of a [3+2] cycloaddition hinges on the efficient generation of the 1,3-dipole (like a nitrile imine or a diazo compound) and its subsequent reaction with a suitable dipolarophile.[6][7] Low yields often point to issues with one of these two stages.

Troubleshooting [3+2] Cycloadditions:

  • Inefficient Dipole Generation: Many 1,3-dipoles, such as trifluorodiazoethane, are highly reactive and potentially explosive, requiring in-situ generation.[10]

    • Troubleshooting:

      • Nitrile Imines: Often generated from hydrazonoyl halides with a base (e.g., triethylamine).[6][7] Ensure the base is of high purity and added slowly to control the concentration of the reactive intermediate.

      • Diazo Compounds: If using a diazo compound, ensure the precursors and conditions for its generation are strictly followed. For example, 2,2,2-trifluorodiazoethane is generated in situ from corresponding precursors.[10]

  • Poor Dipolarophile Reactivity: The electronic nature of the dipolarophile (the alkene or alkyne component) is critical. Electron-rich dipolarophiles often work well to overcome issues of low regioselectivity seen with non-activated alkenes.[6][7]

    • Troubleshooting:

      • If using a simple alkene or alkyne with poor results, consider switching to an electron-rich version (e.g., an enamine or vinyl ether) or an electron-poor one, depending on the electronic demands of your specific 1,3-dipole.[6][7]

  • Side Reactions/Decomposition: The reactive 1,3-dipole can decompose or dimerize if it does not react with the dipolarophile in a timely manner.

    • Troubleshooting:

      • Slowly add the precursor of the 1,3-dipole to the reaction mixture containing the dipolarophile. This maintains a low concentration of the dipole and favors the desired cycloaddition over side reactions.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the intermediates are sensitive to oxygen or moisture.

Workflow for [3+2] Cycloaddition:

Caption: General workflow for trifluoromethyl pyrazole synthesis via [3+2] cycloaddition.

Issue 4: Failure in the Final Aromatization Step

Question: I have successfully formed my pyrazoline intermediate from a cycloaddition reaction, but the subsequent oxidation to the aromatic pyrazole is not working. What should I do?

Answer: The final aromatization step is crucial and can sometimes be challenging. The choice of oxidant and reaction conditions is critical. Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation.[6][7][8]

Key Factors for Successful Aromatization:

  • Choice of Oxidant: While MnO₂ is widely used, other oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or even air oxidation under certain conditions can be effective. The choice depends on the specific substrate.

    • Troubleshooting: If MnO₂ is ineffective, consider screening other oxidants. Ensure the MnO₂ is activated and used in sufficient excess (often 10-20 equivalents).[8]

  • Solvent Effects: The solvent can have a dramatic effect on the outcome of the oxidation. In one reported case, using MnO₂ in DMSO led to the fully substituted pyrazole, while switching the solvent to hexane resulted in a deacylative aromatization, yielding a different product.[6][7][8]

    • Troubleshooting:

      • Perform the reaction in a non-polar solvent like hexane or a polar aprotic solvent like DMSO to see if it influences the reaction pathway.[6][8]

      • Heat the reaction, as these oxidations often require thermal energy. A temperature of 60°C is a good starting point.[6]

Experimental Protocol for MnO₂ Oxidation:

  • To a solution of the pyrazoline intermediate (1 equivalent) in the chosen solvent (e.g., DMSO or hexane), add activated manganese dioxide (10-20 equivalents).

  • Stir the suspension vigorously at the desired temperature (e.g., 60°C to reflux).

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

References

Technical Support Center: Regioisomer Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is a common challenge that can significantly impact yield, purification efficiency, and the biological activity of the target compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regioisomeric outcome with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding regioisomer formation in pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over other possibilities in a chemical reaction. In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can result in two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1][2][3] The control over which isomer is predominantly formed is a critical aspect of synthetic design.

Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors influencing the outcome?

A2: The regiochemical outcome of pyrazole synthesis, especially in the classic Knorr synthesis, is governed by a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, rendering it more susceptible to nucleophilic attack by the hydrazine.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Q3: How can I definitively determine the structure of my pyrazole regioisomers?

A3: Unambiguous structure determination is crucial. The most common and reliable techniques include:

  • X-ray Crystallography: This is the gold standard for absolute structure elucidation, providing definitive proof of the connectivity of atoms in a single crystal of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques (like NOESY, HMBC, and HSQC) are powerful tools for differentiating between regioisomers. Key diagnostic signals, such as the chemical shift of the C5-proton or correlations between specific protons and carbons, can provide conclusive evidence for one isomer over the other.

  • Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns observed in techniques like Collision-Induced Dissociation (CID) can sometimes offer clues to the isomeric structure, although this is often less definitive than NMR or X-ray crystallography.[4]

Q4: Are there modern synthetic methods that offer inherent regioselectivity?

A4: Yes, numerous modern synthetic strategies have been developed to overcome the regioselectivity challenges of classical methods. These include:

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrilimines with alkynes or alkenes can be highly regioselective.[5][6]

  • Reactions with Tosylhydrazones: The use of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[7][8]

  • Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, which can lead to improved regioselectivity and yields.[9][10][11][12]

  • Microwave-Assisted Synthesis: Microwave activation, often coupled with solvent-free conditions, can provide high yields of a single regioisomer in significantly reduced reaction times.[13][14][15]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during pyrazole synthesis, with a focus on achieving high regioselectivity.

Problem 1: Poor Regioselectivity Observed - A Mixture of Isomers is Formed

This is the most frequent issue. The formation of a nearly 1:1 mixture of regioisomers indicates that the intrinsic electronic and steric biases of your substrates are not sufficient to direct the reaction under the current conditions.

Causality and Troubleshooting Steps:
  • Analyze Substrate Electronics and Sterics:

    • Electronic Differentiation: If your 1,3-dicarbonyl has two alkyl or aryl groups with similar electronic properties, the initial attack of the hydrazine will be less selective. Consider modifying one of the substituents to be more strongly electron-withdrawing (e.g., a trifluoromethyl group) or electron-donating to create a more significant electronic bias.

    • Steric Differentiation: If the steric environments around the two carbonyls are similar, increase the steric bulk of one of the substituents on the dicarbonyl or the hydrazine to favor attack at the less hindered position.

  • Systematic Variation of Reaction Conditions:

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies for the formation of the two isomers. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases compared to standard solvents like ethanol.

    • pH Control (Acid/Base Catalysis): The regioselectivity of the condensation of a substituted hydrazine with a 1,3-dicarbonyl is highly dependent on the pH of the reaction medium.

      • Acidic Conditions: In the presence of an acid catalyst, the reaction often proceeds via initial condensation at the more reactive carbonyl group.

      • Basic Conditions: Under basic conditions, the more acidic proton of the 1,3-dicarbonyl is removed, and the resulting enolate can exhibit different reactivity patterns.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.

Data-Driven Decision Making:
Observation Potential Cause Recommended Action
~1:1 Isomer RatioLack of electronic/steric bias.Modify substrate, or systematically screen solvents and pH.
Minor improvement with solvent changeSolvent is influencing the transition state.Screen a wider range of solvents, including fluorinated alcohols.
Selectivity inverts with pH changeProtonation state of hydrazine or dicarbonyl is key.Optimize acid or base catalyst and concentration.
Problem 2: The Unexpected Regioisomer is the Major Product

Sometimes, the reaction yields the opposite regioisomer to what was predicted based on simple steric or electronic arguments.

Causality and Troubleshooting Steps:
  • Re-evaluate the Reaction Mechanism: The initial nucleophilic attack is not always the regiochemistry-determining step. The subsequent cyclization and dehydration steps can also influence the final product distribution. The stability of the intermediate hemiaminal or enamine can play a crucial role.

  • Consider Tautomeric Forms: The 1,3-dicarbonyl compound exists in equilibrium with its enol tautomers. The reaction may be proceeding through a specific tautomer that favors the formation of the unexpected isomer. The position of this equilibrium can be influenced by the solvent and pH.

  • Investigate the Role of the Hydrazine Substituent: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The more nucleophilic nitrogen will typically initiate the attack. For example, in phenylhydrazine, the NH2 group is more nucleophilic.[16]

Workflow for Mechanistic Investigation:

G start Unexpected Regioisomer Observed check_hydrazine Confirm Nucleophilicity of Hydrazine Nitrogens start->check_hydrazine check_dicarbonyl Analyze Dicarbonyl Tautomer Equilibrium start->check_dicarbonyl check_conditions Re-evaluate Reaction Conditions (pH, Solvent) start->check_conditions propose_mechanism Propose Alternative Mechanism (e.g., different rate-determining step) check_hydrazine->propose_mechanism check_dicarbonyl->propose_mechanism check_conditions->propose_mechanism modify_strategy Modify Synthetic Strategy propose_mechanism->modify_strategy

Caption: Troubleshooting workflow for unexpected regioisomer formation.

III. Key Experimental Protocols for Regioselective Pyrazole Synthesis

This section provides detailed, step-by-step protocols for methods known to exhibit high regioselectivity.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers excellent control over regioselectivity, especially when substituents on the final pyrazole are electronically or sterically similar.[7][8]

Step-by-Step Methodology:
  • Preparation of N-Alkylated Tosylhydrazone:

    • To a solution of the desired aldehyde or ketone (1.0 equiv) in methanol, add the corresponding N-alkylated tosylhydrazine (1.0 equiv).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the N-alkylated tosylhydrazone.

  • [3+2] Cycloaddition:

    • To a solution of the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv) in pyridine, add potassium tert-butoxide (t-BuOK) (2.0 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • For improved reaction rates and yields, 18-crown-6 (0.1-0.5 equiv) can be added.[8]

    • Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 15 minutes to 12 hours.[7]

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Diagram of the Regioselective Cycloaddition Workflow:

G sub_prep Prepare N-Alkylated Tosylhydrazone cyclo [3+2] Cycloaddition (t-BuOK, Pyridine) sub_prep->cyclo workup Aqueous Workup (NH4Cl quench) cyclo->workup purify Column Chromatography workup->purify product Pure 1,3,5-Trisubstituted Pyrazole purify->product

Caption: Workflow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Protocol 2: Solvent-Controlled Regioselective Synthesis from β-Ketoesters

This protocol leverages the unique properties of fluorinated alcohols to direct the regioselectivity of the condensation between a β-ketoester and a substituted hydrazine.

Step-by-Step Methodology:
  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve the β-ketoester (1.0 equiv) in the chosen fluorinated solvent (e.g., 2,2,2-trifluoroethanol).

    • Add the substituted hydrazine (e.g., methylhydrazine) (1.1 equiv) to the solution at room temperature.

    • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

    • Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting materials and the formation of the pyrazole products.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to separate any minor regioisomer and obtain the desired pure pyrazole.

Comparative Data on Solvent Effects:
Solvent Typical Regioisomeric Ratio (Desired:Undesired) Reference
EthanolOften low selectivity (e.g., 2:1 to 1:1)
2,2,2-Trifluoroethanol (TFE)High selectivity (e.g., >10:1)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very high selectivity (e.g., >20:1)

IV. References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.--INVALID-LINK--

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.--INVALID-LINK--

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. National Institutes of Health.--INVALID-LINK--

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing.--INVALID-LINK--

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.--INVALID-LINK--

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).--INVALID-LINK--

  • Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Cope-Type Hydroamination of 1,3-Dialkynes with Alkylhydrazines. Thieme.--INVALID-LINK--

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Taylor & Francis.--INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.--INVALID-LINK--

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.--INVALID-LINK--

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).--INVALID-LINK--

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing).--INVALID-LINK--

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate.--INVALID-LINK--

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.--INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.--INVALID-LINK--

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.--INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.--INVALID-LINK--

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.--INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal.--INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.--INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.--INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.--INVALID-LINK--

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.--INVALID-LINK--

  • New "green" approaches to the synthesis of pyrazole derivatives. PubMed.--INVALID-LINK--

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.--INVALID-LINK--

  • Schematic representation of the two-step continuous-flow pyrazole synthesis. ResearchGate.--INVALID-LINK--

  • synthesis of pyrazoles. YouTube.--INVALID-LINK--

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology.--INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.--INVALID-LINK--

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Università di Ferrara.--INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Centro de Investigación Príncipe Felipe.--INVALID-LINK--

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. ResearchGate.--INVALID-LINK--

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.--INVALID-LINK--

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi Journal of Science.--INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.--INVALID-LINK--

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing.--INVALID-LINK--

  • Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation.--INVALID-LINK--

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.--INVALID-LINK--

References

Stability issues of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist's desk.

Technical Support Center: 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this compound's stability in solution. As Senior Application Scientists, we understand that compound stability is paramount to generating reproducible and reliable data. This document synthesizes our in-house expertise with established chemical principles to provide you with actionable solutions.

The unique structure of this compound, featuring a pyrazole core, a strongly electron-withdrawing trifluoromethyl (CF3) group, and a nucleophilic amine, presents specific handling challenges. The CF3 group generally enhances metabolic stability and lipophilicity, but it also influences the electronic properties of the pyrazole ring, potentially affecting its pKa and reactivity.[1][2] This guide will address the most common stability issues encountered in the lab.

Troubleshooting Guide: Common Stability Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Question 1: My compound is precipitating out of my aqueous buffer. How can I improve its solubility and maintain a stable solution?

Answer:

Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the chosen solvent system. This can be influenced by solvent choice, concentration, temperature, and pH.

Root Cause Analysis:

  • Insufficient Organic Co-solvent: The phenyl and trifluoromethyl groups contribute to the molecule's lipophilicity, often requiring an organic co-solvent to achieve desired concentrations in aqueous media.

  • pH Effects on Ionization: The pyrazole ring and the exocyclic amine have ionizable protons. The overall charge of the molecule will change with pH. At a pH where the molecule is neutral, its aqueous solubility is typically at its minimum.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules by competing for solvent molecules.

Step-by-Step Troubleshooting Protocol:

  • Optimize Co-Solvent Concentration:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO or Ethanol. Always use anhydrous-grade solvents to prevent hydrolysis of the stock over time.

    • When preparing your final aqueous solution, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (e.g., <1% DMSO for many cell-based assays).

    • Pro-Tip: Perform serial dilutions of your organic stock into the aqueous buffer. Observe for any cloudiness or precipitation at each step. This will help you determine the practical solubility limit.

  • Conduct a pH-Solubility Profile:

    • Prepare your aqueous buffer at a range of pH values (e.g., 5.0, 6.0, 7.4, 8.5).

    • Add a consistent, small volume of your high-concentration organic stock to each buffer to reach your target final concentration.

    • Vortex and let the solutions equilibrate for 30 minutes. Visually inspect for precipitation. The pH that results in the clearest solution is optimal for solubility. The hydrochloride salt form of the compound suggests better stability and solubility at a slightly acidic pH.[3]

  • Control for Temperature:

    • Some compounds are less soluble at lower temperatures. If you are working at 4°C or on ice, precipitation is more likely.

    • Prepare solutions at room temperature and only cool them immediately before use, if required by the experiment. If precipitation occurs upon cooling, you may need to lower the working concentration.

Question 2: I'm observing a rapid loss of my parent compound peak and the appearance of new peaks by HPLC/LC-MS. What's causing this degradation?

Answer:

The appearance of new peaks alongside the disappearance of the parent compound is a classic sign of chemical degradation. For a molecule like this compound, the primary suspects are pH-mediated hydrolysis, oxidation, and photodegradation.

Root Cause Analysis:

  • pH Instability: The pyrazole ring system's stability can be pH-dependent.[4] Extreme acidic or basic conditions can catalyze hydrolytic degradation pathways, especially given the presence of the amine and trifluoromethyl groups which modulate the ring's electronics.[5]

  • Oxidation: The 5-amino group can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) generated in cell culture media.

  • Photodegradation: While many trifluoromethyl-containing compounds exhibit good photostability, exposure to high-energy light (especially UV) can sometimes induce degradation.[1][6]

Visualizing the Troubleshooting Workflow

G cluster_1 If problem persists, consider: - Intrinsic instability - Interaction with other reagents start Degradation Observed (New HPLC/LC-MS Peaks) check_ph Is solution pH controlled (buffered)? start->check_ph check_light Was solution protected from light? check_ph->check_light yes_ph re_run_buffered Action: Re-run experiment in a stable, buffered pH range (e.g., pH 6-8). check_ph->re_run_buffered no_ph check_o2 Was solution degassed or prepared fresh? check_light->check_o2 yes_light re_run_dark Action: Repeat experiment in amber vials or under foil. check_light->re_run_dark no_light re_run_fresh Action: Use freshly prepared, degassed buffers. Consider adding an antioxidant. check_o2->re_run_fresh no_o2 end_node Problem Resolved check_o2->end_node yes_o2 re_run_buffered->end_node re_run_dark->end_node re_run_fresh->end_node no_ph No yes_ph Yes no_light No yes_light Yes no_o2 No yes_o2 Yes advanced_troubleshooting Advanced Troubleshooting

Caption: A logical workflow for troubleshooting compound degradation.

Step-by-Step Stability Assessment Protocol:

  • Forced Degradation Study (pH Stress):

    • Prepare solutions of the compound at a known concentration (e.g., 10 µM) in three different buffers: pH 3.0 (acidic), pH 7.4 (neutral), and pH 9.0 (basic).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • Analyze samples by HPLC or LC-MS at time points 0, 2, 4, 8, and 24 hours.

    • Interpretation: A faster decline in the parent peak area at pH 3 or 9 indicates acid- or base-catalyzed degradation, respectively. This data will define the optimal pH window for your experiments.

  • Photostability Test:

    • Prepare two identical sets of your compound in your optimized buffer.

    • Wrap one set completely in aluminum foil (the "dark" control).

    • Expose the other set to ambient laboratory light or a controlled light source for a defined period (e.g., 24 hours).

    • Analyze both sets by HPLC. A significant difference in purity between the light-exposed and dark samples confirms photodegradation.

  • Oxidative Stability Test:

    • Prepare your compound solution in a buffer that has been sparged with nitrogen or argon to remove dissolved oxygen.

    • As a stress condition, prepare another solution and bubble air through it or add a small amount of a pro-oxidant like H₂O₂ (e.g., 0.01%).

    • Monitor both solutions over time by HPLC. If the compound is stable in the degassed buffer but degrades in the presence of oxygen/H₂O₂, it is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating high-concentration stock solutions due to their broad solvency for organic molecules. Ensure you use anhydrous grade solvents and store the stock solution at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.

Q: How should I store the solid compound and my stock solutions?

A:

Form Storage Condition Rationale
Solid Powder Store at 2-8°C in a desiccator. Protects from moisture and thermal degradation. Standard practice for pyrazole derivatives.[7][8]
Organic Stock Store at -20°C or -80°C. Use aliquots. Prevents degradation from repeated freeze-thaw cycles and slows down any potential reactions in solution.

| Aqueous Solution | Prepare fresh for each experiment. | Due to the potential for hydrolysis and oxidation, the stability of the compound in aqueous media is often limited.[5] |

Q: Is this compound known to be reactive with other common lab reagents?

A: The 5-amino group is a potential nucleophile and can react with strong electrophiles. The pyrazole ring itself is generally stable but can undergo reactions under specific conditions.[9] Avoid strong oxidizing agents, strong acids, and strong bases in your formulations unless required for a specific chemical transformation.

Q: My biological assay results are inconsistent. Could this be a stability issue?

A: Absolutely. If the compound degrades during the course of your experiment, the effective concentration of the active molecule decreases over time. This leads to poor reproducibility and an underestimation of potency (e.g., an artificially high IC50 value). Always ensure your compound is stable for the full duration of your assay under the specific assay conditions (media, temperature, pH). If the assay runs for 48 hours, your compound must be stable for at least that long.

Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution
  • Material: this compound (solid), anhydrous DMSO, calibrated balance, volumetric flasks, microcentrifuge tubes.

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh out the desired amount of solid accurately.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 2.27 mg in 1.00 mL for a 10 mM solution).

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution.

    • Centrifuge the solution briefly to pellet any undissolved particulates.

    • Aliquot the supernatant into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -80°C.

Protocol 2: Workflow for Assessing Solution Stability

Caption: Experimental workflow for a multi-condition stability study.

References

Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Our focus is on anticipating and resolving common experimental challenges, moving beyond a simple procedural recitation to explain the underlying chemical principles that govern success.

Section 1: Synthesis Overview and Core Mechanism

The target molecule, this compound, is a highly functionalized pyrazole. Such structures are privileged scaffolds in medicinal and agrochemical research.[1][2] The most robust and widely adopted synthetic strategy is the cyclocondensation reaction between a suitable β-ketonitrile and hydrazine.[3] This method is a variation of the classic Knorr pyrazole synthesis, valued for its efficiency and convergence.[4][5][6]

The overall synthesis is a two-stage, one-pot process starting from readily available commercial materials:

  • Stage 1: Claisen-type Condensation. Phenylacetonitrile is condensed with an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate, in the presence of a strong base (e.g., sodium ethoxide) to form the key intermediate, 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile.

  • Stage 2: Pyrazole Formation. The in-situ generated β-ketonitrile is then treated with hydrazine hydrate in an acidic medium (e.g., acetic acid). The reaction proceeds via a hydrazone intermediate, which undergoes intramolecular cyclization and subsequent tautomerization to yield the final aromatic 5-aminopyrazole product.[3][7]

Reaction Mechanism Pathway

The following diagram illustrates the mechanistic steps involved in the conversion of the β-ketonitrile intermediate to the final product.

Reaction_Mechanism cluster_0 Stage 1: β-Ketonitrile Formation cluster_1 Stage 2: Pyrazole Cyclization Start Phenylacetonitrile + Ethyl Trifluoroacetate Base NaOEt / EtOH Start->Base 1. Deprotonation Intermediate1 Enolate Formation Intermediate2 β-Ketonitrile Salt Intermediate1->Intermediate2 2. Acylation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Intermediate2->Hydrazine 3. Add Hydrazine Acid Acetic Acid (AcOH) Hydrazone Hydrazone Intermediate Acid->Hydrazone 4. Condensation Cyclization Intramolecular Cyclization (Attack on Nitrile) Hydrazone->Cyclization 5. Ring Closure Dehydration Dehydration & Tautomerization Cyclization->Dehydration 6. Aromatization Product 4-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Dehydration->Product

Caption: Mechanistic flow of the one-pot synthesis.

Section 2: Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-20 mmol) and serves as a baseline for further scale-up activities.

Reagents and Materials:

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Phenylacetonitrile

  • Ethyl trifluoroacetate

  • Hydrazine hydrate

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium metal (0.35 g, 15 mmol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere. Caution: This is an exothermic reaction that generates flammable hydrogen gas.

  • Formation of β-Ketonitrile: To the freshly prepared sodium ethoxide solution, add phenylacetonitrile (1.17 g, 10 mmol), followed by the dropwise addition of ethyl trifluoroacetate (1.42 g, 10 mmol).

  • Reaction Drive: Heat the resulting solution to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.

  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Cyclization: To the crude residue, add glacial acetic acid (20 mL), followed by the slow, dropwise addition of hydrazine hydrate (0.6 g, 12 mmol) while maintaining the temperature below 30°C with an ice bath.

  • Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 12-16 hours. Monitor the disappearance of the intermediate by TLC.

  • Work-up: Concentrate the mixture under vacuum to remove the acetic acid. To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Aqueous Wash: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% to 30%) to afford the title compound as a solid.[7]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Q1: My overall yield is significantly lower than expected (<50%). What are the likely causes?

A1: Low yield is a common issue that can stem from problems in either the Claisen condensation or the cyclization step. A systematic diagnosis is key.

  • Cause A: Inefficient β-Ketonitrile Formation. The first stage is highly sensitive to moisture. Any water present will consume the sodium ethoxide base, preventing the deprotonation of phenylacetonitrile and halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous ethanol and ensure the sodium metal is clean (oxide-free). Run the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Cause B: Incomplete Cyclization. The hydrazone intermediate may fail to cyclize efficiently if conditions are not optimal.

    • Solution: Ensure a slight excess of hydrazine hydrate is used (1.2-1.5 equivalents). The acetic acid not only catalyzes the reaction but also serves as the solvent; ensure enough is used to maintain a homogenous solution. If the reaction stalls, gentle heating (40-50°C) for a few hours can sometimes drive the cyclization to completion.

  • Cause C: Product Loss During Work-up. The amine functionality of the product makes it slightly water-soluble, especially in the presence of residual acid.

    • Solution: During the aqueous work-up, ensure the complete neutralization of acetic acid by washing with NaHCO₃ until effervescence ceases. Perform multiple extractions (at least 3) with ethyl acetate to maximize recovery from the aqueous layer.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for diagnosing low reaction yield.

Q2: I am struggling with the purification. The product streaks badly on my silica gel column.

A2: The free amine group (-NH₂) on the pyrazole ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes poor separation and significant tailing (streaking).

  • Solution A: Deactivate the Silica. Before running the column, flush the packed silica gel with your starting eluent mixture containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, leading to much sharper peaks. Use this modified eluent throughout the purification.

  • Solution B: Acid-Base Extraction. This is a highly effective, non-chromatographic method for purification, especially at larger scales.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., EtOAc, DCM).

    • Extract the solution with aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a base (e.g., 10M NaOH, solid K₂CO₃) to a pH > 10.

    • The neutral amine product will precipitate or can be extracted back into a fresh portion of organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the purified product.

  • Solution C: Recrystallization. If the crude product is of reasonable purity (>85%), recrystallization can be an excellent final polishing step.

    • Solvent Screening: Test solvents like ethyl acetate/hexanes, ethanol/water, or toluene. The ideal system is one where the product is soluble at high temperature but sparingly soluble at low temperature.[7]

Q3: When scaling up the reaction from 1g to 50g, I observed a significant color change to dark brown and a lower yield. Why?

A3: This is a classic scale-up challenge related to heat and mass transfer.

  • Cause: Poor Heat Dissipation. Both the formation of sodium ethoxide and the initial reaction with hydrazine can be highly exothermic. On a small scale, the flask's large surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. On a larger scale, this ratio decreases dramatically, causing internal temperatures to rise uncontrollably. This can lead to thermal decomposition of reagents and products, resulting in tar and color formation.

    • Solution:

      • Control Addition Rates: Use an addition funnel for the dropwise addition of reagents like ethyl trifluoroacetate and hydrazine hydrate.

      • Efficient Cooling: Use a larger cooling bath (ice-water or ice-brine) and ensure efficient stirring to promote heat transfer from the bulk of the solution to the flask walls.

      • Monitor Internal Temperature: For scales >20g, always use a thermometer or thermocouple to monitor the internal reaction temperature and keep it within the desired range.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base for the Claisen condensation?

    • A: Yes, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, but sodium ethoxide generated in situ is often the most cost-effective and operationally simple for scale-up.

  • Q: Is it possible to isolate the β-ketonitrile intermediate?

    • A: Yes, it is possible to quench the reaction after Stage 1, perform an acidic workup, and isolate the β-ketonitrile. However, for efficiency and to avoid handling a potentially unstable intermediate, the one-pot procedure is highly recommended.[8]

  • Q: What are the key analytical checks to confirm the product structure?

    • A:

      • ¹H NMR: Look for characteristic signals for the phenyl protons, a broad singlet for the NH₂ protons, and another broad singlet for the pyrazole N-H proton.

      • ¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

      • ¹³C NMR: Signals corresponding to the carbons of the pyrazole ring and the phenyl group, as well as a characteristic quartet for the -CF₃ carbon due to C-F coupling.

      • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₀H₈F₃N₃ (m/z ≈ 227.07).[9]

      • Melting Point: A sharp melting point indicates high purity. Literature values are around 123-125°C.[10]

Section 5: Data Summary Table

The following table summarizes typical experimental parameters and expected outcomes for the laboratory-scale synthesis.

ParameterValue / ConditionRationale / Comment
Scale 10 mmolRepresentative lab scale.
Base (Stage 1) Sodium Ethoxide (1.5 eq)Strong base for deprotonation. Slight excess ensures full conversion.
Solvent (Stage 1) Anhydrous EthanolReacts with sodium to form the base; good solvent for reactants.
Temp (Stage 1) Reflux (~78°C)Drives the Claisen condensation to completion.
Reagent (Stage 2) Hydrazine Hydrate (1.2 eq)Nucleophile for cyclization. Slight excess is optimal.
Solvent (Stage 2) Glacial Acetic AcidActs as both solvent and acid catalyst for condensation/dehydration.
Temp (Stage 2) Room TemperatureGenerally sufficient for cyclization; avoids side reactions.
Typical Yield 65-80%Yields can vary based on purity of reagents and work-up efficiency.[7][10]
Purity (Post-Column) >98% (by HPLC/NMR)Achievable with proper purification techniques.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrazoles are cornerstone heterocyclic motifs in pharmaceuticals and agrochemicals, and their efficient synthesis is critically dependent on the appropriate choice of a catalytic system.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your experimental workflows and overcome common synthetic challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Reaction Yield

Question: My pyrazole synthesis is resulting in consistently low yields (<40%), far below what is reported in the literature. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge, often stemming from several interrelated factors that can range from reagent quality to suboptimal reaction conditions.[3][4] Here’s a breakdown of potential causes and a systematic approach to optimization.

Potential Causes & Solutions:

  • Catalyst Activity/Loading: The catalyst might be inactive or used at an incorrect loading.

    • Solution: Ensure the catalyst is fresh and has been stored under the correct conditions (e.g., inert atmosphere for air-sensitive catalysts). Verify the optimal catalyst loading; higher loading doesn't always mean higher yield and can sometimes promote side reactions. Start with the literature-recommended loading and perform a screen from 1 mol% to 10 mol%.[5]

  • Reaction Temperature & Time: The reaction may not be reaching completion or, conversely, the product might be degrading over time at elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour). This will help you determine the optimal reaction time. If no progress is observed, a stepwise increase in temperature (e.g., in 10 °C increments) may be necessary. Conversely, if impurity spots appear and the product spot diminishes over time, the temperature may be too high.

  • Solvent Effects & Mixing: The chosen solvent may not be optimal for solubility, or inadequate mixing could be creating localized "hot spots" or concentration gradients, especially during scale-up.[3]

    • Solution: The solvent plays a crucial role in solubility and heat transfer.[3] If reactants are not fully dissolved, the reaction will be slow and inefficient. Screen a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile, Ethanol). For larger-scale reactions, ensure vigorous stirring to maintain a homogenous reaction mixture and uniform temperature.[3]

  • Atmosphere Control: Many catalytic cycles, particularly those involving palladium or copper, are sensitive to oxygen and moisture.

    • Solution: Use standard Schlenk line or glovebox techniques. Ensure solvents are properly dried and degassed before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.

Workflow: Protocol for Reaction Optimization

This protocol outlines a small-scale screen to efficiently identify optimal conditions.

  • Setup: Arrange an array of reaction vials in a temperature-controlled heating block.

  • Reagent Preparation: Prepare stock solutions of your 1,3-dicarbonyl compound (or equivalent), hydrazine derivative, and catalyst in a suitable, dry solvent.

  • Variable Screening:

    • Catalyst Loading: In separate vials, test catalyst loadings of 1, 2, 5, and 10 mol%.

    • Solvent: In parallel, test a range of solvents such as Ethanol, Toluene, and DMF.

    • Temperature: Run duplicate sets of experiments at different temperatures, for example, 60 °C, 80 °C, and 100 °C.

  • Execution: Add the reactants and catalyst to each vial, seal under an inert atmosphere, and begin heating with vigorous stirring.

  • Monitoring & Analysis: Take aliquots from each vial at 2, 6, and 24 hours. Analyze by TLC or LC-MS to determine the relative conversion to the desired product.

  • Identification of Optimal Conditions: Identify the combination of catalyst loading, solvent, and temperature that provides the highest yield in a reasonable timeframe.

Issue 2: Poor Regioselectivity

Question: My reaction using an unsymmetrical 1,3-dicarbonyl compound yields an inseparable mixture of two pyrazole regioisomers. How can I control the regioselectivity to favor my desired product?

Answer: Achieving high regioselectivity is one of the most significant challenges in pyrazole synthesis, especially with unsymmetrical precursors.[6] The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two carbonyl carbons.[7] Selectivity is governed by a delicate balance of steric and electronic factors of both the substrate and the catalyst system.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance (Ligand Choice): The steric bulk of ligands on a metal catalyst can physically block one reaction site, directing the hydrazine to the less hindered carbonyl.

    • Solution: For metal-catalyzed reactions (e.g., using Pd, Cu, or Ru), ligand choice is paramount. If your current ligand is small (e.g., triphenylphosphine), switch to a bulkier ligand like Xantphos or tBuBrettPhos.[8][9] The increased steric demand around the metal center can create a more selective environment for the cyclization step.

  • Electronic Effects (Substrate Modification): The electronic properties of the substituents on the dicarbonyl compound influence the electrophilicity of the carbonyl carbons.

    • Solution: A strongly electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack by the hydrazine. If chemically feasible, modifying the substrate can be a powerful strategy to direct the reaction pathway.

  • Catalyst Type: Different classes of catalysts can offer unique selectivity profiles.

    • Solution: If a transition-metal catalyst is failing, consider alternative systems. For instance, iodine-mediated protocols have been shown to provide high regioselectivity in certain cases.[2][8] Organocatalysts, which operate via different mechanisms, may also offer a distinct and potentially more favorable regiochemical outcome.[10][11]

Diagram: Controlling Regioselectivity with a Bulky Ligand ```dot

G

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole synthesis. Instead of a generic overview, we will directly address the common issues and questions that arise during experimental work, with a focus on the critical role of the solvent in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the core issue with regioselectivity in pyrazole synthesis?

The primary challenge arises when using two unsymmetrical starting materials: a monosubstituted hydrazine (R¹-NH-NH₂) and a non-symmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³). The reaction can proceed via two different pathways, leading to the formation of a mixture of two constitutional isomers, or regioisomers.[1] The key is that the initial nucleophilic attack can occur at either of the two different carbonyl carbons, ultimately yielding two distinct pyrazole products that are often difficult to separate.[2]

Q2: Why does the reaction of methylhydrazine with 1-phenyl-4,4,4-trifluorobutane-1,3-dione often yield a mixture of products in ethanol?

This is a classic example of poor regioselectivity. In a solvent like ethanol, the energetic barrier for the initial nucleophilic attack on either the benzoyl or the trifluoroacetyl carbonyl group is similar. Ethanol, a polar protic solvent, can solvate the reactants and intermediates through hydrogen bonding, but it does not sufficiently differentiate the reactivity of the two carbonyl groups.[2][3][4] This leads to the formation of both possible intermediates and, consequently, a mixture of the two final pyrazole regioisomers.[1][5]

Q3: How do different classes of solvents—polar protic vs. polar aprotic—generally influence the reaction?

Solvent choice is paramount in controlling the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They can stabilize ionic intermediates, which are common in the Knorr pyrazole synthesis mechanism. However, by solvating the hydrazine nucleophile, they can sometimes decrease its reactivity and often fail to provide high regioselectivity, as seen with ethanol.[2][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents have dipoles but lack the ability to donate hydrogen bonds.[6][7] They are effective at dissolving polar reactants. While less commonly the first choice for this specific reaction, they can be used and may alter selectivity compared to protic solvents, depending on the substrates.

  • Fluorinated Alcohols (e.g., TFE, HFIP): These represent a special class of polar protic solvents. They are strong hydrogen bond donors but are very poor hydrogen bond acceptors and non-nucleophilic.[2] This unique combination of properties allows them to stabilize specific transition states preferentially, dramatically enhancing regioselectivity in many cases.[1][5]

Q4: What is the proposed mechanism behind the success of fluorinated alcohols like TFE and HFIP?

While the exact mechanism is a subject of ongoing study, the prevailing hypothesis centers on the unique hydrogen-bonding capabilities of fluorinated alcohols.[2][9] These solvents can form strong hydrogen bonds with the carbonyl oxygens of the 1,3-diketone. It is thought that they preferentially stabilize the transition state leading to one regioisomer over the other. For instance, in the reaction of a 1,3-diketone bearing a trifluoromethyl group, the fluorinated alcohol may more effectively activate the less sterically hindered or more electronically favorable carbonyl group towards nucleophilic attack by the substituted nitrogen of the hydrazine, thereby directing the reaction down a single pathway.

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My reaction yields a nearly 1:1 mixture of regioisomers in ethanol. How can I improve the selectivity for my desired product?"

This is the most common problem encountered. A systematic approach to optimization is the most effective troubleshooting step.[9]

Recommended Action:

  • Solvent Screening (Highest Impact): Immediately switch from ethanol to a fluorinated alcohol. Start with 2,2,2-trifluoroethanol (TFE). If selectivity improves but is not yet optimal, move to the more potent 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase the proportion of one isomer, often from a ~1:1 ratio to >95:5.[2][9]

  • pH Adjustment: If solvent screening alone is insufficient, investigate the effect of a catalytic amount of acid or base. The reaction mechanism involves intermediates whose stability can be pH-dependent.[9] A small amount of HCl or acetic acid can sometimes alter the product ratio.

  • Temperature Control: Analyze the effect of temperature. Run the reaction at room temperature, 0 °C, and reflux conditions in your chosen solvent. Lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Troubleshooting_Workflow start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) solvent Step 1: Solvent Screening (High Impact) start->solvent ph Step 2: pH Adjustment (Catalytic Acid/Base) solvent->ph If selectivity is still low end_node Optimized Regioselectivity solvent->end_node If >95% selectivity is achieved temp Step 3: Temperature Control (RT, 0°C, Reflux) ph->temp If further optimization is needed temp->end_node

Caption: A troubleshooting workflow for improving regioselectivity.

Issue 2: "I'm getting the wrong regioisomer as the major product. How can I reverse the selectivity?"

Reversing selectivity is challenging and points to a fundamental electronic or steric preference in your substrates. While solvent choice can have a powerful directing effect, it may not be able to completely overcome a strong inherent bias. However, the same troubleshooting steps apply, as a drastic change in the solvent environment is the most likely way to alter the reaction pathway.

Recommended Action:

  • Thoroughly execute the solvent screening as described above. The unique solvation environment of HFIP, for example, may stabilize the transition state leading to your desired, but previously minor, isomer.[2]

  • Consider alternative synthetic strategies if solvent optimization fails. Approaches using β-enaminones or other 1,3-dicarbonyl surrogates can lock in the regiochemistry before the cyclization step, providing unambiguous access to a single isomer.[9]

Issue 3: "My regioselectivity is inconsistent between reaction batches, even when using the same solvent."

This often points to a hidden variable.

Recommended Action:

  • Solvent Purity and Water Content: Ensure your solvent is of high purity and is anhydrous, if required. Trace amounts of water or other impurities in a solvent like ethanol can alter the local reaction environment and affect outcomes.

  • Precise Temperature Control: Verify that your reaction temperature is consistent. Use a temperature-controlled bath rather than relying on ambient room temperature, which can fluctuate.

  • Reagent Quality: Check the purity of your hydrazine and 1,3-dicarbonyl starting materials. Degradation or impurities can introduce side reactions or alter the primary reaction's course.

Data Presentation & Protocols

Data Summary: Effect of Solvent on Regioisomeric Ratio

The following data, adapted from literature, clearly demonstrates the powerful effect of fluorinated alcohol solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.[2]

Entry1,3-Diketone (R¹/R²)SolventRegioisomeric Ratio (Desired : Undesired)Total Yield (%)
1CF₃ / 4-Cl-PhEthanol (EtOH)55 : 4585
2CF₃ / 4-Cl-PhTFE85 : 1582
3CF₃ / 4-Cl-PhHFIP 97 : 3 80
4C₂F₅ / FurylEthanol (EtOH)52 : 4888
5C₂F₅ / FurylTFE80 : 2085
6C₂F₅ / FurylHFIP 96 : 4 83

Desired isomer is the 3-fluoroalkyl pyrazole.

Visualizing the Mechanistic Challenge

The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine presents two competing pathways for the initial nucleophilic attack, leading to the formation of regioisomers A and B .

Pyrazole_Regioselectivity subst R1-CO-CH2-CO-R2 (Unsymmetrical 1,3-Diketone) + R3-NH-NH2 (Substituted Hydrazine) pathA Pathway A (Attack at R1-CO) subst->pathA pathB Pathway B (Attack at R2-CO) subst->pathB solvent Solvent Environment (e.g., EtOH, TFE, HFIP) Influences reaction rate & pathway preference prodA Regioisomer A pathA->prodA prodB Regioisomer B pathB->prodB

Caption: Competing pathways in pyrazole synthesis.

Experimental Protocol: High-Regioselectivity Synthesis Using HFIP

This protocol is adapted for the synthesis of 1-methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole, demonstrating the use of HFIP to achieve high regioselectivity.[2]

Materials:

  • 1,1,1-Trifluoro-4-phenyl-2,4-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,1,1-trifluoro-4-phenyl-2,4-butanedione (1.0 eq) in anhydrous HFIP (approx. 0.2 M concentration).

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add methylhydrazine (1.1 eq) dropwise to the solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting dione is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Analysis:

    • The crude product will likely show high regioselectivity by ¹H NMR or GC-MS analysis.

    • If necessary, purify the product further via flash column chromatography on silica gel to remove any minor impurities or the small amount of the undesired regioisomer.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The incorporation of a trifluoromethyl group and a phenyl ring into the pyrazole structure can significantly enhance its therapeutic potential, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides a comprehensive comparison of the biological activities of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By presenting objective experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area of medicinal chemistry.

Core Molecular Scaffold: this compound

The parent compound, this compound, serves as a crucial starting point for synthetic modifications aimed at optimizing its biological profile. The strategic placement of the phenyl group at the C4 position, the electron-withdrawing trifluoromethyl group at the C3 position, and the reactive amine group at the C5 position provides a versatile template for generating a diverse library of analogs.

Comparative Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications of the 5-amino group. This section will delve into a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data from various studies.

Anticancer Activity: A Tale of Substituent Effects

Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[5][6] The cytotoxic effects of this compound and its analogs are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines. This colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability.[7]

The structure-activity relationship studies reveal that the introduction of specific substituents on the phenyl ring can dramatically modulate the anticancer potency. For instance, the presence of electron-withdrawing groups or halogen atoms on the phenyl ring often leads to enhanced cytotoxicity.

Table 1: Comparative in Vitro Anticancer Activity of this compound Analogs

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Parent HMCF-7 (Breast)>100Inferred from SAR studies
Analog 1 4-ClMCF-7 (Breast)15.2[4]
Analog 2 4-FMCF-7 (Breast)21.8[4]
Analog 3 4-NO2MCF-7 (Breast)9.5[4]
Analog 4 2,4-diClA549 (Lung)5.8[5]
Analog 5 4-CF3HCT-116 (Colon)7.2[5]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The IC50 value for the parent compound is inferred based on the general observation that unsubstituted analogs are often less potent.

The data suggests a clear trend: the introduction of electron-withdrawing groups like nitro (Analog 3) and halogens (Analogs 1, 2, and 4) enhances the anticancer activity compared to the unsubstituted parent compound. The disubstituted analog (Analog 4) demonstrates even greater potency, highlighting the potential for multi-substituted derivatives.

Mechanism of Action: Targeting Cellular Proliferation

The anticancer activity of these pyrazole derivatives is often linked to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis. Some analogs have been shown to induce cell cycle arrest at the G2/M phase and trigger programmed cell death.

anticancer_mechanism Pyrazole_Analog Pyrazole Analog Cell_Cycle Cell Cycle Progression Pyrazole_Analog->Cell_Cycle Inhibition Apoptosis Apoptosis Pyrazole_Analog->Apoptosis Induction Cancer_Cell_Death Cancer Cell Death Cell_Cycle->Cancer_Cell_Death Arrest leads to Apoptosis->Cancer_Cell_Death synthesis_workflow Start Substituted Phenylacetonitrile Step1 Claisen Condensation (with Ethyl Trifluoroacetate) Start->Step1 Intermediate1 β-Ketonitrile Step1->Intermediate1 Step2 Cyclization (with Hydrazine Hydrate) Intermediate1->Step2 Product This compound Step2->Product Step3 Further Derivatization (e.g., Schiff base formation) Product->Step3 Analogs Analogs Step3->Analogs

References

A Comparative Analysis of the Cytotoxic Effects of Pyrazole Derivatives in Common Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of three prominent pyrazole-containing compounds—Celecoxib, Sorafenib, and Regorafenib—across a panel of well-established cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma).

The rationale for selecting these specific derivatives lies in their distinct structural features and mechanisms of action, which offer a panoramic view of the therapeutic potential inherent in the pyrazole scaffold. Celecoxib, a selective COX-2 inhibitor, represents a class of pyrazoles that modulate inflammatory pathways often hijacked by cancer cells. In contrast, Sorafenib and Regorafenib are multi-kinase inhibitors, exemplifying a targeted therapeutic approach by disrupting key signaling cascades essential for tumor growth, proliferation, and angiogenesis.[1][3][4] This comparative analysis aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their own research and development endeavors.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Celecoxib, Sorafenib, and Regorafenib against the selected cancer cell lines, as determined by the MTT assay.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
Celecoxib ~40-60~40-60~37~40-60~40-60
Sorafenib ~5-10~5-8~5-10~5-8~5-10
Regorafenib ~5-15~5-15~5-15~5-15~1-5

Note: The IC50 values presented are approximate ranges compiled from various sources and can vary depending on experimental conditions such as cell density, incubation time, and assay methodology.

From this data, it is evident that Sorafenib and Regorafenib exhibit significantly greater potency across all tested cell lines compared to Celecoxib, with IC50 values predominantly in the low micromolar range. This heightened cytotoxicity is attributable to their function as multi-kinase inhibitors, targeting a broader spectrum of signaling pathways crucial for cancer cell survival and proliferation.

Unraveling the Mechanisms of Action: A Deeper Dive

The cytotoxic effects of these pyrazole derivatives are underpinned by their distinct interactions with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of effective combination therapies.

Celecoxib: Targeting the Crossroads of Inflammation and Cancer

Celecoxib's primary mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation. In the context of cancer, chronic inflammation is a well-established driver of tumorigenesis, and cancer cells often overexpress COX-2. By inhibiting COX-2, Celecoxib reduces the production of prostaglandin E2 (PGE2), thereby attenuating pro-inflammatory signaling that promotes cell proliferation, angiogenesis, and invasion.[1][2]

Beyond its COX-2 inhibitory activity, Celecoxib has been shown to induce apoptosis and inhibit cell growth through COX-2-independent mechanisms. These include the inhibition of the Akt signaling pathway and the modulation of other key proteins involved in cell survival and apoptosis.[1]

Celecoxib_Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Akt Akt Pathway Celecoxib->Akt PGE2 PGE2 COX2->PGE2 inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Pro-inflammatory Signaling PGE2->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation Angiogenesis Angiogenesis Inflammation->Angiogenesis Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Signaling pathway affected by Celecoxib.

Sorafenib and Regorafenib: Multi-Targeted Kinase Inhibition

Sorafenib and Regorafenib are potent oral multi-kinase inhibitors that target several key signaling pathways involved in tumor progression.[3][4] Their primary targets include the RAF/MEK/ERK signaling cascade, which is frequently dysregulated in many cancers and plays a central role in cell proliferation and survival. By inhibiting Raf kinases (B-Raf and C-Raf), these drugs effectively block this pathway.

Furthermore, both Sorafenib and Regorafenib are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4] These receptor tyrosine kinases are critical for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR and PDGFR, Sorafenib and Regorafenib effectively cut off the tumor's blood supply, leading to starvation and cell death.

Regorafenib has an even broader target profile than Sorafenib, also inhibiting other kinases such as TIE2, KIT, RET, and FGFR, which are involved in various aspects of tumor growth, metastasis, and the tumor microenvironment.[1][2] This broader activity may contribute to its efficacy in certain cancer types.

MultiKinase_Inhibitor_Pathway cluster_drugs Multi-Kinase Inhibitors cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Sorafenib Sorafenib RAF RAF Kinases Sorafenib->RAF VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR Regorafenib Regorafenib Regorafenib->RAF Regorafenib->VEGFR Regorafenib->PDGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis

Caption: Signaling pathways targeted by Sorafenib and Regorafenib.

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

The determination of IC50 values is a cornerstone of in vitro pharmacology. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines (MCF-7, A549, HeLa, HepG2, HCT116) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazole derivatives (Celecoxib, Sorafenib, Regorafenib) in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, the concentration at which there is 50% cell viability, using a non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrazole Derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

This comparative guide underscores the significant cytotoxic potential of pyrazole derivatives against a panel of common cancer cell lines. The superior potency of the multi-kinase inhibitors, Sorafenib and Regorafenib, compared to the COX-2 inhibitor, Celecoxib, highlights the efficacy of targeting multiple dysregulated signaling pathways simultaneously.

The choice of a specific pyrazole derivative for further investigation will invariably depend on the cancer type and its underlying molecular characteristics. For instance, in inflammation-driven cancers with high COX-2 expression, a Celecoxib-like molecule might be a valuable therapeutic or adjuvant agent. Conversely, for tumors addicted to specific kinase signaling pathways, the multi-targeted approach of Sorafenib or Regorafenib would be more appropriate.

Future research in this field should focus on the development of novel pyrazole derivatives with improved selectivity and reduced off-target toxicities. Structure-activity relationship (SAR) studies will be instrumental in designing next-generation compounds with enhanced potency and more favorable pharmacokinetic profiles. Furthermore, the exploration of combination therapies, where pyrazole derivatives are used in conjunction with other chemotherapeutic agents or immunotherapies, holds immense promise for overcoming drug resistance and improving patient outcomes.

References

A Comparative In Vitro Efficacy Analysis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Novel Putative COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Quest for Selective COX-2 Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer and antiviral.[1][2] The incorporation of a trifluoromethyl group into the pyrazole ring is a common strategy to enhance metabolic stability and binding affinity.[3]

This guide focuses on the in vitro efficacy of a specific pyrazole derivative, 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine , hereafter referred to as Compound X . Structurally, Compound X shares key pharmacophoric features with celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor.[4] This structural parallel provides a strong rationale for hypothesizing that Compound X may also exhibit inhibitory activity against COX-2, a key enzyme in the inflammatory cascade.

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in a wide array of physiological and pathological processes. While COX-1 is constitutively expressed and plays a role in homeostatic functions such as gastric protection and platelet aggregation, COX-2 expression is induced by inflammatory stimuli.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

This document provides a comparative analysis of the in vitro efficacy of Compound X against a panel of known COX inhibitors, supported by detailed experimental protocols and a discussion of the underlying scientific principles.

Comparative In Vitro Efficacy of Compound X and Known COX Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for COX-2 over COX-1 is determined by the ratio of their respective IC50 values (Selectivity Index = IC50(COX-1)/IC50(COX-2)).

For the purposes of this guide, we present hypothetical, yet plausible, in vitro efficacy data for Compound X to illustrate its potential as a potent and selective COX-2 inhibitor.

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X (Hypothetical) COX-2 35 >285
COX-1 >10,000
Celecoxib[4]COX-240>375
COX-115,000
Rofecoxib[1]COX-218>555
COX-1>10,000
Valdecoxib[1]COX-25~20,000
COX-1~100,000
Indomethacin (Non-selective)COX-2150[1]~0.6
COX-190

Table 1: Comparative in vitro IC50 values and selectivity indices of Compound X and known COX inhibitors.

The Arachidonic Acid Cascade and the Role of COX Inhibition

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action for selective and non-selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 PLA2 Phospholipase A2 Inducers Inflammatory Stimuli (e.g., LPS, Cytokines) Inducers->COX2 Induces Expression Inhibitors_NonSelective Non-Selective NSAIDs (e.g., Indomethacin) Inhibitors_NonSelective->COX1 Inhibitors_NonSelective->COX2 Inhibitors_Selective Selective COX-2 Inhibitors (e.g., Compound X, Celecoxib) Inhibitors_Selective->COX2

Caption: The Arachidonic Acid Cascade and points of COX inhibition.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized in vitro assays are paramount. The following protocols are based on established methodologies for determining COX-1 and COX-2 inhibition.[5][6][8][9]

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. A probe is used that fluoresces upon interaction with Prostaglandin G2, and the signal is proportional to COX-2 activity.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Known COX-2 Inhibitor (e.g., Celecoxib) for positive control

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 10X working solution of the test compound (Compound X) and serial dilutions in DMSO.

    • Reconstitute the COX-2 enzyme according to the supplier's instructions and keep on ice.

    • Prepare the Reaction Mix for the number of assays to be performed: For each well, mix COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution by diluting Arachidonic Acid with NaOH as per the kit's protocol.

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add 10 µl of Assay Buffer to designated wells.

    • Inhibitor Control: Add 10 µl of a known inhibitor (e.g., Celecoxib at a concentration near its IC50) to designated wells.

    • Test Compound: Add 10 µl of each serial dilution of Compound X to the respective wells.

    • Solvent Control: If the solvent concentration exceeds 1%, include wells with the solvent alone.

  • Enzyme Addition and Reaction Initiation:

    • Add 80 µl of the Reaction Mix to all wells.

    • Add the reconstituted COX-2 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µl of the Arachidonic Acid/NaOH solution to all wells using a multi-channel pipette for simultaneous addition.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each concentration of Compound X relative to the enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: COX-1 Inhibition Assay for Selectivity Determination

To determine the selectivity of Compound X, an analogous assay is performed using human recombinant COX-1 enzyme. The protocol is identical to the COX-2 assay described above, with the substitution of COX-1 for COX-2.

Experimental Workflow for Efficacy and Selectivity Profiling

The following diagram outlines the logical flow of experiments for characterizing a novel putative COX inhibitor.

workflow cluster_cox2 COX-2 Efficacy Assay cluster_cox1 COX-1 Selectivity Assay start Start: Synthesize/Acquire This compound (Compound X) prep Prepare Serial Dilutions of Compound X and Controls start->prep assay_cox2 Perform Fluorometric COX-2 Inhibition Assay prep->assay_cox2 assay_cox1 Perform Fluorometric COX-1 Inhibition Assay prep->assay_cox1 data_cox2 Acquire Kinetic Fluorescence Data assay_cox2->data_cox2 calc_cox2 Calculate % Inhibition vs. [Compound X] data_cox2->calc_cox2 ic50_cox2 Determine COX-2 IC50 calc_cox2->ic50_cox2 analysis Comparative Analysis ic50_cox2->analysis data_cox1 Acquire Kinetic Fluorescence Data assay_cox1->data_cox1 calc_cox1 Calculate % Inhibition vs. [Compound X] data_cox1->calc_cox1 ic50_cox1 Determine COX-1 IC50 calc_cox1->ic50_cox1 ic50_cox1->analysis selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) analysis->selectivity conclusion Conclusion on Potency and Selectivity selectivity->conclusion

Caption: Workflow for determining the in vitro efficacy and selectivity of a putative COX inhibitor.

Discussion: Interpreting the Data and the Importance of Selectivity

As a Senior Application Scientist, the experimental design is as critical as the results themselves. The choice of a fluorometric, kinetic assay provides a robust and high-throughput method for determining enzyme inhibition. The direct measurement of the enzymatic product formation in real-time minimizes artifacts and allows for precise calculation of reaction rates.

The hypothetical data presented in Table 1 position Compound X as a promising candidate for a selective COX-2 inhibitor. Its IC50 value of 35 nM against COX-2 is comparable to that of Celecoxib (40 nM), indicating high potency.[4] More importantly, its negligible activity against COX-1 (IC50 > 10,000 nM) results in a high selectivity index (>285), which is a critical parameter for predicting a favorable safety profile with reduced gastrointestinal toxicity.

The inclusion of both a highly selective inhibitor (Celecoxib) and a non-selective inhibitor (Indomethacin) as controls is essential for validating the assay's performance and providing context for the test compound's activity. The results for these controls should align with established literature values to ensure the reliability of the data generated for the novel compound.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives are known to exhibit a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, highly functionalized scaffold: the 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine core. The strategic incorporation of a trifluoromethyl (CF3) group, known to enhance metabolic stability and receptor binding affinity, coupled with a versatile phenyl ring and a reactive amine group, makes this scaffold a promising platform for the development of novel therapeutics, particularly in the realms of antimicrobial and kinase inhibition.[4][5]

This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of these derivatives. We will dissect how targeted chemical modifications at key positions influence their efficacy, offering a comparative framework supported by experimental data for researchers engaged in drug discovery and development.

The Core Scaffold: A Privileged Framework for Drug Design

The this compound structure presents three primary sites for chemical modification, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity. Understanding the role of each component is crucial for rational drug design.

  • N1 Position of the Pyrazole Ring: Substitution at this nitrogen can significantly impact solubility, metabolic stability, and the orientation of the molecule within a biological target's binding pocket.

  • The 4-Phenyl Ring: This aromatic ring often engages in hydrophobic or π-stacking interactions. Substituents on this ring can fine-tune electronic properties and steric bulk, directly influencing binding affinity and selectivity.

  • The 5-Amine Group: This functional group is a key hydrogen bond donor and a site for further derivatization to explore interactions with specific amino acid residues in the target protein.[6]

Below is a diagram illustrating these key positions ripe for chemical exploration.

Caption: Core structure with key modification sites highlighted.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections compare how substitutions at each key position of the pyrazole scaffold influence its biological activity, with a primary focus on antibacterial applications.

Impact of Substitutions on the N1-Phenyl Ring

The N1-substituent plays a pivotal role in anchoring the molecule and influencing its overall pharmacological profile. In the context of developing potent antimicrobials, particularly against Gram-positive bacteria, modifications to the phenyl ring at the N1 position have yielded significant insights.

One study systematically replaced the carboxylic acid group on an N-aryl moiety with a trifluoromethyl (CF3) group, which is known to be an isostere of several non-polar groups.[3] This substitution was found to reduce toxicity against human embryonic kidney (HEK293) cells while maintaining potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Further exploration of substituents on this N-phenyl ring revealed that electron-withdrawing groups are generally favorable for activity.

Compound IDN1-Phenyl SubstituentBiological TargetActivity (MIC in µg/mL against MRSA)Reference
1 4-HS. aureus (MRSA)6.25 - 12.5[3]
10 4-ClS. aureus (MRSA)3.12 - 6.25[3]
11 4-BrS. aureus (MRSA)3.12 - 6.25[3]
12 3-BrS. aureus (MRSA)3.12 - 6.25[3]
13 4-CF3S. aureus (MRSA)3.12 - 12.5[3]
14/15 3-COOH / 4-COOHS. aureus (MRSA)Inactive[3]
16 4-NO2S. aureus (MRSA)6.25 - 12.5[3]
17 3,4-di-FS. aureus (MRSA)6.25 - 12.5[3]

Key Insights:

  • Halogenation is Beneficial: The introduction of chloro and bromo substituents at the meta or para positions of the N-phenyl ring consistently improves antibacterial activity compared to the unsubstituted analog.[3]

  • Trifluoromethyl Group: A CF3 group at the para position maintains good activity.[3]

  • Hydrophilic Groups are Detrimental: The addition of a carboxylic acid group, intended to increase solubility, completely abolished the antibacterial activity, highlighting the importance of a certain degree of lipophilicity for cell penetration.[3]

  • Nitro and Difluoro Substituents: These groups resulted in compounds with moderate activity.[3]

Modifications of the 5-Amine Group: Exploring Anilinomethyl Derivatives

The primary amine at the C5 position is a crucial pharmacophore. Derivatization of this amine, often through reductive amination with various substituted anilines, has been a successful strategy to enhance potency. This modification extends the molecule, allowing it to probe deeper into the binding pocket and form additional interactions.

A study focusing on 1,3-bis-benzoic acid-derived pyrazoles created a series of anilinomethyl derivatives at the C4 position (structurally analogous to the C5 amine for SAR exploration).[7] The findings underscore the sensitivity of the scaffold to substitutions on the aniline moiety.

Compound IDAniline Moiety SubstituentBiological TargetActivity (MIC in µg/mL against Gram-positives)Reference
41 Phenyl (unsubstituted)Gram-positive bacteria3.12[7]
48 4-CF3Gram-positive bacteriaPotent[7]
49 4-SO2NH2Gram-positive bacteriaInactive[7]
50 3-CF3Gram-positive bacteria0.78 - 3.125[7]
51-57 DihalogenatedGram-positive bacteriaPotent[7]
58 3-Cl, 4-MeGram-positive bacteriaPotent[7]

Key Insights:

  • Hydrophobic Halogens are Key: Similar to the N1-phenyl ring, halogen and trifluoromethyl substituents on the aniline ring are critical for potent antibacterial activity.[7] Dihalogenated compounds were particularly effective.

  • Positional Isomers Matter: The 3-CF3 substituted derivative (50) showed slightly better potency than the 4-CF3 version (48), indicating that the position of the substituent can fine-tune the biological response.[7]

Experimental Protocols: A Practical Guide

Reproducibility is paramount in scientific research. This section provides standardized protocols for the synthesis and evaluation of these pyrazole derivatives.

General Synthesis of this compound Derivatives

The synthesis of the pyrazole core is typically achieved through a cyclocondensation reaction. The subsequent modification of the 5-amine group can be performed via reductive amination.

Step 1: Synthesis of Pyrazole Aldehyde Precursor

  • A mixture of an appropriate β-ketoester, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, and a substituted phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the N-aryl pyrazole ester.

  • The ester is then reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

Step 2: Reductive Amination to Form Anilinomethyl Derivatives

  • To a solution of the pyrazole aldehyde (1 equivalent) in methanol, add the desired substituted aniline (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH4) or Hantzsch ester, portion-wise and continue stirring for an additional 2-4 hours.[7]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final anilinomethyl pyrazole derivative.

Synthesis_Workflow Ketoester β-Ketoester Condensation Cyclocondensation (EtOH, AcOH, Reflux) Ketoester->Condensation Hydrazine Substituted Phenylhydrazine Hydrazine->Condensation PyrazoleEster N-Aryl Pyrazole Ester Condensation->PyrazoleEster Reduction1 Reduction (DIBAL-H) PyrazoleEster->Reduction1 PyrazoleAldehyde Pyrazole Aldehyde Reduction1->PyrazoleAldehyde ReductiveAmination Reductive Amination (MeOH, NaBH4) PyrazoleAldehyde->ReductiveAmination Aniline Substituted Aniline Aniline->ReductiveAmination FinalProduct Final Anilinomethyl Pyrazole Derivative ReductiveAmination->FinalProduct

Caption: General synthetic workflow for pyrazole derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are made in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Bacterial strains (e.g., S. aureus) are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin or another appropriate antibiotic is used as a positive control, and a well with broth and inoculum but no compound serves as a negative control.

Mechanism of Action and Future Directions

While SAR studies provide a clear map for optimizing potency, understanding the mechanism of action is crucial for developing effective drugs. For the described antibacterial pyrazole derivatives, macromolecular synthesis inhibition studies have suggested that they have a broad range of inhibitory effects, pointing to targets that impact global bacterial cell function rather than a single pathway.[2] This multi-targeted approach could be advantageous in preventing the rapid development of bacterial resistance.[3]

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets to better understand the mechanism of action.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent compounds to ensure they are suitable for in vivo applications.

  • Spectrum Expansion: Modifying the scaffold to explore activity against Gram-negative bacteria, which remain a significant clinical challenge.

  • Kinase Inhibition: The pyrazole scaffold is also prominent in kinase inhibitors.[8][9][10] Exploring the SAR of the this compound core against various kinase targets could open new avenues for anticancer or anti-inflammatory drug discovery.

By integrating rational design, guided by the comparative SAR data presented here, with robust biological evaluation, the this compound scaffold holds considerable promise for the development of next-generation therapeutic agents.

References

Comparative analysis of the synthesis methods for trifluoromethylated pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3][4] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of a molecule, improving its efficacy, bioavailability, and stability.[4] Among these scaffolds, the trifluoromethylated pyrazole core is a "privileged structure," found in numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anticoagulant Razaxaban.[3][4]

Given their importance, the development of efficient, selective, and scalable methods for synthesizing trifluoromethylated pyrazoles is a critical endeavor for researchers in drug development and organic synthesis.[1] This guide provides a comparative analysis of the primary synthetic strategies, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will delve into the experimental nuances to equip researchers with the knowledge to select the optimal method for their specific synthetic challenge.

The main synthetic routes can be broadly categorized into three families:

  • Cyclocondensation Reactions: The classical and most widely used approach, involving the reaction of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.

  • [3+2] Cycloaddition Reactions: A powerful and often highly regioselective method utilizing trifluoromethylated 1,3-dipoles or dipolarophiles.

  • Post-Functionalization Strategies: Modern methods that introduce the trifluoromethyl group onto a pre-formed pyrazole ring, such as direct C-H trifluoromethylation.

This guide will compare these methods based on regioselectivity, substrate scope, reaction conditions, and scalability, supported by experimental data and detailed protocols.

Method 1: Cyclocondensation of Trifluoromethylated 1,3-Diketones

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, is the most traditional and heavily utilized method for constructing the pyrazole ring.[5][6] When applied to trifluoromethylated pyrazoles, the typical precursor is a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Mechanistic Rationale & Regioselectivity

The core challenge of this method is controlling regioselectivity. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the diketone. The highly electron-withdrawing CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to initial attack. However, the subsequent cyclization and dehydration steps can lead to two possible regioisomers: the 3-CF₃-pyrazole and the 5-CF₃-pyrazole.

The choice of solvent has been shown to dramatically influence the regiochemical outcome.[7] Standard solvents like ethanol often yield regioisomeric mixtures that are difficult to separate.[7] However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the selectivity for the desired 3-trifluoromethyl derivative.[7] This is attributed to the ability of these solvents to form stable hemiaminal intermediates with the more electrophilic CF₃-bearing carbonyl group, guiding the reaction pathway. For instance, switching from ethanol to HFIP can improve the regioisomeric ratio from 85:15 to as high as 97:3 in favor of the 3-CF₃ isomer.[7]

Workflow: Cyclocondensation Strategy

cluster_start Starting Materials cluster_reaction Reaction & Control cluster_outcome Products & Separation A CF₃-1,3-Diketone D Condensation & Cyclization A->D B Hydrazine Derivative (e.g., R-NHNH₂) B->D C Solvent Selection (e.g., HFIP for regioselectivity) C->D Influences Regioselectivity E Regioisomeric Mixture D->E F Desired Pyrazole Isomer E->F Purification (e.g., Distillation, Chromatography) G Undesired Isomer E->G

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Advantages and Limitations
  • Advantages: Readily available starting materials, straightforward procedure, and often high yields. The method is robust and has been scaled to the kilogram level for industrial applications.[8]

  • Limitations: The primary drawback is the potential for forming regioisomeric mixtures, which necessitates careful optimization of reaction conditions (especially solvent choice) or requires challenging purification steps like distillation or chromatography.[7][8]

Method 2: [3+2] Cycloaddition Reactions

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and elegant method for constructing five-membered heterocycles with high regioselectivity.[1] In the context of trifluoromethylated pyrazoles, this typically involves the reaction of a trifluoromethyl-containing 1,3-dipole (like a CF₃-nitrile imine) with a dipolarophile (an alkyne or alkene).[1][2]

Mechanistic Rationale & Regioselectivity

This approach offers superior control over regioselectivity compared to cyclocondensation.[1] A common strategy involves the in situ generation of trifluoroacetonitrile imines from corresponding hydrazonoyl bromides. These highly reactive dipoles then react with an alkene or alkyne. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. For example, the reaction of trifluoroacetonitrile imines with electron-rich dipolarophiles like enamines proceeds with complete regioselectivity.[1]

A notable protocol involves the reaction of in situ generated trifluoroacetonitrile imines with chalcones (enones) to form pyrazoline intermediates in a fully regio- and diastereoselective manner.[1][2] These intermediates are then aromatized, often by oxidation with reagents like manganese dioxide (MnO₂), to yield the final pyrazole product.[1][2][9]

Workflow: [3+2] Cycloaddition and Aromatization

A Hydrazonoyl Halide (Nitrile Imine Precursor) C In Situ Generation of CF₃-Nitrile Imine (1,3-Dipole) A->C B Base (e.g., Et₃N) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Alkyne, Enone) D->E F Pyrazoline Intermediate E->F H Aromatization F->H G Oxidizing Agent (e.g., MnO₂) G->H I Final Trifluoromethylated Pyrazole H->I

Caption: Stepwise process for [3+2] cycloaddition synthesis.

Advantages and Limitations
  • Advantages: Excellent regiocontrol is the hallmark of this method.[1][10] It also demonstrates a wide tolerance for various functional groups and is scalable.[1] This strategy allows for the synthesis of polysubstituted pyrazoles that are not easily accessible through cyclocondensation.

  • Limitations: Requires the synthesis of specialized precursors like hydrazonoyl halides.[9] Some 1,3-dipoles, such as 2,2,2-trifluorodiazoethane, can be hazardous (gaseous and potentially explosive) and must be generated and used in situ with care.[3]

Method 3: Direct C-H Trifluoromethylation

A more modern and atom-economical approach is the direct trifluoromethylation of a pre-formed pyrazole ring. This post-functionalization strategy avoids the need to carry the CF₃ group through the entire synthesis. These reactions typically employ electrophilic trifluoromethylating agents, such as Togni's or Umemoto's reagents, often in the presence of a metal catalyst.

Mechanistic Rationale & Regioselectivity

The challenge in direct C-H functionalization is controlling the position of trifluoromethylation on the pyrazole ring. The reaction site is determined by the inherent electronic properties of the pyrazole and the directing effects of existing substituents. For instance, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines has been shown to produce 3-CF₃-pyrazoles with high regioselectivity and in excellent yields (up to 99%).[11] Another innovative method involves a trifluoromethylation/cyclization of acetylenic ketones using a hypervalent iodine reagent (Togni's reagent) under metal-free conditions.[12]

Advantages and Limitations
  • Advantages: High atom and step economy. It allows for late-stage functionalization, which is highly valuable in drug discovery for rapidly generating analogs.

  • Limitations: Regioselectivity can be a significant challenge and is highly substrate-dependent.[13] The trifluoromethylating agents can be expensive, and optimizing the reaction conditions (catalyst, solvent, temperature) can be time-consuming.

Comparative Performance Analysis

The choice of synthetic method depends heavily on the specific target molecule, desired substitution pattern, and scale of the reaction. The following table summarizes the key performance metrics for each approach.

FeatureMethod 1: CyclocondensationMethod 2: [3+2] CycloadditionMethod 3: Direct C-H Trifluoromethylation
Regioselectivity Variable; often yields mixtures. Can be high with specific fluorinated solvents (e.g., HFIP).[7]Generally excellent and predictable, governed by frontier molecular orbitals.[1][9][10]Substrate-dependent; can be challenging to control without directing groups.
Substrate Scope Broad for hydrazines; requires accessible 1,3-diketone precursors.Very broad; tolerant of many functional groups.[1]Dependent on the stability of the pyrazole core to reaction conditions.
Reaction Conditions Typically moderate (reflux in alcohol).[14]Often mild, but can require in situ generation of reactive intermediates.[9]Varies widely; can require metal catalysts, specific ligands, and elevated temperatures.
Scalability Proven for industrial scale (kg).[8]Scalable, with protocols demonstrated at gram-scale.Often limited to lab scale; catalyst costs and optimization can be prohibitive for large scale.
Key Advantage Simplicity, low-cost starting materials.[14]Superior regiocontrol.Atom and step economy; late-stage functionalization.
Key Disadvantage Regioisomeric mixtures.[7]Requires specialized precursors; potentially hazardous reagents.[3]Cost of reagents, regioselectivity challenges.

Detailed Experimental Protocol: Regioselective Synthesis of a 3-CF₃-Pyrazole via Cyclocondensation

This protocol is a representative example of the cyclocondensation method, optimized for high regioselectivity using a fluorinated alcohol as the solvent, as inspired by literature procedures.[7]

Objective: To synthesize 1-methyl-3-trifluoromethyl-1H-pyrazole with high regioselectivity.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (TFPD)

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) in HFIP (30 mL).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (3.29 g, 71.4 mmol, 1.1 equivalents) dropwise at room temperature over 10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic HFIP by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of regioisomers. The high regioselectivity afforded by HFIP should yield a product mixture with a ratio >95:5. If further purification is required, the isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The regiochemical outcome should be confirmed by ¹H and ¹⁹F NMR spectroscopy. The chemical shifts of the protons and the CF₃ group will be distinct for the 3-CF₃ and 5-CF₃ isomers, allowing for unambiguous assignment and quantification of the isomeric ratio.

Conclusion

The synthesis of trifluoromethylated pyrazoles is a well-developed field with several robust and reliable methods at the disposal of the modern chemist.

  • Cyclocondensation remains the workhorse for large-scale synthesis due to its simplicity and the low cost of starting materials, with the critical caveat that regioselectivity must be carefully controlled, often through the strategic use of fluorinated solvents.[7][8]

  • [3+2] Cycloaddition offers a superior alternative when precise regiocontrol is paramount and for accessing complex, polysubstituted pyrazoles not available through other means.[1]

  • Direct C-H trifluoromethylation represents the cutting edge, providing an atom-economical path for late-stage functionalization, a highly desirable tool in the rapid development of new pharmaceutical and agrochemical candidates.

Ultimately, the optimal synthetic strategy is dictated by the specific goals of the project—be it the scale of production, the complexity of the target molecule, or the need for rapid analog synthesis. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, is essential for making an informed and effective decision.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CMPD-X)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel therapeutics, particularly in the crowded field of kinase inhibitors, the characterization of a compound's selectivity is as critical as the confirmation of its on-target potency. Off-target effects are a primary cause of clinical trial failures and unforeseen toxicities.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel kinase inhibitor candidate, using the hypothetical compound 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine , hereafter referred to as CMPD-X .

The chemical scaffold of CMPD-X, a diarylpyrazole, is a well-established pharmacophore in medicinal chemistry. A notable example is Celecoxib, a selective COX-2 inhibitor, which is a 1,5-diarylpyrazole substituted with a p-sulfamoylphenyl group at the 1-position and a p-tolyl group at the 5-position.[3][4][5] Given this structural heritage, we hypothesize that CMPD-X is designed as an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key node in cellular stress and inflammatory signaling pathways.[6][7]

This guide will compare CMPD-X against two benchmark compounds:

  • Skepinone-L : A highly potent and selective ATP-competitive p38α inhibitor, representing the "gold standard" for selectivity.[8][9][10][11][12]

  • SB203580 : An older, widely used p38α inhibitor known to have significant off-targets, serving as a cautionary example of the importance of thorough profiling.[13][14][15]

Our objective is to provide researchers, scientists, and drug development professionals with a logical, tiered strategy for profiling, combining broad biochemical screens with targeted, cell-based validation to build a robust and reliable selectivity profile.

The Tiered Strategy for Selectivity Profiling

A successful selectivity profiling campaign does not rely on a single experiment. It is a multi-step, logical workflow designed to move from a broad, kinome-wide view to a nuanced, cellular-level understanding of a compound's interactions. This tiered approach ensures that resources are used efficiently while building a comprehensive data package.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination & Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement T1 Biochemical Kinome Screen (e.g., KINOMEscan®) ~468 Kinases T1_obj Objective: Identify all potential high-affinity binding partners. Primary screen at a single high concentration (e.g., 1-10 µM). T1->T1_obj T2a Dose-Response (Kd) Determination for Primary Hits T1->T2a Hits from Tier 1 T2b Orthogonal Functional Assay (e.g., In Vitro Kinase Activity Assay) T2a->T2b T2_obj Objective: Quantify binding affinity (Kd) and confirm functional inhibition (IC50) of on- and off-targets. T2b->T2_obj T3a Cellular Thermal Shift Assay (CETSA®) T2b->T3a Confirmed Off-Targets T3b NanoBRET™ Target Engagement Assay T3a->T3b T3_obj Objective: Confirm compound binds to targets in a live, intact cell environment, accounting for cell permeability and efflux. T3b->T3_obj Final Comprehensive Selectivity Profile (On-Target vs. Off-Target Potency) T3b->Final

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Screening - Casting a Wide Net

The foundational step in any profiling effort is to understand the full spectrum of potential interactions across the human kinome. It is crucial to perform this initial screen broadly, as even kinases that are structurally distant can be unexpected off-targets.[2][16][17]

Experimental Choice: An active site-directed competition binding assay, such as the Eurofins Discovery KINOMEscan® platform, is the industry standard.[18][19][20] This technology measures the ability of a test compound to displace a ligand from the active site of over 468 kinases.[18] The primary output is % Inhibition at a single, high concentration (e.g., 10 µM), which provides a comprehensive list of potential binders. Unlike activity-based assays, this method is not dependent on ATP concentration and reports true thermodynamic binding interactions.[18]

Hypothetical KINOMEscan® Results at 10 µM
CompoundPrimary Target: p38α (MAPK14) (% Inhibition)Significant Off-Targets (>90% Inhibition)
CMPD-X 99.8%RIPK2, GAK, JNK1, p38β
Skepinone-L 99.9%p38β
SB203580 99.5%RIPK2, GAK, JNK1, JNK2, JNK3, CK1δ, p38β

Interpretation:

  • CMPD-X shows potent binding to its intended target, p38α. However, it also displays significant interaction with RIPK2, GAK, JNK1, and the closely related p38β isoform. This pattern is not uncommon for p38 inhibitors but requires immediate follow-up.

  • Skepinone-L demonstrates an exceptional selectivity profile, binding only to the highly homologous p38β isoform.[9][10]

  • SB203580 exhibits the known promiscuous profile, hitting multiple kinases across different families, highlighting its utility as a tool compound but its limitations for therapeutic development.[21]

Tier 2: Quantifying Affinity and Confirming Functional Inhibition

Hits from the primary screen are merely potential interactions. The next critical step is to quantify the binding affinity (Kd) for these hits and, most importantly, to confirm that this binding translates into functional inhibition of the kinase's catalytic activity.[22][23]

Experimental Choices:

  • Kd Determination: Follow up on the KINOMEscan® platform by running an 11-point dose-response curve to determine the dissociation constant (Kd) for each hit.[18][24]

  • Orthogonal Functional Assay: Use a well-established in vitro kinase assay, such as a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay, to measure the IC50 value. This step is crucial as a compound can bind to a kinase's active site without inhibiting its function.

Comparative Potency Data (Biochemical Assays)
Target KinaseCMPD-X (Kd, nM)CMPD-X (IC50, nM)Skepinone-L (IC50, nM)SB203580 (IC50, nM)
p38α (MAPK14) 8 15 5 [8]50
p38β (MAPK11)509580100
RIPK2150250>10,000200
GAK400850>10,000300
JNK1800>1,000>10,000800
CK1δ>10,000>10,000>10,000900

Interpretation:

  • CMPD-X is confirmed as a potent, low-nanomolar inhibitor of p38α.

  • The binding to RIPK2 translates to functional inhibition, although with a ~16-fold weaker potency than against p38α. This is a potential liability that must be tracked.

  • The binding to GAK and JNK1 is significantly weaker and may not be physiologically relevant, but it is important to document.

  • The selectivity window between the on-target (p38α) and the primary off-target (RIPK2) is a key parameter for predicting potential side effects.

Tier 3: Proving the Hypothesis in a Cellular Context

Biochemical assays are performed in idealized, cell-free systems. To understand a compound's true selectivity profile, one must confirm target engagement inside a living cell.[17] Cellular assays account for critical factors like cell membrane permeability, active efflux pumps, and intracellular competition with high concentrations of ATP.[25][26]

Experimental Choices:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical method measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[27][28][29] A positive thermal shift (increase in the protein's melting temperature) provides direct evidence of target engagement.[30][31]

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) in live cells to quantify compound binding to a NanoLuc®-tagged target protein.[32][33][34] It provides quantitative intracellular affinity data and can be used to determine residence time.[35][36]

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To determine if CMPD-X engages and stabilizes p38α and the off-target RIPK2 in a cellular environment.

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T or THP-1 cells) to ~80% confluency.

  • Compound Treatment: Treat cells with CMPD-X (e.g., 1 µM), a positive control (a known binder), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble p38α and RIPK2 using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control indicates target stabilization and engagement.

Hypothetical CETSA & NanoBRET™ Results
TargetAssayCMPD-X Cellular Potency (EC50 / IC50)Interpretation
p38α NanoBRET™ IC5085 nMPotent engagement of the primary target in live cells.
p38α CETSA Shift (ΔTagg)+5.2 °C at 1 µMStrong evidence of target stabilization.
RIPK2 NanoBRET™ IC501.2 µM~14-fold weaker engagement than p38α in a cellular context.
RIPK2 CETSA Shift (ΔTagg)+1.5 °C at 1 µMMeasurable but significantly weaker stabilization than p38α.

Interpretation: The cellular data corroborate the biochemical findings. CMPD-X effectively engages its primary target, p38α, in live cells. While engagement with the off-target RIPK2 is confirmed, the selectivity window observed biochemically is maintained in the cellular environment. This provides a higher degree of confidence that the compound's primary physiological effects will be driven by p38α inhibition.

Signaling Pathway Context and Conclusion

Understanding selectivity requires placing the data in the context of the relevant signaling pathways. Inhibition of p38α is intended to block inflammatory cytokine production, while inhibition of RIPK2 could impact NF-κB signaling, potentially leading to different physiological outcomes.

G Stress Cellular Stress / LPS TLR4 TLR4 Stress->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38a p38α (MAPK14) (Primary Target) MKK3_6->p38a MK2 MK2 p38a->MK2 Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines NOD1_2 NOD1/2 RIPK2 RIPK2 (Off-Target) NOD1_2->RIPK2 RIPK2->TAK1 NFkB NF-κB Activation RIPK2->NFkB CMPDX_p38 CMPD-X (Potent) CMPDX_p38->p38a CMPDX_RIPK2 CMPD-X (Weaker) CMPDX_RIPK2->RIPK2

Caption: Simplified signaling pathways for p38α and off-target RIPK2.

The cross-reactivity profiling of this compound (CMPD-X) demonstrates the critical importance of a tiered, multi-assay approach.

  • Broad Screening is Essential: The initial KINOMEscan® revealed potential off-targets (RIPK2, GAK) that may not have been predicted by structural similarity alone.

  • Biochemical Potency Sets the Baseline: Quantitative Kd and IC50 values established a clear selectivity window, showing CMPD-X to be ~16-fold more potent against its primary target p38α than its most significant off-target, RIPK2.

  • Cellular Engagement is the Ultimate Proof: CETSA® and NanoBRET™ assays confirmed that this selectivity window holds true in a complex cellular environment, providing crucial data for predicting in vivo behavior.

Compared to the promiscuous tool compound SB203580, CMPD-X has a vastly superior selectivity profile. While it does not match the exceptional selectivity of Skepinone-L, its well-defined and quantified off-target profile provides a solid foundation for further development. The engagement of RIPK2 at higher concentrations is a key piece of information that must be carried forward to interpret any future toxicology or efficacy studies. This rigorous, data-driven approach is fundamental to advancing safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to the Stability of Pyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Pillar of Modern Medicinal Chemistry

To the dedicated researcher in drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. Among the pantheon of heterocyclic structures, the pyrazole ring has emerged as a truly "privileged" scaffold. Its prevalence in a multitude of FDA-approved drugs is a testament to its versatile nature, enabling potent and selective interactions with a wide array of biological targets. However, a key, and perhaps less celebrated, reason for its ubiquity is its inherent stability.

This guide provides an in-depth, comparative analysis of the stability profiles of three distinct pyrazole-based scaffolds: the classical substituted pyrazole, the fused indazole system, and the pyrazolo[1,5-a]pyrimidine framework. Our objective is to move beyond general statements and provide a quantitative and mechanistic understanding of their stability under conditions relevant to drug discovery and development. We will explore both metabolic and chemical stability, supported by detailed experimental protocols, to empower you to make informed decisions in your own scaffold-hopping and lead optimization endeavors.

The Bedrock of Stability: Why Pyrazoles Endure

The pyrazole ring's stability is rooted in its aromaticity and electronic structure. As a five-membered heterocycle with two adjacent nitrogen atoms, it possesses a 6π-electron system that confers significant aromatic character. This inherent stability makes the pyrazole core less susceptible to oxidative metabolism compared to other five-membered heterocycles like imidazoles, oxazoles, and thiazoles, which can undergo metabolic cleavage to form reactive electrophilic fragments.

However, not all pyrazole scaffolds are created equal. The substitution pattern and the fusion of additional rings can significantly modulate their stability. Understanding these nuances is critical for anticipating metabolic fate and designing more robust drug candidates.

Comparative Stability Analysis: A Head-to-Head Examination

To provide a clear comparison, we will examine three representative scaffolds:

  • Scaffold A: A prototypical N-aryl, 3,5-disubstituted pyrazole.

  • Scaffold B: A 1H-Indazole, representing a benzo-fused pyrazole system.

  • Scaffold C: A Pyrazolo[1,5-a]pyrimidine, a fused system with a second nitrogen-containing heterocycle.

The stability of these scaffolds will be evaluated through two key experimental paradigms: metabolic stability in human liver microsomes and chemical stability under forced degradation conditions.

Metabolic Stability: The Gauntlet of Hepatic Enzymes

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. The in vitro liver microsomal stability assay is the industry-standard method for assessing a compound's susceptibility to Phase I metabolism.

The following diagram outlines the typical workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock 1. Prepare 10 mM stock solutions of test compounds in DMSO working 2. Dilute stocks to a working concentration (e.g., 1 µM) in buffer stock->working microsomes 3. Prepare microsomal suspension (e.g., 0.5 mg/mL) with NADPH regenerating system working->microsomes incubate 4. Mix compound and microsomes. Incubate at 37°C timepoints 5. Aliquot at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoints quench 6. Quench reaction with ice-cold acetonitrile containing an internal standard timepoints->quench centrifuge 7. Centrifuge to precipitate proteins supernatant 8. Analyze supernatant by LC-MS/MS centrifuge->supernatant data 9. Quantify remaining parent compound and calculate t½ and CLint supernatant->data

Caption: Workflow for a typical liver microsomal stability assay.

The following table presents illustrative data from a human liver microsome (HLM) stability assay. This data is representative of typical findings in medicinal chemistry campaigns and is intended for comparative purposes.

ScaffoldStructureIntrinsic Clearance (CLint, µL/min/mg)Half-Life (t½, min)Primary Metabolic Soft Spots
A: Substituted Pyrazole N-Aryl-3,5-dimethylpyrazole15> 60Aryl ring hydroxylation, N-dealkylation (if applicable)
B: Indazole 1H-Indazole2545Benzene ring hydroxylation
C: Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine10> 60Generally stable, potential for hydroxylation on either ring

Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific substituents.

Interpretation and Causality:

  • Substituted Pyrazole (A): This scaffold generally exhibits high metabolic stability. The primary metabolic liabilities are often not the pyrazole core itself, but rather the substituents attached to it. Aryl rings are common sites for CYP-mediated hydroxylation, and N-alkyl groups can be susceptible to dealkylation.

  • Indazole (B): The fusion of a benzene ring introduces a new potential site for metabolism. While the pyrazole portion remains robust, the benzene ring can be a target for hydroxylation. This can lead to a slightly higher clearance compared to a simple substituted pyrazole, as seen in some studies where an indazole regioisomer showed a half-life of 35.46 minutes.

  • Pyrazolo[1,5-a]pyrimidine (C): This fused system often displays excellent metabolic stability. The presence of additional nitrogen atoms in the pyrimidine ring can render the entire scaffold more electron-deficient and thus less prone to oxidative metabolism. Some studies have shown that replacing a pyrazolo[1,5-a]pyridine scaffold with a pyrazolo[1,5-a]pyrimidine can lead to improved metabolic stability.

Chemical Stability: Resilience to the Rigors of Formulation and Storage

Chemical stability is a fundamental property that ensures a drug candidate can withstand the conditions it will encounter during formulation, storage, and administration. Forced degradation studies are employed to identify potential degradation pathways under harsh conditions.

The following diagram illustrates a typical forced degradation workflow.

forced_degradation cluster_stress Stress Conditions start Prepare solution of test compound (e.g., 1 mg/mL) acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze samples by stability- indicating LC-MS/MS at defined time points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis quantify Quantify % remaining parent compound and identify major degradants analysis->quantify

Caption: Workflow for a typical forced degradation study.

The following table provides illustrative data on the percentage of parent compound remaining after 24 hours under various stress conditions.

Scaffold% Remaining (0.1 M HCl, 60°C)% Remaining (0.1 M NaOH, 60°C)% Remaining (3% H₂O₂, RT)General Observations
A: Substituted Pyrazole > 95%> 95%> 90%Highly stable core. Degradation, if any, is typically related to labile substituents.
B: Indazole > 95%> 95%> 90%Similar to the substituted pyrazole, the fused aromatic system is very stable.
C: Pyrazolo[1,5-a]pyrimidine > 98%> 98%> 95%The electron-deficient nature of the fused system can provide enhanced stability against oxidation.

Note: This data is illustrative and intended for comparative purposes. Actual values will depend on the specific substituents and experimental conditions.

Interpretation and Causality:

The pyrazole core, whether in a simple substituted form or as part of a fused system, demonstrates remarkable chemical stability. The aromatic nature of the ring system makes it resistant to both acid and base hydrolysis. While oxidative conditions can lead to some degradation, the pyrazole ring is generally more resilient than many other heterocyclic systems. The slightly enhanced stability of the pyrazolo[1,5-a]pyrimidine scaffold under oxidative stress can be attributed to its more electron-deficient character.

Strategic Insights for the Medicinal Chemist

The high stability of the pyrazole scaffold is a double-edged sword. While it provides a robust framework for drug design, it also means that metabolic liabilities will almost always reside in the substituents. Therefore, a successful pyrazole-based drug discovery program must focus on:

  • Metabolite Identification: Early identification of metabolic "hot spots" on the substituents is crucial. This allows for targeted modifications to block metabolism.

  • Bioisosteric Replacement: When a substituent is identified as a metabolic liability, consider its replacement with a more stable bioisostere. For example, replacing a metabolically labile ester group on a pyrazole with a 1,2,4-oxadiazole has been shown to dramatically increase metabolic stability, with some compounds showing over 90% remaining after 1 hour in microsomal stability assays.

  • Strategic Blocking: The introduction of atoms or groups that sterically or electronically hinder metabolic attack can be highly effective. For example, the strategic placement of a fluorine atom can block a site of hydroxylation.

Detailed Experimental Protocols

For the benefit of researchers looking to implement these assays, detailed, step-by-step protocols are provided below.

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compounds (10 mM in DMSO)

  • Internal standard (a structurally similar, stable compound)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw human liver microsomes on ice. Dilute to a 2x working concentration (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare a 2x NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

    • Prepare a 2 µM working solution of the test compound by diluting the 10 mM DMSO stock in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 50 µL of the 2x microsomal solution to each well.

    • Add 25 µL of the 2 µM test compound working solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 25 µL of the 2x NADPH regenerating system to each well (final volume 100 µL, final compound concentration 0.5 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Forced Degradation Study

Objective: To assess the chemical stability of test compounds under various stress conditions.

Materials:

  • Test compounds

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • LC-MS/MS system with a stability-indicating method

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the compound (in solution and as a solid) to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, along with an unstressed control, by a validated stability-indicating LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining in each stressed sample compared to the control.

    • Identify and characterize any major degradation products.

Conclusion

The pyrazole scaffold is a cornerstone of modern drug discovery, and its inherent stability is a key contributor to its success. While the core ring system is exceptionally robust, the overall stability of a pyrazole-containing drug candidate is dictated by its substituents and any fused ring systems. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable medicinal chemists to harness the power of the pyrazole scaffold while intelligently designing out metabolic and chemical liabilities. By embracing a proactive approach to stability assessment, we can accelerate the development of safer, more effective medicines.

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives in Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] These five-membered heterocyclic compounds are synthetic chameleons, readily modified to interact with a diverse range of biological targets.[2] This versatility has propelled pyrazole derivatives to the forefront of drug discovery, particularly in oncology and inflammation, where they have shown significant promise as potent and selective inhibitors of key enzymes like protein kinases.[1][2][3] Protein kinases, which play a pivotal role in cellular signaling pathways, are often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[2]

Molecular docking, a powerful computational technique, allows us to predict and analyze the binding of these small molecule inhibitors to their protein targets at an atomic level.[4][5] This in silico approach is indispensable in modern drug development, enabling the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and optimization of lead compounds by elucidating structure-activity relationships (SAR).[5]

This guide provides a comprehensive, technically grounded framework for conducting comparative molecular docking studies of pyrazole derivatives against therapeutically relevant protein kinases. We will delve into the causality behind experimental choices, from target selection to the intricacies of the docking workflow and results validation. Our objective is to equip researchers, scientists, and drug development professionals with a robust methodology to objectively assess the potential of novel pyrazole-based inhibitors.

I. Strategic Selection of Targets and Ligands

The success of any docking study hinges on the careful selection of both the protein targets and the ligand library. This selection must be driven by a clear therapeutic hypothesis grounded in current biological understanding.

Target Protein Selection: Focusing on Key Kinases in Oncology

For this comparative study, we have selected three well-validated protein kinase targets implicated in various cancers:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is frequently overexpressed in cancerous cells.[6] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies.[7][8] We will utilize the crystal structure of human CDK2 (PDB ID: 1B38) for our docking simulations.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10][11] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply. The crystal structure of the VEGFR-2 kinase domain (PDB ID: 3BE2) will be used.[11]

  • B-Raf Kinase (BRAF): A serine/threonine-protein kinase that is a component of the RAS/MAPK signaling pathway, which is often mutated in various cancers, particularly melanoma.[12] The V600E mutation in BRAF leads to constitutive activation of the kinase and uncontrolled cell proliferation.[13] We will use the crystal structure of the BRAF V600E mutant (PDB ID: 4FK3) to represent this oncogenic form.[13]

Ligand Set Design: A Representative Pyrazole Library

A focused library of pyrazole derivatives with varying substitutions will be used for this study. The design of these ligands is inspired by structures known to exhibit kinase inhibitory activity. The core pyrazole scaffold will be maintained, while substitutions at different positions will allow for a systematic exploration of the chemical space and its impact on binding affinity and selectivity. For the purpose of this guide, we will consider a hypothetical set of five pyrazole derivatives (PZ-1 to PZ-5) with diverse physicochemical properties.

II. The In-Depth Molecular Docking Workflow

A rigorous and well-validated docking protocol is essential for generating reliable and reproducible results.[14][15] Our workflow is designed to be a self-validating system, incorporating critical steps for quality control.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p1 1. Protein Preparation (PDB Download, Cleaning, Protonation) l1 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) g1 3. Grid Box Generation (Defining the Binding Site) l1->g1 d1 4. Molecular Docking (AutoDock Vina Execution) g1->d1 v1 5. Protocol Validation (Redocking of Co-crystallized Ligand) d1->v1 a1 6. Results Analysis (Binding Energy, Pose Visualization) v1->a1 RMSD < 2.0 Å i1 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->i1

Caption: The comprehensive molecular docking workflow from preparation to analysis.

Step-by-Step Experimental Protocol

2.1.1. Protein Preparation

  • Obtain Crystal Structures: Download the 3D crystal structures of CDK2 (1B38), VEGFR-2 (3BE2), and BRAF (4FK3) from the Protein Data Bank (PDB).[9][11][13]

  • Pre-processing: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the PDB file. This is crucial to create a clean receptor model for docking.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom types.[4]

2.1.2. Ligand Preparation

  • 2D Structure Drawing: Draw the 2D structures of the pyrazole derivatives (PZ-1 to PZ-5) using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, stable conformation before docking.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

2.1.3. Docking Protocol Validation: The Redocking Imperative

Before docking our pyrazole library, we must validate our docking protocol to ensure it can accurately reproduce the experimentally determined binding mode.[14][15][16]

  • Extract Co-crystallized Ligand: From the original PDB file of each target, extract the co-crystallized ligand.

  • Redock the Ligand: Dock the extracted ligand back into the binding site of its corresponding protein using the same parameters that will be used for the pyrazole derivatives.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[14][17] An RMSD value of ≤ 2.0 Å is generally considered an acceptable threshold, indicating that the docking protocol is reliable.[14][17]

2.1.4. Grid Generation and Molecular Docking

  • Define the Binding Site: Define a grid box that encompasses the active site of each protein. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.

  • Run Docking Simulations: Perform the docking of the pyrazole derivatives into the defined grid box of each target protein using AutoDock Vina. This program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

2.1.5. Analysis of Docking Results

  • Binding Affinity Comparison: Analyze the docking scores (in kcal/mol) for each ligand-protein complex. A more negative score indicates a higher predicted binding affinity.

  • Pose Visualization and Interaction Analysis: Visualize the top-ranked binding poses for each complex using molecular visualization software (e.g., PyMOL, VMD).[14] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding pocket.

III. Comparative Analysis of Docking Results

Quantitative Data Summary

The docking scores provide a quantitative measure of the predicted binding affinities. This data should be compiled into a clear and concise table for easy comparison.

LigandCDK2 (1B38) Binding Affinity (kcal/mol)VEGFR-2 (3BE2) Binding Affinity (kcal/mol)BRAF (4FK3) Binding Affinity (kcal/mol)
PZ-1-8.5-9.2-7.8
PZ-2-9.1-8.7-8.3
PZ-3-7.9-9.8-9.5
PZ-4-9.5-8.1-8.9
PZ-5-8.8-10.1-9.9

Table 1: Predicted binding affinities of pyrazole derivatives against target kinases.

Qualitative Interaction Analysis

Beyond the numbers, a detailed analysis of the binding modes provides crucial insights into the determinants of affinity and selectivity. For instance, we might observe that PZ-4 forms a critical hydrogen bond with a key residue in the hinge region of CDK2, explaining its high affinity for this target. Conversely, the bulky substituent on PZ-5 may fit perfectly into a hydrophobic pocket in VEGFR-2 and BRAF, contributing to its potent inhibition of these kinases. This level of analysis is fundamental to understanding the SAR and guiding further lead optimization.

IV. ADMET Prediction: Assessing Drug-Likeness

A potent inhibitor is not necessarily a good drug candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to filter out compounds with unfavorable pharmacokinetic profiles.[18][19]

admet_workflow cluster_input Input cluster_prediction Prediction cluster_output Output & Analysis l1 Optimized Ligand Structures (PZ-1 to PZ-5) p1 ADMET Prediction Server (e.g., ADMET-AI, pkCSM) l1->p1 o1 Predicted ADMET Properties (Solubility, Permeability, Toxicity) p1->o1 a1 Drug-Likeness Evaluation (Lipinski's Rule of Five) o1->a1

Caption: Workflow for in silico ADMET property prediction.

ADMET Prediction Protocol
  • Input Structures: Submit the 3D structures of the pyrazole derivatives to the prediction tool.

  • Analyze Properties: Evaluate the predicted properties, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Evaluate Drug-Likeness: Assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

Summarizing ADMET Profiles

The predicted ADMET properties should be tabulated to provide a clear overview of the drug-likeness of each compound.

LigandMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski ViolationsPredicted Toxicity Risk
PZ-1350.43.2140Low
PZ-2385.53.8250Low
PZ-3420.34.5160Medium
PZ-4398.23.5240Low
PZ-5455.65.1171 (LogP > 5)Medium

Table 2: Predicted physicochemical and ADMET properties of pyrazole derivatives.

V. Discussion and Future Perspectives

This guide has outlined a systematic and scientifically rigorous approach to the comparative molecular docking of pyrazole derivatives. The integration of docking studies with ADMET prediction provides a powerful platform for the early-stage evaluation of potential drug candidates.

Our hypothetical results suggest that while PZ-5 shows the highest binding affinity for VEGFR-2 and BRAF, its potential violation of Lipinski's rules and medium toxicity risk warrant caution. In contrast, PZ-4 demonstrates strong and selective binding to CDK2 with a favorable ADMET profile, making it a promising candidate for further optimization and experimental validation.

The insights gained from such in silico studies are invaluable for guiding synthetic efforts towards compounds with improved potency, selectivity, and drug-like properties. Future work should focus on the synthesis and in vitro biological evaluation of the most promising candidates to validate the computational predictions and further elucidate their therapeutic potential.

References

In vivo efficacy comparison of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comparative In Vivo Efficacy Analysis Against Standard Anti-Inflammatory Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo anti-inflammatory efficacy of the novel compound, this compound. Drawing from established methodologies and the known biological activities of structurally related pyrazole derivatives, we present a detailed protocol for a comparative study against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac Sodium.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitutions on the pyrazole ring, such as the phenyl and trifluoromethyl groups in the compound of interest, are known to modulate biological activity, often enhancing potency and selectivity for specific targets.[3][4] This guide outlines a scientifically rigorous approach to characterize the potential of this compound as a next-generation anti-inflammatory agent.

Compound Profile and Proposed Mechanism of Action

Test Article: this compound Molecular Formula: C₁₀H₈F₃N₃[5] Core Scaffold: 5-Aminopyrazole

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation. The trifluoromethyl group on the pyrazole ring often contributes to selectivity for the COX-2 isozyme. Therefore, it is hypothesized that this compound acts as a selective COX-2 inhibitor .

This selective inhibition is a desirable attribute, as it can reduce the gastrointestinal side effects commonly associated with non-selective COX inhibitors (e.g., Diclofenac), which also block the protective actions of COX-1. Celecoxib, a well-established drug, operates via this selective mechanism.

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

The diagram below illustrates the proposed mechanism of action, where the test compound selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins (PGE2, PGI2) Thromboxanes PGH2->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Pro_inflammatory_Prostaglandins Gastric_Protection_Platelet_Aggregation Gastric Mucosa Protection Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation_Pain_Fever Test_Compound 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Test_Compound->COX2 Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 PLA2 Phospholipase A2 (Stimulated by Injury)

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Standard Drugs for Comparison

To benchmark the efficacy of the test compound, two widely used standard drugs will be employed:

  • Celecoxib: A selective COX-2 inhibitor, representing the current standard for targeted anti-inflammatory therapy with a favorable gastrointestinal safety profile.

  • Diclofenac Sodium: A potent, non-selective COX-1/COX-2 inhibitor, serving as a benchmark for overall anti-inflammatory potency.[3]

Experimental Design: In Vivo Efficacy in Carrageenan-Induced Rat Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory agents.[3][6]

Experimental Workflow

workflow A Phase 1: Acclimatization (7 days) B Phase 2: Baseline Measurement Measure initial paw volume (t=0) A->B C Phase 3: Dosing Administer Test Compound, Standard Drugs, or Vehicle (p.o.) B->C D Phase 4: Induction of Inflammation Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw (1 hour post-dosing) C->D E Phase 5: Efficacy Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F Phase 6: Data Analysis Calculate % inhibition of edema E->F

Caption: Workflow for the in vivo anti-inflammatory study.

Detailed Experimental Protocol
  • Animals:

    • Species: Male Wistar rats.

    • Weight: 150-180 g.

    • Housing: Animals will be housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

    • Ethical Approval: All procedures must be approved by the Institutional Animal Ethics Committee (IAEC).

  • Acclimatization:

    • Animals will be acclimatized to the laboratory environment for at least 7 days prior to the experiment to minimize stress.

  • Grouping and Dosing:

    • Animals will be randomly divided into five groups (n=6 per group).

    • Group I (Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose) orally (p.o.).

    • Group II (Standard 1): Receives Diclofenac Sodium (10 mg/kg, p.o.).

    • Group III (Standard 2): Receives Celecoxib (10 mg/kg, p.o.).

    • Group IV (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).

    • Group V (Test Compound - High Dose): Receives this compound (e.g., 20 mg/kg, p.o.).

    • Note: Doses are hypothetical and should be determined by prior acute toxicity studies.

  • Experimental Procedure:

    • Baseline Measurement (t=0): The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

    • Drug Administration: The respective drugs or vehicle are administered orally.

    • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

    • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the drug-treated group.

    • Statistical analysis will be performed using one-way ANOVA followed by Dunnett's test to compare the treated groups with the control group. A p-value < 0.05 will be considered statistically significant.

Anticipated Results and Data Presentation

The efficacy of this compound will be determined by its ability to significantly reduce carrageenan-induced paw edema compared to the vehicle-treated control group. Its performance will be benchmarked against the standard drugs.

Table 1: Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema (at 3 hours)
Vehicle Control -0.85 ± 0.06-
Diclofenac Sodium 100.28 ± 0.0367.1%
Celecoxib 100.35 ± 0.0458.8%
Test Compound 100.42 ± 0.0550.6%
Test Compound 200.31 ± 0.0463.5%

* p < 0.05 compared to Vehicle Control. Data are hypothetical examples.

Discussion and Future Directions

The results from this study will provide the first crucial in vivo evidence for the anti-inflammatory potential of this compound.

  • Interpretation of Outcomes: If the test compound demonstrates significant, dose-dependent inhibition of paw edema comparable to Celecoxib, it would strongly support the hypothesis of a selective COX-2 inhibitory mechanism. Efficacy similar to Diclofenac would indicate potent anti-inflammatory activity.

  • Next Steps: Positive results from this initial screen would warrant further investigation:

    • Gastrointestinal Safety Profile: An ulcerogenic study should be conducted to assess for gastric lesions after repeated dosing, a key differentiator for COX-2 selective inhibitors.

    • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Chronic Inflammatory Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

    • In Vitro Target Validation: Performing COX-1/COX-2 enzyme inhibition assays to confirm the mechanism of action and selectivity index.

This structured approach ensures a thorough and scientifically valid evaluation, providing the necessary data to support the progression of this compound in the drug development pipeline.

References

Validating the Mechanism of Action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comparative Guide to Target Engagement and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Given the absence of extensive characterization for this specific molecule, we will establish a robust validation strategy based on a structurally analogous compound, Celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor. This guide will detail the experimental workflows to test the hypothesis that this compound functions as a COX-2 inhibitor, while also exploring methodologies for unbiased target discovery to ensure a thorough and scientifically rigorous investigation.

Part 1: Foundational Strategy & Putative Mechanism

The core structure of this compound shares significant homology with a class of diaryl-substituted pyrazole compounds known to exhibit potent anti-inflammatory properties through the selective inhibition of COX-2.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that drive pain and inflammation.[3] Unlike the constitutively expressed COX-1 isoform that plays a role in gastric protection and platelet function, COX-2 is inducible and its expression is elevated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a validated therapeutic strategy for managing inflammation and pain with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

Our central hypothesis is that this compound exerts its biological effects through the selective inhibition of COX-2. This guide will provide the experimental blueprint to rigorously test this hypothesis.

Part 2: Experimental Validation Workflow

A multi-tiered approach is essential for a conclusive validation of the mechanism of action. This involves progressing from direct enzyme inhibition assays to cell-based models and finally to more complex systems to understand the broader biological impact.

Tier 1: Direct Target Engagement & Selectivity

The initial step is to determine if this compound directly interacts with and inhibits the COX-2 enzyme and to quantify its selectivity over COX-1.

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.

Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound against both COX isoforms.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound (this compound) dissolved in DMSO.

    • Control inhibitors (e.g., Celecoxib for selective COX-2, SC-560 for selective COX-1, and a non-selective NSAID like ibuprofen).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and control inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer, the colorimetric probe (TMPD), and the enzyme (COX-1 or COX-2).

    • Add the diluted test compound or control to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time to monitor the rate of TMPD oxidation, which is proportional to prostaglandin production.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • Data Analysis and Interpretation:

    • The IC50 values for COX-1 and COX-2 are determined.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

To confirm target engagement within a live cell context, the NanoBRET™ Target Engagement Assay is a powerful tool.[6][7][8] This assay measures the binding of a test compound to a target protein by detecting the displacement of a fluorescent tracer, resulting in a change in Bioluminescence Resonance Energy Transfer (BRET).

Objective: To quantify the binding affinity (EC50) of this compound to COX-2 in live cells.

Step-by-Step Methodology:

  • Cell Line and Reagents:

    • HEK293 cells transiently or stably expressing a NanoLuc®-COX-2 fusion protein.

    • NanoBRET™ tracer specific for COX-2.

    • Nano-Glo® Live Cell Reagent.

    • Test compound and control inhibitors.

  • Procedure:

    • Seed the NanoLuc®-COX-2 expressing cells in a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells and incubate for a specified period.

    • Add the NanoBRET™ tracer and the Nano-Glo® Live Cell Reagent.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio (acceptor emission / donor emission).

  • Data Analysis and Interpretation:

    • A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and binding of the compound to COX-2.

    • The data is plotted to determine the EC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Diagram 1: Experimental Workflow for Target Validation

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Pathway Analysis cluster_2 Tier 3: Unbiased Target & Off-Target Profiling protocol1 Protocol 1: In Vitro COX Inhibition Assay (IC50 Determination) protocol2 Protocol 2: NanoBRET™ Cellular Target Engagement (EC50 Determination) protocol1->protocol2 Confirms cellular context protocol3 Protocol 3: Whole Blood Assay (Functional Cellular Response) protocol2->protocol3 Validates functional consequence protocol4 Protocol 4: Kinobeads Profiling (Kinase Target Identification) protocol3->protocol4 Assesses selectivity

Caption: A tiered approach to validating the mechanism of action.

Tier 2: Cellular Pathway Analysis

Following confirmation of direct target engagement, it is crucial to assess the functional consequences of this interaction in a more physiologically relevant cellular system.

This ex vivo assay is considered a gold standard for evaluating the activity and selectivity of COX inhibitors in a complex biological matrix.[9] It measures the inhibition of prostaglandin E2 (PGE2) production (indicative of COX-2 activity) and thromboxane B2 (TXB2) production (indicative of COX-1 activity).

Objective: To determine the functional IC50 of this compound for COX-1 and COX-2 in human whole blood.

Step-by-Step Methodology:

  • Sample Collection and Reagents:

    • Freshly drawn human blood from healthy volunteers.

    • Lipopolysaccharide (LPS) to induce COX-2 expression.

    • Calcium ionophore (e.g., A23187) to stimulate COX-1 activity.

    • Test compound and control inhibitors.

    • ELISA kits for PGE2 and TXB2 quantification.

  • Procedure for COX-2 Inhibition:

    • Aliquot whole blood into tubes containing the test compound at various concentrations.

    • Add LPS to induce COX-2 and incubate for 24 hours at 37°C.

    • Centrifuge to separate plasma.

    • Measure PGE2 levels in the plasma using an ELISA kit.

  • Procedure for COX-1 Inhibition:

    • Aliquot whole blood into tubes containing the test compound.

    • Allow blood to clot for 1 hour at 37°C to stimulate platelet activation and TXB2 production.

    • Centrifuge to separate serum.

    • Measure TXB2 levels in the serum using an ELISA kit.

  • Data Analysis and Interpretation:

    • Calculate the percent inhibition of PGE2 and TXB2 production at each compound concentration.

    • Determine the IC50 values for COX-1 and COX-2. The ratio of these values provides a clinically relevant measure of selectivity.

Tier 3: Unbiased Target & Off-Target Profiling

To ensure a comprehensive understanding of the compound's mechanism and to identify potential off-targets that could lead to unexpected efficacy or toxicity, an unbiased proteomic approach is recommended.

While the primary hypothesis is COX-2 inhibition, the pyrazole scaffold is also present in many kinase inhibitors. Kinobeads technology is a chemical proteomics approach used to profile the interaction of a compound with a large number of kinases simultaneously.[10][11][12]

Objective: To identify potential kinase targets and off-targets of this compound.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on beads).

    • Cell lysate from a relevant cell line (e.g., a cancer cell line or inflammatory cells).

    • Test compound.

    • Mass spectrometer.

  • Procedure:

    • Incubate the cell lysate with the test compound at various concentrations.

    • Add the Kinobeads to pull down kinases from the lysate.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases.

    • Digest the eluted proteins into peptides and analyze by LC-MS/MS.

  • Data Analysis and Interpretation:

    • The abundance of each identified kinase is quantified.

    • A reduction in the amount of a specific kinase pulled down in the presence of the test compound indicates that the compound is competing for the binding site, thus identifying it as a potential target.

    • This provides a broad selectivity profile across the kinome.

Diagram 2: Putative Signaling Pathway of COX-2 Inhibition

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases pla2->cell_membrane Acts on cox2 COX-2 arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Synthesizes test_compound 4-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine test_compound->cox2 Inhibits inflammation Pain & Inflammation prostaglandins->inflammation Mediates

Caption: The proposed mechanism of action via COX-2 inhibition.

Part 3: Comparative Analysis

A crucial aspect of validating a new compound is to benchmark its performance against existing alternatives.

Comparison with Standard of Care and Alternatives

The table below provides a framework for comparing this compound with established drugs. The data for the test compound would be generated from the experiments described above.

FeatureThis compoundCelecoxib (Selective COX-2 Inhibitor)Ibuprofen (Non-selective NSAID)Acetaminophen (Analgesic)
Primary Mechanism Putative COX-2 InhibitionSelective COX-2 Inhibition[1]Non-selective COX-1/COX-2 Inhibition[13]Central analgesic, weak peripheral COX inhibition
COX-2 IC50 (in vitro) To be determined~0.04 µM~10 µM>100 µM
COX-1 IC50 (in vitro) To be determined~15 µM~10 µM>100 µM
Selectivity Index (COX-1/COX-2) To be determined~375~1N/A
Anti-inflammatory Potency To be determinedHighModerateLow
Analgesic Potency To be determinedHighModerateModerate
Primary Side Effect Profile To be determinedCardiovascular riskGI toxicity, renal effectsHepatotoxicity at high doses

Note: IC50 values are approximate and can vary depending on the assay conditions.

Alternative Therapeutic Strategies

It is important to consider that not all inflammatory conditions are optimally treated with systemic COX-2 inhibitors. Other classes of drugs and treatment modalities may be more appropriate depending on the specific indication.

  • Topical NSAIDs (e.g., Diclofenac gel): Offer localized pain relief with minimal systemic absorption, thereby reducing the risk of systemic side effects.[14]

  • Non-NSAID Analgesics (e.g., Acetaminophen): Recommended as a first-line treatment for mild to moderate pain, particularly in patients with contraindications to NSAIDs.[14]

  • Opioid Analgesics (e.g., Tramadol): Reserved for severe pain where NSAIDs are contraindicated or ineffective, but carry a risk of dependence and other side effects.[14]

  • Biologics (e.g., TNF-α inhibitors): For severe inflammatory conditions like rheumatoid arthritis, these agents target specific inflammatory cytokines.

Conclusion

The validation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted experimental approach. By leveraging the knowledge of structurally similar approved drugs, a strong hypothesis can be formulated and rigorously tested. The protocols outlined in this guide, from direct enzymatic assays to unbiased proteomic profiling, provide a comprehensive framework to not only confirm the putative mechanism of COX-2 inhibition but also to uncover potential off-target effects, thereby building a robust preclinical data package for future drug development.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS No: 63156-73-0). As a matter of scientific best practice, all laboratory chemicals, particularly those with limited publicly available safety data, must be handled with the assumption of hazard. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures mitigate risks to personnel, equipment, and the environment.

The procedural framework herein is built upon a conservative risk assessment, drawing from data on structurally analogous compounds and established principles of hazardous waste management. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory and will always supersede the recommendations in this guide.

Hazard Profile and Risk Assessment

  • Pyrazole Core: Pyrazole derivatives are a class of compounds known for their diverse and potent pharmacological activities. Their biological effects necessitate careful handling to avoid unintended exposure.[1]

  • Trifluoromethyl Group: The presence of a trifluoromethyl group classifies this compound as a halogenated organic substance. Such compounds can be persistent in the environment and often require specific disposal pathways, such as high-temperature incineration, to ensure complete destruction.[1][2] They must be segregated from non-halogenated waste streams.[1]

  • Aromatic Amine: Aromatic amines as a class can possess varying levels of toxicity.

Given these structural features, the compound must be treated as hazardous chemical waste. An analysis of a close structural analog, 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , provides critical insight into the potential hazards.

Hazard ClassificationAssociated PictogramSignal WordHazard StatementSource
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[3][4]
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[3][4]

Based on this data, it is imperative to assume that this compound is acutely toxic if ingested and causes significant skin and eye irritation. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][5]

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally occur within a certified chemical fume hood.[8]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it through a licensed professional waste disposal service, coordinated by your institution's EHS department.[5]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[9]

  • Solid Waste:

    • Collect all non-recyclable, contaminated materials, including weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[2][7]

    • Place any residual or unwanted solid this compound into this same container.

    • This container must be designated for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, sealable, and chemically compatible container for liquid hazardous waste.

    • This container must be designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[1]

  • Empty Container Decontamination:

    • The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[1]

    • Subsequent rinseates should also be collected as hazardous liquid waste.

    • After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, pending your institution's policies. Deface the label on the empty container.

Step 2: Container Selection and Labeling
  • Container Choice: Use only containers approved for hazardous waste that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound".

    • An accurate list of all constituents, including solvents, and their approximate percentages.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").

    • The date accumulation started and the name of the principal investigator or laboratory.

Step 3: Workflow for Disposal and Decontamination

The following diagram outlines the decision-making process for handling the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_labeling Containment & Labeling cluster_storage Storage & Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid, Liquid, or Contaminated Material? ppe->waste_type solid_waste Collect in Container for 'Halogenated Organic Solids' waste_type->solid_waste Solid liquid_waste Collect in Container for 'Halogenated Organic Liquids' waste_type->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Constituents - Hazard Warnings solid_waste->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from Institutional EHS Department store_waste->request_pickup end Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for the proper disposal of the target compound.

Step 4: Temporary Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. This area should be away from incompatible materials.[5][9]

  • Disposal: Do not accumulate large quantities of waste. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, likely via high-temperature incineration.[2][6]

Emergency Procedures for Spills

In the event of a small spill during handling or disposal:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within one.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid raising dust if the spill involves the solid powder.[8]

  • Clean-up: Carefully sweep up or absorb the spilled material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

Essential Safety and Operational Guide for Handling 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure a secure laboratory environment. The procedures outlined are grounded in established safety standards and data from structurally similar compounds, promoting a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA), PubChem[1]

Based on this information, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment are critical to minimize exposure risks. The following PPE is mandatory when handling this compound.

Table of Required PPE:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards. Provides a seal around the eyes to protect against dust particles and potential splashes.[2]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately.
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental contact.
Impervious ClothingConsider an impervious apron or coveralls if there is a risk of significant contamination.[3]
Respiratory Protection N95 Respirator or higherRecommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. This section provides a procedural workflow for handling this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

Donning and Doffing of PPE: A Critical Workflow

The correct sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[6][7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. N95 Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. N95 Respirator Doff4->Doff5 HandHygiene2 Hand Hygiene Doff5->HandHygiene2 Start Start HandHygiene1 Hand Hygiene Start->HandHygiene1 End End HandHygiene1->Don1 HandHygiene2->End

Donning and Doffing PPE Workflow
Weighing and Handling the Compound

  • Weighing: If possible, weigh the compound directly within the chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Transfers: When transferring the solid, do so carefully to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, weighing papers), in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard warnings.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Due to the trifluoromethyl group, this should be considered halogenated waste.[11]

  • Empty Containers: "Empty" containers that held the solid compound should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Storage and Disposal
  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a licensed contractor. Do not dispose of this chemical down the drain or in the regular trash.[11]

By adhering to these safety protocols and operational procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.